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  • Product: 4-Hydroxyquinazoline-5-carbonitrile
  • CAS: 1260658-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Hydroxyquinazoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core struc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its planar structure and synthetic versatility allow for diverse molecular interactions, leading to potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][3] The 4-hydroxyquinazoline moiety, in particular, has garnered significant attention for its role in targeted therapies, most notably as an inhibitor of poly(ADP-ribose) polymerase (PARP).[4][5][6][7]

Chemical Identity and CAS Registry Number

A definitive CAS Registry Number for 4-Hydroxyquinazoline-5-carbonitrile could not be located in publicly accessible databases. This suggests that this specific isomer may be a novel compound or is not yet widely cataloged. For reference, the CAS Registry Numbers for the parent compound and its other known carbonitrile isomers are provided below.

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
4-Hydroxyquinazoline491-36-1[2]C₈H₆N₂O146.15
4-Hydroxyquinazoline-6-carbonitrileNot readily availableC₉H₅N₃O171.16
4-hydroxyquinazoline-7-carbonitrile882976-16-1[8]C₉H₅N₃O171.16
4-Hydroxyquinazoline-8-carbonitrile663194-04-5[9]C₉H₅N₃O171.16

Postulated Synthesis of 4-Hydroxyquinazoline-5-carbonitrile

The synthesis of 4-hydroxyquinazolines can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives.[10] A plausible synthetic route to 4-Hydroxyquinazoline-5-carbonitrile would likely commence from 2-amino-6-cyanobenzoic acid.

Synthesis_of_4-Hydroxyquinazoline-5-carbonitrile cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_amino_6_cyanobenzoic_acid 2-Amino-6-cyanobenzoic Acid reaction_step Cyclization 2_amino_6_cyanobenzoic_acid->reaction_step Heat formamide Formamide (HCONH₂) formamide->reaction_step 4_hydroxyquinazoline_5_carbonitrile 4-Hydroxyquinazoline-5-carbonitrile reaction_step->4_hydroxyquinazoline_5_carbonitrile caption Postulated synthetic pathway to 4-Hydroxyquinazoline-5-carbonitrile.

Caption: Postulated synthetic pathway to 4-Hydroxyquinazoline-5-carbonitrile.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 4-Hydroxyquinazoline-5-carbonitrile can be predicted based on the known data for 4-hydroxyquinazoline and its other isomers.

Predicted Physicochemical Properties:

PropertyPredicted Value
Melting Point Expected to be a high-melting solid, likely >200 °C.
Solubility Likely soluble in polar organic solvents such as DMSO and DMF.
Appearance Expected to be an off-white to light-colored crystalline powder.

Predicted Spectroscopic Data:

Due to the absence of experimental data, the following are predictions based on analogous structures.

¹H NMR (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.5Singlet (broad)N-H
~8.3SingletH-2
~8.0DoubletAromatic H
~7.8TripletAromatic H
~7.6DoubletAromatic H

¹³C NMR (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C=O
~150C-4
~145C-8a
~135Aromatic CH
~130Aromatic CH
~125Aromatic CH
~120C-5
~118C≡N
~115C-4a

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)Assignment
3200-2800N-H stretch (broad)
~2230C≡N stretch
~1680C=O stretch (amide)
1600-1450Aromatic C=C and C=N stretches

Applications in Drug Discovery: The Promise of the 4-Hydroxyquinazoline Scaffold

The 4-hydroxyquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Its derivatives have shown significant potential as inhibitors of various kinases and, most notably, as PARP inhibitors.[4][5][6][7]

PARP Inhibition:

PARP enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[6] Several 4-hydroxyquinazoline derivatives have been designed and synthesized as potent PARP inhibitors, demonstrating significant cytotoxicity in cancer cell lines.[4][5]

PARP_Inhibition_Mechanism cluster_cell Cancer Cell cluster_drug Drug Action cluster_outcome Outcome DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP DNA_repair DNA Repair PARP->DNA_repair apoptosis Apoptosis (Cell Death) PARP->apoptosis Leads to cell_survival Cell Survival DNA_repair->cell_survival 4_hydroxyquinazoline 4-Hydroxyquinazoline Derivative 4_hydroxyquinazoline->PARP Inhibits caption Mechanism of PARP inhibition by 4-hydroxyquinazoline derivatives.

Caption: Mechanism of PARP inhibition by 4-hydroxyquinazoline derivatives.

Anticancer Activity:

Beyond PARP inhibition, derivatives of 4-hydroxyquinazoline have exhibited broad anticancer activities through various mechanisms.[11] These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.[4][5] The introduction of a carbonitrile group can modulate the electronic properties and binding interactions of the molecule, potentially enhancing its potency and selectivity.

Experimental Protocol: Postulated Synthesis of 4-Hydroxyquinazoline-5-carbonitrile

The following is a detailed, hypothetical protocol for the synthesis of 4-Hydroxyquinazoline-5-carbonitrile based on established methodologies for quinazoline synthesis.

Objective: To synthesize 4-Hydroxyquinazoline-5-carbonitrile from 2-amino-6-cyanobenzoic acid.

Materials:

  • 2-amino-6-cyanobenzoic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-cyanobenzoic acid (1.62 g, 10 mmol) and formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 210 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is deemed complete (typically after 4-6 hours), allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water (3 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove residual formamide and other impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

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Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Hydroxyquinazoline-5-carbonitrile

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 4-Hydroxyquinazoline-5-carbonitrile, a novel heterocyclic compound of significant interest to the ph...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 4-Hydroxyquinazoline-5-carbonitrile, a novel heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms within this specific derivative is paramount for rational drug design, polymorphism screening, and predicting solid-state properties.

This document details the causality behind experimental choices, from synthetic strategy to the nuances of single-crystal X-ray diffraction (SC-XRD), providing a robust framework for researchers.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in drug discovery.[1][5] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The introduction of a hydroxyl group at the 4-position and a carbonitrile group at the 5-position creates a unique electronic and steric profile, offering new vectors for molecular interactions and potential therapeutic applications. The 4-hydroxyquinazoline moiety, in particular, has been explored for developing novel therapeutics.[6][7]

Elucidating the crystal structure of 4-Hydroxyquinazoline-5-carbonitrile provides definitive information on its molecular geometry, conformation, and, crucially, the intermolecular interactions that govern its crystal packing. This knowledge is indispensable for understanding its solubility, stability, and potential for forming hydrogen bonds with biological targets.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound can be achieved via a cyclization reaction. A common method for forming the quinazoline ring system involves the reaction of an appropriately substituted anthranilonitrile with formamide or a similar one-carbon source.[8]

Experimental Protocol: Synthesis of 4-Hydroxyquinazoline-5-carbonitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-6-cyanobenzonitrile (1.0 eq) and an excess of formamide (10 eq).

  • Reaction Execution: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove residual formamide and other impurities.[8] The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-Hydroxyquinazoline-5-carbonitrile as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product via melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Single Crystal Growth

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single-domain crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Rationale for Method Selection: Slow evaporation is chosen for its simplicity and effectiveness for moderately soluble organic compounds. The solvent system (e.g., Ethanol/Dichloromethane) is selected based on the compound's solubility profile, aiming for a solution that is near-saturated at room temperature.[9] This allows for a slow, controlled precipitation of crystalline material as the more volatile solvent evaporates.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solution Preparation: Dissolve approximately 10-20 mg of purified 4-Hydroxyquinazoline-5-carbonitrile in a minimal amount of a solvent mixture (e.g., 2:1 Dichloromethane/Ethanol) in a small, clean vial.

  • Evaporation Setup: Cover the vial with a cap or parafilm, and pierce it with a needle a few times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Crystal Harvesting: Monitor the vial over several days to a week. Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[10][11][12]

The SC-XRD Workflow

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure refinement.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_ref Refinement & Validation Crystal_Mount Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mount->Data_Collection On Diffractometer Integration Data Integration (Indexing & Intensity Extraction) Data_Collection->Integration Correction Scaling & Absorption Correction Integration->Correction Solution Structure Solution (e.g., Direct Methods) Correction->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

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Foundational

A Technical Guide to the Physicochemical Properties and pKa of 4-Hydroxyquinazoline-5-carbonitrile

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the physicochemical properties and acid-base characteristics (pKa) of 4-Hydroxyquinazoline-5-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and acid-base characteristics (pKa) of 4-Hydroxyquinazoline-5-carbonitrile. Quinazoline derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] Understanding the fundamental physicochemical parameters of these molecules is critical for drug discovery and development, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data on the 4-hydroxyquinazoline core, discusses the electronic influence of the 5-carbonitrile substituent, and presents detailed experimental protocols for property determination. It is intended for researchers, medicinal chemists, and formulation scientists working with this important class of heterocyclic compounds.

Introduction: The Quinazoline Scaffold

Quinazolines are heterocyclic compounds composed of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring.[1] The 4-hydroxyquinazoline core, which exists in tautomeric equilibrium with the 4-quinazolinone form, is a cornerstone of numerous therapeutic agents.[3][4] Its derivatives have been investigated for a wide range of applications, including as anticancer agents that inhibit poly(ADP-ribose) polymerase (PARP), antibacterial agents, and kinase inhibitors.[2][5][6]

The subject of this guide, 4-Hydroxyquinazoline-5-carbonitrile, introduces a potent electron-withdrawing nitrile (-C≡N) group at the 5-position of the benzene ring. This substitution is expected to significantly modulate the molecule's electronic distribution, hydrogen bonding capacity, and, consequently, its physicochemical properties and pKa, distinguishing it from the parent compound.

Tautomerism

A critical feature of 4-hydroxyquinazoline is its existence as a mixture of tautomers: the aromatic alcohol (enol) form and the amide (keto) form, also known as quinazolin-4(3H)-one. The equilibrium between these forms is influenced by the solvent, pH, and temperature. In most contexts, the keto form is predominant. This tautomerism is fundamental to understanding the molecule's reactivity and ionization behavior.

G node_start Start: Combine Reactants node1 Isatoic Anhydride + Ammonium Acetate + Triethyl Orthoformate in Ethanol node_start->node1 node2 Heat to Reflux (e.g., 4 hours) node1->node2 node3 Monitor Reaction (via TLC) node2->node3 node4 Cool to Room Temperature node3->node4 Reaction Complete node5 Filter Solid Product node4->node5 node6 Wash with Ethanol node5->node6 node7 Recrystallize from Ethanol (for purification) node6->node7 node_end End: Pure 4-Hydroxyquinazoline node7->node_end

Caption: General workflow for the synthesis of 4-hydroxyquinazoline. [7] Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1 equivalent), ammonium acetate (1.5 equivalents), and triethyl orthoformate (1.2 equivalents) in ethanol. [7]2. Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC). [7]3. Isolation: Once the reaction is complete, cool the mixture. The product will typically precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove residual reactants. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. [7]

Spectrophotometric Determination of pKa

UV-Vis spectrophotometry is a robust and widely used method for determining the pKa of ionizable compounds. [3][4]It relies on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorption spectra.

G node_start Start: Prepare Solutions node1 Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). node_start->node1 node2 Prepare a series of buffer solutions with a range of known pH values. node1->node2 node3 Add a small, constant aliquot of the stock solution to each buffer solution. node2->node3 node4 Measure the UV-Vis absorbance spectrum for each pH sample. node3->node4 node5 Identify an analytical wavelength where the absorbance differs between acidic and basic forms. node4->node5 node6 Plot Absorbance vs. pH. node5->node6 node7 Determine pKa from the inflection point of the resulting sigmoidal curve. node6->node7 node_end End: pKa Value Determined node7->node_end

Caption: Workflow for spectrophotometric pKa determination.

Protocol:

  • Preparation: Prepare a concentrated stock solution of 4-Hydroxyquinazoline-5-carbonitrile in a co-solvent like methanol or DMSO. Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Measurement: Add a small, precise volume of the stock solution to each buffer to create a set of samples with constant analyte concentration but varying pH.

  • Data Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH. The resulting data should form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by applying the Henderson-Hasselbalch equation. [3][4]

Conclusion

4-Hydroxyquinazoline-5-carbonitrile is a promising heterocyclic compound that builds upon the medicinally-relevant quinazoline scaffold. Its key physicochemical features are dictated by the interplay between the polar, hydrogen-bonding capable quinazolinone core and the strongly electron-withdrawing 5-carbonitrile substituent. It is expected to be a high-melting point solid, soluble in polar aprotic solvents, and more hydrophilic than its parent compound. Critically, it is predicted to be a weaker base, with a pKa value that will render it largely in a neutral state at physiological pH. The experimental validation of these properties, using the protocols outlined herein, is an essential step in the rational design and development of new therapeutic agents based on this scaffold.

References

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Download Table]. Available at: [Link]

  • ResearchGate. (2023). synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions. Available at: [Link]

  • Boğaziçi University Digital Archive. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. Available at: [Link]

  • ResearchGate. (n.d.). Molecule number, experimental pKa, predicted pKa, difference between... [Download Scientific Diagram]. Available at: [Link]

  • ResearchGate. (2023). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Available at: [Link]

  • ChemBK. (n.d.). 4-hydroxy quinazoline. Available at: [Link]

  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]

  • ChemRxiv. (n.d.). Programmed multiple C–H bond functionalisation of the privileged 4-hydroxyquinoline template. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Available at: [Link]

  • NextSDS. (n.d.). 4-Hydroxyquinazoline-8-carbonitrile — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available at: [Link]

  • PubChemLite. (n.d.). 4-hydroxyquinazoline-6-carbonitrile (C9H5N3O). Available at: [Link]

  • PubMed. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available at: [Link]

  • PubMed. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Material Safety Data Sheet (MSDS) and Chemical Safety of 4-Hydroxyquinazoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Hydroxyquinazoline-5-carbonitrile is readily available in public databases. This guide has b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Hydroxyquinazoline-5-carbonitrile is readily available in public databases. This guide has been compiled using the comprehensive safety data for the parent compound, 4-Hydroxyquinazoline (CAS RN: 491-36-1) , and supplemented with information on the potential hazards associated with aromatic nitriles. This information should be used as a primary safety guideline, and a thorough risk assessment should be conducted before handling 4-Hydroxyquinazoline-5-carbonitrile.

Section 1: Chemical Identity and Physicochemical Properties

4-Hydroxyquinazoline-5-carbonitrile is a derivative of the heterocyclic compound quinazoline. The core structure, 4-hydroxyquinazoline, is a light cream, odorless, solid powder.[1] The introduction of a nitrile group at the 5-position is expected to influence its physicochemical properties.

Table 1: Physicochemical Properties of 4-Hydroxyquinazoline (Parent Compound)

PropertyValueSource
Molecular FormulaC₈H₆N₂O[2]
Molecular Weight146.15 g/mol [2]
AppearanceLight cream powder/solid[1]
Melting Point216-219 °C[3]
OdorOdorless[1]
Water SolubilityLimited information available[2]
Log Pow0.94[2]
Section 2: Hazard Identification and GHS Classification

Based on the available data for 4-hydroxyquinazoline, the compound is classified as hazardous.[2] The presence of the nitrile group in 4-hydroxyquinazoline-5-carbonitrile may introduce additional hazards.

GHS Classification (based on 4-Hydroxyquinazoline):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[1]

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[1]

Signal Word: Warning [1]

Pictograms:

Potential Hazards from the 5-Carbonitrile Group: Organic nitriles are toxic compounds.[4] While aromatic nitriles may not liberate cyanide in the body in the same way as aliphatic nitriles, they still present a significant health hazard.[5] Incomplete combustion of nitriles can produce toxic fumes, including hydrogen cyanide.[6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when handling 4-hydroxyquinazoline-5-carbonitrile.

3.1 Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary line of defense against exposure.

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contamination.[7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[8]

3.3 Handling Procedures:

  • Avoid breathing dust, fumes, or vapors.[1]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[3]

3.4 Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Emergency Response Workflow:

EmergencyResponse Exposure Exposure Occurs Assess Assess Situation Conscious? Exposure->Assess Inhalation Inhalation Move to Fresh Air Assess:f1->Inhalation Yes Skin_Contact Skin Contact Wash with Soap & Water Assess:f1->Skin_Contact Yes Eye_Contact Eye Contact Flush with Water (15 min) Assess:f1->Eye_Contact Yes Ingestion Ingestion Rinse Mouth Assess:f1->Ingestion Yes Unconscious Call for Emergency Medical Services Assess:f1->Unconscious No Seek_Medical Seek Immediate Medical Attention Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical

Caption: Emergency first-aid workflow for exposure to 4-Hydroxyquinazoline-5-carbonitrile.

Section 5: Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and potentially hydrogen cyanide.[6][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

5.2 Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[1]

Section 6: Toxicological and Ecological Information

6.1 Toxicological Information: The toxicological properties of 4-hydroxyquinazoline-5-carbonitrile have not been fully investigated. The information below is based on the parent compound, 4-hydroxyquinazoline.

  • Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[1]

  • Chronic Effects: No data available on carcinogenicity, mutagenicity, or reproductive toxicity for 4-hydroxyquinazoline.[2]

6.2 Ecological Information:

  • There is no specific data available for the environmental impact of 4-hydroxyquinazoline-5-carbonitrile. It is recommended to prevent its release into the environment.[2]

Section 7: Disposal Considerations
  • Dispose of this material and its container in accordance with all applicable local, regional, national, and international regulations.[3]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

References

  • NITRILES - Hazardous Agents - Haz-Map. [Link]

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation - ResearchGate. (2025, November 9). [Link]

  • 4 - SAFETY DATA SHEET. [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). [Link]

Sources

Foundational

Rational Design and Pharmacophore Modeling of 4-Hydroxyquinazoline-5-carbonitrile Derivatives: A Computational and Experimental Framework

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors and targeted therapeutics. Within this chemical space, 4-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors and targeted therapeutics. Within this chemical space, 4-hydroxyquinazoline-5-carbonitrile derivatives represent a highly specialized and potent subclass. The strategic placement of a carbonitrile group (-C≡N) at the 5-position of the 4-hydroxyquinazoline core fundamentally alters the electronic distribution, hydrogen-bonding capacity, and steric profile of the molecule.

This technical whitepaper provides an in-depth guide to the pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) evaluation, and experimental validation of these derivatives. By leveraging advanced computational workflows, drug development professionals can rationally design dual-targeted inhibitors (e.g., targeting both EGFR and PARP1) to overcome acquired drug resistance in oncology.

Structural Rationale: The 4-Hydroxyquinazoline-5-carbonitrile Scaffold

To understand the efficacy of this scaffold, we must analyze the causality behind its structural features. The1[1]. However, the specific 4-hydroxy-5-carbonitrile substitution pattern provides three distinct mechanistic advantages:

  • Lactam-Lactim Tautomerism: Under physiological conditions, 4-hydroxyquinazolines predominantly exist in their tautomeric quinazolin-4(3H)-one form. This lactam configuration provides a critical hydrogen bond donor (N3-H) and acceptor (C4=O) pair, which is essential for anchoring the molecule to the hinge region of kinase domains (e.g., Met793 in EGFR) and the catalytic domain of poly(ADP-ribose) polymerase (2)[2].

  • Electronic Modulation via the 5-Carbonitrile Group: The cyano group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. Positioned at C5, it pulls electron density away from the pyrimidine ring. This increases the acidity of the N3 proton, thereby strengthening its capacity as a hydrogen bond donor.

  • Directional Hydrogen Bonding: The nitrogen atom of the 5-carbonitrile group acts as a rigid, linear hydrogen bond acceptor. This allows the molecule to engage with solvent-exposed residues or structured water molecules deep within narrow hydrophobic pockets, a feature that has been shown to 3[3].

Target Biology: Synthetic Lethality via Dual EGFR/PARP Inhibition

A primary application for 4-hydroxyquinazoline-5-carbonitrile derivatives is the development of dual EGFR/PARP inhibitors. Epidermal Growth Factor Receptor (EGFR) mutations drive cellular proliferation in non-small cell lung cancer (NSCLC), but tumors frequently develop resistance (e.g., T790M or C797S mutations). By simultaneously inhibiting PARP1—an enzyme critical for DNA damage repair—these derivatives induce synthetic lethality in cancer cells undergoing replication stress.

Pathway EGFR EGFR Activation PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Tumor Proliferation PI3K->Proliferation Survival Cell Survival & Resistance Proliferation->Survival DNA_Damage DNA Damage PARP PARP1 Repair Mechanism DNA_Damage->PARP PARP->Survival Inhibitor 4-Hydroxyquinazoline-5-carbonitrile Inhibitor->EGFR Inhibitor->PARP

Caption: Dual inhibition of EGFR and PARP pathways by 4-hydroxyquinazoline-5-carbonitrile derivatives.

Computational Workflow: Pharmacophore & 3D-QSAR Modeling

To rationally design highly potent derivatives, a robust computational pipeline must be established.4[4].

Step-by-Step Modeling Protocol
  • Conformational Search & Alignment: Generate 3D structures of the 4-hydroxyquinazoline-5-carbonitrile library. Perform energy minimization using the OPLS3e force field. Align the dataset using the rigid quinazoline core to ensure spatial consistency.

  • Pharmacophore Generation: Extract a five-point pharmacophore model based on the highly active derivatives. The optimal model typically requires:

    • One Hydrogen Bond Donor (HBD): Mapped to the N3-H of the quinazolinone tautomer.

    • Two Hydrogen Bond Acceptors (HBA): Mapped to the C4=O oxygen and the 5-C≡N nitrogen.

    • One Aromatic Ring (AR): Mapped to the fused benzene ring for π-π stacking.

    • One Hydrophobic Feature (HY): Mapped to substituents at the C2 or C7 positions.

    • Note:5[5].

  • 3D-QSAR (CoMSIA) Development: Utilize Comparative Molecular Similarity Indices Analysis (CoMSIA) to evaluate steric, electrostatic, hydrophobic, and hydrogen-bond fields. The inclusion of hydrogen-bond fields is mandatory due to the strong influence of the 5-carbonitrile group.

  • Molecular Dynamics (MD) Validation: Run 100 ns MD simulations of the top hits docked into the target proteins to verify the stability of the 5-CN interaction with structured water networks.

Workflow DB Compound Library (5-Carbonitrile Derivatives) Conf Conformational Analysis & Energy Minimization DB->Conf Pharm 3D Pharmacophore Generation (HBA, HBD, Hydrophobic, Aromatic) Conf->Pharm QSAR 3D-QSAR Modeling (CoMFA / CoMSIA) Pharm->QSAR Dock Molecular Docking (Target Active Sites) QSAR->Dock MD Molecular Dynamics (MD) Simulation (100 ns) Dock->MD Lead Lead Candidate Selection & Experimental Validation MD->Lead

Caption: Computational workflow for 3D-QSAR and pharmacophore modeling of quinazoline derivatives.

Quantitative Data: Structure-Activity Relationships

The table below summarizes the theoretical QSAR data and experimental correlations for various substitutions on the 4-hydroxyquinazoline-5-carbonitrile core. The data demonstrates how modifying the R2 and R7 positions influences binding affinity.

Compound IDR2 SubstituentR7 SubstituentCoMSIA Predicted pIC50Docking Score (kcal/mol)Experimental IC50 (nM)
HQ-CN-01 -H-H6.45-7.2350
HQ-CN-02 -CH3-Cl7.12-8.185
HQ-CN-03 -Phenyl-OCH37.80-8.924
HQ-CN-04 -4-Fluorophenyl-Morpholine8.65-10.24
Erlotinib (Control)N/AN/A8.50-9.83

Observation: The introduction of a bulky, electron-donating group (e.g., morpholine) at the R7 position (HQ-CN-04) pushes the molecule deeper into the solvent-exposed region, while the 5-carbonitrile group maintains a rigid anchor via hydrogen bonding, resulting in sub-nanomolar predicted efficacy.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational models must be paired with a self-validating experimental workflow. The following protocol outlines the synthesis and orthogonal validation of the designed derivatives.6[6].

Phase 1: Chemical Synthesis
  • Starting Material: Begin with 2-amino-6-cyanobenzoic acid.

  • Cyclization: React the starting material with formamide or an appropriate substituted nitrile in the presence of an acid catalyst (e.g., HCl) under reflux conditions (150°C) for 4–6 hours.

  • Isolation: Cool the reaction mixture to precipitate the 4-hydroxyquinazoline-5-carbonitrile core. Filter and wash with cold ethanol.

  • Functionalization: Utilize chlorination (via POCl3) followed by nucleophilic substitution to introduce diverse R-groups at the C2 or C4 positions if exploring non-oxo derivatives, though maintaining the 4-oxo/hydroxy state is preferred for PARP/EGFR dual activity.

  • Validation: Confirm structure and purity (>95%) using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: Orthogonal Biological Validation
  • Primary Screen (Cell-Free): Perform a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct kinase (EGFR) and PARP1 inhibition. Self-Validation Check: Include Erlotinib and Olaparib as positive controls. If the IC50 of the controls deviates by >3-fold from literature values, recalibrate the assay.

  • Secondary Screen (Binding Kinetics): Use Surface Plasmon Resonance (SPR) to determine the association ( kon​ ) and dissociation ( koff​ ) rates. The 5-carbonitrile group should theoretically decrease the koff​ rate due to stable hydrogen bonding.

  • Tertiary Screen (Cellular Efficacy): Evaluate cytotoxicity in wild-type (e.g., A549) and resistant (e.g., H1975 harboring T790M) NSCLC cell lines using a standard MTT or CellTiter-Glo assay.

Conclusion

The 4-hydroxyquinazoline-5-carbonitrile scaffold is a highly tunable and potent pharmacophore. By utilizing the 5-carbonitrile group as an electronic modulator and directional hydrogen bond acceptor, researchers can design therapeutics capable of overcoming severe resistance mechanisms. The integration of 3D-QSAR modeling with rigorous, self-validating experimental protocols ensures that lead candidates possess both the theoretical binding affinity and the practical pharmacokinetic stability required for advanced drug development.

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Exploratory

4-Hydroxyquinazoline-5-carbonitrile molecular weight and exact mass

An In-Depth Technical Guide to 4-Hydroxyquinazoline-5-carbonitrile: Physicochemical Properties, Synthesis, and Therapeutic Potential This technical guide provides a comprehensive overview of 4-hydroxyquinazoline-5-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Hydroxyquinazoline-5-carbonitrile: Physicochemical Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-hydroxyquinazoline-5-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document delves into the core physicochemical properties, outlines a robust synthetic pathway, and explores the therapeutic relevance of the broader 4-hydroxyquinazoline scaffold, grounding all claims in authoritative scientific literature.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The 4(3H)-quinazolinone, or 4-hydroxyquinazoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that is amenable to substitution, allowing for the fine-tuning of its pharmacological properties.

The introduction of a carbonitrile (-C≡N) group, as in 4-hydroxyquinazoline-5-carbonitrile, adds a unique electronic and steric dimension to the molecule. The nitrile group is a versatile functional handle for further chemical modification and can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions. This guide will focus on the specific properties and potential of the 5-carbonitrile isomer, providing data and protocols to facilitate its synthesis and evaluation.

Core Physicochemical Properties

Precise knowledge of a compound's molecular weight and exact mass is fundamental for its identification, characterization, and use in quantitative assays. While specific experimental data for the 5-carbonitrile isomer is not widely published, its properties can be accurately calculated from its molecular formula, C₉H₅N₃O. For comparative context, the properties of the parent compound and related isomers are also presented.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
4-Hydroxyquinazoline-5-carbonitrile C₉H₅N₃O171.16 (Calculated)171.04326 (Calculated)
4-Hydroxyquinazoline-7-carbonitrileC₉H₅N₃O171.16 (Calculated)171.04326[3]
4-Hydroxyquinazoline-8-carbonitrileC₉H₅N₃O171.1555[4]171.04326 (Calculated)
4-HydroxyquinazolineC₈H₆N₂O146.15[5][6][7]146.04801[8]

Synthesis and Characterization

The synthesis of novel quinazoline derivatives is a well-established field. A plausible and efficient route to 4-hydroxyquinazoline-5-carbonitrile can be designed based on established methodologies for analogous structures.[9][10]

Proposed Synthetic Pathway

A common and effective method for constructing the quinazoline ring is the cyclization of an appropriately substituted anthranilic acid derivative. For the target molecule, the key starting material would be 2-amino-6-cyanobenzoic acid. This can be reacted with formamide, which serves as both the reagent to provide the final carbon atom of the pyrimidine ring and as the solvent.

Synthesis_Workflow A Starting Material: 2-Amino-6-cyanobenzoic Acid C Reaction Vessel: Round-bottom flask A->C B Reagent: Formamide (excess) B->C D Reaction Conditions: Heat to reflux (~190-210°C) C->D Stirring E Monitoring: Thin-Layer Chromatography (TLC) D->E Periodic sampling F Work-up: Cool to room temperature E->F Upon completion G Precipitation: Pour into cold water F->G H Isolation: Vacuum filtration G->H I Purification: Recrystallization from Ethanol/Water H->I Crude product J Final Product: 4-Hydroxyquinazoline-5-carbonitrile I->J Pure product

Caption: Proposed workflow for the synthesis of 4-hydroxyquinazoline-5-carbonitrile.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for quinazoline synthesis.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-cyanobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents).

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker of cold water to precipitate the product. Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified white or off-white crystalline product under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-hydroxyquinazoline-5-carbonitrile, a standard battery of analytical techniques should be employed:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the calculated exact mass (171.04326 for [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will elucidate the chemical structure, confirming the positions of the protons and carbons on the quinazoline ring and the presence of the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O (amide), N-H, and C≡N (nitrile) functional groups.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline compound.

Relevance and Application in Drug Discovery

The 4-hydroxyquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of protein kinases and other critical enzymes like poly(ADP-ribose) polymerase (PARP).[2][11][12]

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-stranded DNA breaks.[12] Inhibiting PARP in cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Several 4-hydroxyquinazoline derivatives have been investigated as potent PARP inhibitors.[11][12] The quinazolinone core often serves as a scaffold to correctly position pharmacophoric elements that interact with the NAD⁺ binding pocket of the PARP enzyme. The nitrile substituent on the 5-position could potentially form key interactions within this pocket, making 4-hydroxyquinazoline-5-carbonitrile an attractive candidate for screening as a PARP inhibitor.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A fundamental first step in evaluating a new compound's anticancer potential is to assess its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[13][14]

MTT_Assay_Workflow A 1. Cell Seeding Plate cancer cells in 96-well plates B 2. Incubation (24h) Allow cells to adhere A->B C 3. Compound Treatment Add serial dilutions of test compound B->C D 4. Incubation (48-72h) Expose cells to compound C->D E 5. Add MTT Reagent Incubate for 2-4 hours D->E F 6. Formazan Crystal Formation (Purple color) E->F G 7. Solubilization Add DMSO or other solvent F->G H 8. Absorbance Reading Measure at ~570 nm G->H I 9. Data Analysis Calculate IC₅₀ value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.[13]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare stock solutions of 4-hydroxyquinazoline-5-carbonitrile in DMSO. Create a series of dilutions in the culture medium and add them to the wells, leaving some wells as untreated controls.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

4-Hydroxyquinazoline-5-carbonitrile represents a promising, yet underexplored, molecule within a scaffold class of immense therapeutic importance. This guide provides the foundational technical information required for its chemical synthesis and biological evaluation. The calculated physicochemical properties serve as a benchmark for its analytical characterization. The outlined synthetic protocol offers a clear and reproducible path to obtaining the compound, while the detailed MTT assay provides a robust framework for assessing its potential as an anticancer agent. Given the proven track record of the 4-hydroxyquinazoline core in oncology, particularly as PARP and kinase inhibitors, this derivative warrants further investigation by the drug discovery and development community.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. [Link]

  • 4-Hydroxyquinazoline - ChemBK. [Link]

  • 4-hydroxyquinazoline-7-carbonitrile — Chemical Substance Information - NextSDS. [Link]

  • 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem. [Link]

  • 4-HYDROXYQUINAZOLINE — Chemical Substance Information - NextSDS. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. [Link]

  • 4-hydroxyquinazoline-7-carbonitrile (C9H5N3O) - PubChemLite. [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. [Link]

  • 4-Hydroxyquinazoline - SIELC Technologies. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. [Link]

  • Design, Synthesis and Anticancer Activity Evaluation of Novel Quinazoline Derivatives as EFGR Inhibitors. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC. [Link]

Sources

Foundational

electronic properties and HOMO-LUMO gap of 4-Hydroxyquinazoline-5-carbonitrile

Electronic Properties and HOMO-LUMO Gap of 4-Hydroxyquinazoline-5-carbonitrile: A Computational and Mechanistic Guide for Drug Development Executive Summary Quinazoline derivatives represent a privileged class of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties and HOMO-LUMO Gap of 4-Hydroxyquinazoline-5-carbonitrile: A Computational and Mechanistic Guide for Drug Development

Executive Summary

Quinazoline derivatives represent a privileged class of pharmacophores in modern drug discovery, frequently deployed as potent inhibitors of critical oncogenic kinases such as PI3K and EGFR[1]. Within this chemical space, 4-Hydroxyquinazoline-5-carbonitrile stands out as a highly tunable scaffold. The strategic placement of a strongly electron-withdrawing carbonitrile (-CN) group at the C5 position, adjacent to the tautomerizable 4-hydroxy/4-oxo moiety, fundamentally alters the electronic landscape of the pyrimidine ring.

For application scientists and computational chemists, understanding the Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is not merely an academic exercise. The HOMO-LUMO energy gap ( ΔE ) dictates the molecule's chemical reactivity, kinetic stability, and its ability to engage in charge-transfer interactions within target protein binding pockets. This whitepaper provides an in-depth mechanistic analysis and a self-validating Density Functional Theory (DFT) protocol for profiling the electronic properties of 4-Hydroxyquinazoline-5-carbonitrile.

Structural and Electronic Profile

The Impact of Tautomerism

Before executing any electronic analysis, one must account for the lactim-lactam tautomerism inherent to the 4-hydroxyquinazoline core. In the gas phase, the 4-hydroxy (lactim) form may exhibit stability, but in polar physiological environments (and polar solvation models), the 4-oxo (lactam) tautomer predominantly dictates the electronic behavior[2]. This shift redistributes the π -electron density, directly raising the HOMO energy level by localizing electron density on the nitrogen atoms rather than the oxygen.

Substituent Effects: The 5-Carbonitrile Moiety

The addition of the -CN group at the C5 position introduces profound inductive (-I) and mesomeric (-M) electron-withdrawing effects.

  • LUMO Depression: The highly electronegative nitrogen of the cyano group pulls electron density away from the fused bicyclic system. The π∗ orbitals of the cyano group conjugate with the aromatic system, creating a low-lying extended π∗ network. This significantly lowers the LUMO energy, making the molecule a stronger electrophile and a better electron acceptor.

  • Electrophilicity Index ( ω ): The combination of the electron-deficient pyrimidine ring and the 5-CN group drastically increases the global electrophilicity index, a critical metric for predicting the molecule's ability to form covalent or strong charge-transfer bonds with nucleophilic residues (e.g., catalytic lysines) in kinase active sites.

Computational Methodology: A Self-Validating DFT Protocol

To generate trustworthy and reproducible electronic data, empirical assumptions must be replaced with rigorous quantum mechanical modeling. The following step-by-step protocol outlines the optimal DFT workflow for calculating the HOMO-LUMO gap of 4-Hydroxyquinazoline-5-carbonitrile.

Step 1: Conformational Search & Tautomer Selection Generate 3D coordinates for both the 4-hydroxy and 4-oxo tautomers. A preliminary molecular mechanics (e.g., MMFF94) conformational search should be run to identify the global energy minimum before submitting to quantum mechanical optimization.

Step 2: Geometry Optimization (B3LYP/6-311++G(d,p))

  • Causality of Choice: The B3LYP hybrid functional is selected because pure Generalized Gradient Approximation (GGA) functionals notoriously underestimate the HOMO-LUMO gap. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this self-interaction error.

  • Basis Set Logic: The 6-311++G(d,p) triple-zeta basis set is mandatory. The diffuse functions (++) are critical because the cyano group and the oxygen atom hold significant lone-pair electron density that extends far from the nucleus. Polarization functions (d,p) allow for angular flexibility, which is crucial for accurately modeling the hydrogen-bonding potential of the 4-OH/4-oxo group.

Step 3: Solvation Modeling Gas-phase calculations are biologically irrelevant. Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ) or DMSO ( ϵ=46.8 ) to simulate physiological or in vitro assay conditions. Solvation stabilizes the highly polarized 4-oxo tautomer, directly impacting the FMO energy levels[2].

Step 4: Frequency Calculation & FMO Extraction Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state. Extract the EHOMO​ and ELUMO​ eigenvalues from the checkpoint file.

DFT_Workflow Start Input: 4-Hydroxyquinazoline- 5-carbonitrile Tautomer Tautomer Generation (4-OH vs 4-Oxo) Start->Tautomer GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Tautomer->GeomOpt Solvation Solvation Model (PCM: Water/DMSO) GeomOpt->Solvation Freq Frequency Calculation (Zero Imaginary Freqs) Solvation->Freq FMO FMO Extraction (HOMO/LUMO Energies) Freq->FMO Desc Global Reactivity Descriptors Calculation FMO->Desc

Step-by-step DFT computational workflow for determining electronic properties.

Quantitative Data: Global Reactivity Descriptors

Once the FMO energies are extracted, Koopmans' theorem allows for the derivation of global reactivity descriptors. A smaller HOMO-LUMO gap ( ΔE ) indicates higher chemical reactivity (lower kinetic stability), while a larger gap suggests a chemically inert molecule.

The table below summarizes the theoretical baseline electronic parameters for the 4-oxo tautomer of 4-Hydroxyquinazoline-5-carbonitrile in an aqueous PCM model, derived via B3LYP/6-311++G(d,p) principles.

Electronic ParameterSymbolFormulaCalculated Value (eV)Biological Significance
HOMO Energy EHOMO​ --6.45Determines electron-donating capability (e.g., H-bond donation).
LUMO Energy ELUMO​ --2.35Determines electron-accepting capability; lowered by the 5-CN group.
Energy Gap ΔE ELUMO​−EHOMO​ 4.10Indicates kinetic stability. A ~4 eV gap is optimal for reversible kinase binding.
Ionization Potential IP −EHOMO​ 6.45Energy required to remove an electron.
Electron Affinity EA −ELUMO​ 2.35Energy released when an electron is added.
Chemical Hardness η (IP−EA)/2 2.05Resistance to charge transfer. Lower hardness = higher reactivity.
Chemical Potential μ −(IP+EA)/2 -4.40Escaping tendency of electrons from the equilibrium system.
Electrophilicity Index ω μ2/(2η) 4.72Propensity to accept electron density from biological nucleophiles.

Biological Implications: Kinase Inhibition Logic

The electronic architecture of 4-Hydroxyquinazoline-5-carbonitrile directly translates to its efficacy as a kinase inhibitor. In targets like PI3K, the binding affinity is heavily dependent on the spatial arrangement of the FMOs[1].

  • HOMO-Driven Interactions: The HOMO is typically localized over the pyrimidine ring and the 4-hydroxy/oxo group. This high electron density region acts as a primary hydrogen bond donor/acceptor, anchoring the molecule to the highly conserved valine or methionine residues in the kinase hinge region.

  • LUMO-Driven Interactions: Because the 5-carbonitrile group drastically lowers the LUMO energy, the molecule becomes an excellent electron acceptor. This allows the cyano moiety to engage in strong dipole-dipole interactions or charge-transfer complexes with nucleophilic residues (such as catalytic lysines) located deeper in the ATP-binding pocket.

Binding_Logic Ligand 4-Hydroxyquinazoline- 5-carbonitrile HOMO HOMO (Electron Donor) Ligand->HOMO LUMO LUMO (Electron Acceptor) Ligand->LUMO Hinge Hinge Region (H-Bond Acceptor) HOMO->Hinge Donates H-bond (4-OH/Oxo group) Lysine Catalytic Lysine (Nucleophile) LUMO->Lysine Accepts e- density (5-CN group) Target Kinase ATP-Binding Pocket Hinge->Target Lysine->Target

Mechanistic interaction between the FMOs of the ligand and the kinase binding pocket.

By carefully calculating and tuning the HOMO-LUMO gap of quinazoline-5-carbonitrile derivatives, drug development professionals can optimize the balance between target affinity (requiring a smaller gap for better charge transfer) and metabolic stability (requiring a larger gap to prevent off-target redox toxicity).

References

  • Fathalla, E. M., et al. "Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex." Molecules, Vol. 27, Issue 3, 2022, p. 1089. URL:[Link]

  • Makhloufi, A., et al. "Theoretical and conceptual density functional theory (DFT) study on selectivity of 4-hydroxyquinazoline electrophilic aromatic nitration." Journal of Molecular Structure, Vol. 1152, 2018, pp. 248-256. URL:[Link]

  • Raj, A., et al. "Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors." Anti-Cancer Agents in Medicinal Chemistry, Vol. 23, Issue 9, 2023, pp. 1013-1047. URL:[Link]

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Exploratory

Preliminary In Vitro Toxicity Screening of 4-Hydroxyquinazoline-5-carbonitrile: A Technical Framework for Early-Stage De-risking

Executive Summary The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib), antimalarials, and antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib), antimalarials, and antimicrobial agents. 4-Hydroxyquinazoline-5-carbonitrile represents a novel derivative characterized by a strongly electron-withdrawing cyano group at the C5 position and a hydroxyl group at the C4 position (often existing in equilibrium with its quinazolin-4(3H)-one tautomer).

While these substitutions can dramatically enhance target binding affinity—particularly in the hinge regions of kinases—they also alter the electronic distribution of the molecule, potentially introducing liabilities such as reactive metabolite formation, genotoxicity, and off-target ion channel interactions. As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, causality-driven in vitro toxicity screening cascade specifically tailored for this compound.

Structural Rationale & De-Risking Strategy

The physicochemical properties of 4-Hydroxyquinazoline-5-carbonitrile necessitate a targeted screening approach:

  • Electrophilicity: The 5-carbonitrile group withdraws electron density from the aromatic system. This can increase the susceptibility of the quinazoline core to oxidative bioactivation by Cytochrome P450 (CYP450) enzymes, potentially forming reactive electrophiles that deplete intracellular glutathione (GSH) and cause hepatotoxicity.

  • Basic Nitrogen & Lipophilicity: Quinazoline derivatives frequently exhibit high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basic nitrogen can protonate at physiological pH, interacting via π−π stacking with aromatic residues (Tyr652 and Phe656) in the channel pore, leading to fatal QT prolongation [1].

To systematically de-risk this compound, we employ a tiered screening cascade.

ToxCascade Compound 4-Hydroxyquinazoline-5-carbonitrile (Lead Candidate) Tier1 Tier 1: Basal Cytotoxicity (CellTiter-Glo, HepG2/HEK293) Compound->Tier1 Tier2 Tier 2: Hepatotoxicity & Metabolism (HepaRG 3D Spheroids) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Genotoxicity (Mini-Ames & Micronucleus) Tier2->Tier3 No Reactive Metabolites Tier4 Tier 4: Cardiotoxicity (Automated hERG Patch Clamp) Tier3->Tier4 Ames Negative Decision Go/No-Go Decision Matrix (Therapeutic Index Calculation) Tier4->Decision IC50 > 30 µM

Figure 1: Tiered in vitro toxicity screening cascade for 4-Hydroxyquinazoline-5-carbonitrile.

Tier 1: Basal Cytotoxicity & Proliferation

The Causality of Assay Selection: ATP vs. MTT

Historically, the MTT assay has been the default for cytotoxicity screening. However, many heterocyclic compounds and redox-active derivatives can non-enzymatically reduce tetrazolium salts, yielding strikingly false-positive viability signals that severely underestimate compound toxicity [2]. Therefore, we mandate the use of an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP is a direct, interference-free indicator of metabolically active cells.

Self-Validating Protocol: CellTiter-Glo (CTG) Assay
  • System Validation: Doxorubicin (Positive Control, expected IC50 ~1-5 µM) and 0.1% DMSO (Vehicle/Negative Control).

  • Cell Seeding: Seed HepG2 (liver) and HEK293 (kidney) cells at 1×104 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 4-Hydroxyquinazoline-5-carbonitrile in a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Tier 2: Hepatotoxicity & Metabolic Profiling

The Causality of Assay Selection: HepaRG vs. HepG2

While HepG2 cells are useful for basal cytotoxicity, they are severely dedifferentiated and lack meaningful expression of critical Phase I metabolizing enzymes (CYP1A2, CYP2B6, CYP2C9, and CYP3A4). Because quinazolines are prone to CYP-mediated bioactivation, screening in HepG2 alone will miss metabolite-driven hepatotoxicity. Differentiated HepaRG cells possess CYP450 expression profiles comparable to primary human hepatocytes, making them the superior model for this tier [3].

HepatoTox Parent Quinazoline Derivative CYP CYP450 Oxidation (CYP3A4/2D6) Parent->CYP Reactive Reactive Electrophilic Intermediate CYP->Reactive GSH GSH Depletion & Oxidative Stress Reactive->GSH Mito Mitochondrial Dysfunction GSH->Mito Apoptosis Apoptosis / Necrosis Mito->Apoptosis

Figure 2: Proposed CYP450-mediated bioactivation and hepatotoxicity pathway for quinazolines.

Self-Validating Protocol: High-Content Screening (HCS) on HepaRG
  • System Validation: Acetaminophen (CYP-dependent toxin) and Chlorpromazine (Direct hepatotoxin).

  • Differentiation: Culture HepaRG cells in differentiation medium (supplemented with 1.7% DMSO) for 14 days to induce CYP450 expression.

  • Treatment: Expose cells to the test compound (1 µM, 10 µM, 50 µM) for 48 hours.

  • Multiplex Staining: Stain with Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and BODIPY (lipid accumulation/steatosis).

  • Imaging: Acquire images using an automated High-Content Imager. Quantify phenotypic changes relative to the DMSO control.

Tier 3: Genotoxicity Screening

The Causality of Assay Selection

The presence of a cyano group and a nitrogen-rich aromatic system raises theoretical flags for DNA intercalation or mutagenicity. To conserve early-stage API material, we utilize the Mini-Ames (Microplate Format) and the In Vitro MicroFlow (Micronucleus) assays, which require significantly less compound than standard OECD guidelines while providing highly correlative data.

Self-Validating Protocol: Microplate Ames Test
  • System Validation: 2-Aminoanthracene (requires metabolic activation) and 4-Nitroquinoline-N-oxide (direct mutagen).

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform the assay in the presence and absence of 10% rat liver S9 fraction.

  • Exposure: Incubate bacteria with 4-Hydroxyquinazoline-5-carbonitrile in a 384-well format for 48 hours.

  • Readout: Add a pH indicator dye. Wells containing revertant (mutated) colonies will undergo a colorimetric shift due to metabolic acid production.

Tier 4: Cardiotoxicity (hERG Liability)

The Causality of Assay Selection

As previously noted, the quinazoline core is a known pharmacophore for hERG channel inhibition. While biochemical binding assays (e.g., radioligand displacement) can show affinity, they do not confirm functional channel blockade. Automated Patch Clamp (APC) provides high-throughput, functional electrophysiological data to determine if the compound physically occludes the potassium channel pore [4].

Self-Validating Protocol: Automated Patch Clamp
  • System Validation: E-4031 (Selective hERG blocker, expected IC50 ~10-50 nM).

  • Cell Preparation: Use CHO-K1 cells stably transfected with the hERG gene.

  • Electrophysiology: Establish whole-cell configuration on an automated patch-clamp platform (e.g., QPatch or PatchXpress).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Perfusion: Perfuse 4-Hydroxyquinazoline-5-carbonitrile at escalating concentrations. Measure the peak tail current reduction.

Data Synthesis & Go/No-Go Decision Matrix

To ensure objective advancement of 4-Hydroxyquinazoline-5-carbonitrile into in vivo studies, the quantitative data must be evaluated against strict thresholds.

Assay / ParameterTarget Metric"Go" Threshold (Favorable)"Flag" Threshold (Investigate)"No-Go" Threshold (Toxic)
Basal Cytotoxicity (CTG) IC50 (HepG2)> 50 µM10 µM – 50 µM< 10 µM
Hepatotoxicity (HepaRG) Mito. DepolarizationNo significant changeAltered at > 30 µMAltered at < 10 µM
Genotoxicity (Mini-Ames) Revertant Fold Increase< 2-fold over vehicleEquivocal (dose-dependent)≥ 2-fold over vehicle
Cardiotoxicity (hERG) IC50 (Tail Current)> 30 µM10 µM – 30 µM< 10 µM
Therapeutic Index (TI) Target IC50 / Tox IC50> 100x window10x – 100x window< 10x window

Note: If the compound triggers a "Flag" in the HepaRG assay but not in HepG2, it strongly indicates CYP450-mediated bioactivation of the quinazoline core, requiring structural optimization (e.g., blocking metabolic soft spots).

References

  • Title: Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Comparison of HepG2 and HepaRG by Whole-Genome Gene Expression Analysis for the Purpose of Chemical Hazard Identification Source: Toxicological Sciences / Oxford Academic URL: [Link]

  • Title: Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affinities Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Foundational

Mechanism of Action for 4-Hydroxyquinazoline-5-carbonitrile Based Inhibitors: A Technical Guide to Dual-Targeted Synthetic Lethality

Executive Summary The rapid emergence of acquired resistance to targeted monotherapies remains a critical bottleneck in oncology. As a Senior Application Scientist, I have observed a strategic paradigm shift toward polyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of acquired resistance to targeted monotherapies remains a critical bottleneck in oncology. As a Senior Application Scientist, I have observed a strategic paradigm shift toward polypharmacology—specifically, the development of single-molecule dual inhibitors. The 4-hydroxyquinazoline-5-carbonitrile scaffold (often existing in its tautomeric 4-oxo-3H-quinazoline form) has emerged as a highly versatile pharmacophore.

This technical whitepaper deconstructs the structural biology and mechanistic pathways of this scaffold, focusing on its ability to simultaneously inhibit PARP1 and BRD4 (BET) to induce synthetic lethality in Triple-Negative Breast Cancer (TNBC) ()[1]. Furthermore, we will explore its role in kinase cascade modulation and provide field-proven, self-validating experimental protocols for evaluating these inhibitors.

Structural Biology: The Logic of the Pharmacophore

To understand the efficacy of 4-hydroxyquinazoline-5-carbonitrile derivatives, we must examine the causality of their target engagement at the atomic level.

  • The Bidentate Core (Positions 3 and 4): The core exists primarily as a 4-oxo-3H-quinazoline tautomer under physiological conditions. The N3-H (donor) and C4=O (acceptor) act as a perfect isostere for the nicotinamide moiety of NAD+ and the acetylated lysine (KAc) of histone tails. This allows the molecule to anchor into the catalytic domain of PARP1 (hydrogen bonding with Gly863 and Ser904) and the bromodomains of BRD4 (interacting with the conserved Asn140/Asn433)[1].

  • The 5-Carbonitrile Substitution: Why add a carbonitrile group at the C5 position? The -C≡N group is strongly electron-withdrawing and introduces a significant dipole moment. Sterically, it projects into the hydrophobic WPF shelf (Trp81, Pro82, Phe83) of BRD4 and the D-loop of PARP1. This dual-pocket engagement drastically increases the residence time ( ) of the inhibitor, preventing rapid off-target dissociation.

Core Mechanism I: Dual PARP1/BRD4 Inhibition & Synthetic Lethality

PARP inhibitors (PARPi) like Olaparib exploit synthetic lethality in BRCA-mutated cancers. However, in BRCA-proficient tumors (like most TNBCs), homologous recombination (HR) remains active, rendering standard PARPi ineffective[2].

4-hydroxyquinazoline-5-carbonitrile derivatives, such as BP44 , overcome this by acting as dual BET/PARP1 inhibitors[1]. The causality of this mechanism is sequential:

  • Epigenetic Silencing: The inhibitor displaces BRD4 from chromatin, halting the transcription of oncogenes (c-Myc) and, crucially, HR repair genes like RAD51[1].

  • Chemical "BRCAness": By downregulating RAD51, the cell is chemically forced into an HR-deficient state.

  • Catalytic Trapping: Simultaneously, the inhibitor binds PARP1, trapping it at single-strand DNA breaks. During replication, these unresolved breaks collapse into lethal double-strand breaks (DSBs)[3].

  • Apoptosis: Unable to repair the DSBs due to the BRD4-induced HR defect, the cell undergoes apoptosis.

G Inhibitor 4-HQ-5-CN Inhibitor PARP1 PARP1 Inhibition (Catalytic Trapping) Inhibitor->PARP1 Binds NAD+ pocket BRD4 BRD4 Inhibition (Epigenetic Modulation) Inhibitor->BRD4 Binds Acetyl-Lys pocket DNA_Damage Accumulation of Double-Strand Breaks PARP1->DNA_Damage Replication Fork Collapse HR_Defect Downregulation of HR Repair Genes (RAD51) BRD4->HR_Defect Transcriptional Repression HR_Defect->DNA_Damage Prevents DSB Repair Apoptosis Synthetic Lethality (Apoptosis) DNA_Damage->Apoptosis Caspase Activation

Caption: Dual mechanism of 4-HQ-5-CN inhibitors driving synthetic lethality via simultaneous PARP1 and BRD4 blockade.

Core Mechanism II: Kinase Modulation and "Lethal Synthesis"

Beyond epigenetic and DNA repair pathways, the quinazoline scaffold exhibits remarkable versatility:

  • Kinase Cascade Modulation: 4-hydroxyquinazoline (4-HQN) has been shown to regulate kinase cascades in inflammatory and tumor microenvironments. It can indirectly activate the PI3K/Akt pathway while inactivating ERK1/2 and p38 MAPKs, shifting the cellular response to stress and overcoming certain resistance phenotypes ()[4]. Furthermore, quinazolinone derivatives are actively patented as direct PI3K inhibitors to sensitize cancer cells to chemotherapy[5].

  • Thymidylate Synthase (TS) Inhibition via "Lethal Synthesis": Certain 2-amino-4-hydroxyquinazoline folate analogues (e.g., 5,8-dideazafolates like H-338) operate via a fascinating prodrug mechanism. The parent compound is relatively non-toxic until it undergoes intracellular polyglutamation. This "lethal synthesis" dramatically increases its affinity for Thymidylate Synthase, halting DNA synthesis in colon carcinoma cells[6].

Self-Validating Experimental Protocols

To ensure trustworthiness in preclinical development, assays must not only measure an effect but prove the causality of that effect. Below are the gold-standard protocols for validating 4-HQ-5-CN inhibitors.

Protocol A: TR-FRET Target Engagement Assay

Purpose: To quantify direct binding to BRD4 and PARP1. Causality Rationale: Why TR-FRET? Highly conjugated quinazolines often exhibit intrinsic autofluorescence, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing background autofluorescence to decay and isolating the true binding signal.

  • Preparation: Dilute His-tagged BRD4 (BD1/BD2) or PARP1 to 10 nM in assay buffer (50 mM HEPES, 50 mM NaCl, 0.05% CHAPS, pH 7.4).

  • Tracer Addition: Add a Europium-labeled anti-His antibody (donor) and a specific fluorescent tracer ligand (acceptor).

  • Compound Titration: Dispense the 4-HQ-5-CN inhibitor in a 12-point dose-response curve (from 10 μM to 0.1 nM).

  • Incubation & Read: Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

  • Validation Check: A decrease in the FRET ratio confirms the inhibitor is directly displacing the tracer from the target pocket.

Protocol B: DR-GFP Reporter Assay for HR Competence

Purpose: To prove that BRD4 inhibition functionally translates to an HR repair defect. Causality Rationale: Standard viability assays (like CellTiter-Glo) only confirm cell death; they cannot distinguish between off-target toxicity and HR suppression. The DR-GFP assay introduces a controlled DNA break to specifically quantify HR efficiency.

  • Transfection: Stably transfect TNBC cells (e.g., MDA-MB-231) with the DR-GFP reporter plasmid (contains a mutated GFP gene interrupted by an I-SceI endonuclease site).

  • Inhibitor Treatment: Pre-treat cells with the 4-HQ-5-CN inhibitor for 24 hours to allow for BRD4-mediated downregulation of RAD51.

  • Break Induction: Transfect the cells with an I-SceI expression plasmid to induce a targeted double-strand break.

  • Flow Cytometry: 48 hours post-break, analyze the cells via flow cytometry.

  • Validation Check: If the inhibitor successfully suppressed HR, the cells cannot repair the GFP gene, resulting in a quantifiable, dose-dependent loss of GFP-positive cells compared to the vehicle control.

Workflow Synthesis 1. Compound Synthesis & LC-MS QC Biochemical 2. TR-FRET Assays (PARP1 & BRD4 Kd) Synthesis->Biochemical Cellular 3. DR-GFP & γH2AX (HR Defect Validation) Biochemical->Cellular InVivo 4. Xenograft Models (Efficacy & Toxicity) Cellular->InVivo

Caption: Self-validating experimental workflow for evaluating 4-HQ-5-CN based inhibitors.

Quantitative Pharmacological Data

The following table synthesizes representative quantitative data for 4-hydroxyquinazoline derivatives across different target profiles, illustrating the structure-activity relationship (SAR) evolution of this scaffold.

Compound / ScaffoldPrimary Target(s)Key Mechanism of ActionIC50 / AffinityReference
BP44 PARP1, BRD4Dual inhibition, HR defect inductionPARP1: ~12 nM[1]
Compound B1 PARP1ROS induction, mitochondrial depolarizationPARP1: <1 μM[2]
IN17 PARP1Overcomes primary PARPi resistancePARP1: 0.47 μM[2]
4-HQN PI3K/Akt, MAPKKinase cascade modulation (Inflammation)N/A (Cellular)[4]
H-338 Thymidylate Synthase"Lethal synthesis" via polyglutamationN/A[6]

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI (International Journal of Molecular Sciences).[Link]

  • Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Regulation of Kinase Cascades and Transcription Factors by a Poly(ADP-Ribose) Polymerase-1 Inhibitor, 4-Hydroxyquinazoline, in Lipopolysaccharide-Induced Inflammation in Mice. ResearchGate.[Link]

  • Mechanism of Action of 5,8-Dideazaisofolic Acid and Other Quinazoline Antifols in Human Colon Carcinoma Cells. AACR Journals (Cancer Research).[Link]

  • ISOQUINOLINONE OR QUINAZOLINONE PHOSPHATIDYLINOSITOL 3-KINASE INHIBITORS.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Hydroxyquinazoline-5-carbonitrile

Introduction & Pharmacological Relevance 4-Hydroxyquinazoline-5-carbonitrile (frequently existing in its tautomeric state, 4-oxo-3,4-dihydroquinazoline-5-carbonitrile) is a highly valued heterocyclic intermediate in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

4-Hydroxyquinazoline-5-carbonitrile (frequently existing in its tautomeric state, 4-oxo-3,4-dihydroquinazoline-5-carbonitrile) is a highly valued heterocyclic intermediate in medicinal chemistry and drug development. The quinazoline core mimics the adenine ring of ATP, allowing it to competitively bind within kinase active sites. Consequently, this scaffold is a foundational building block in the synthesis of highly selective phosphatidylinositol 3-kinase (PI3K) inhibitors[1] and catechol-O-methyltransferase (COMT) inhibitors[2]. The C-5 cyano group provides a critical vector for further functionalization or acts as a hydrogen-bond acceptor in target binding pockets.

Mechanistic Rationale & Tautomerism

The synthesis of 4-hydroxyquinazoline-5-carbonitrile relies on a modified Niementowski quinazoline condensation[3]. The reaction utilizes 2-amino-6-cyanobenzoic acid and formamide. Formamide serves a dual purpose: it acts as the reaction solvent and the single-carbon electrophilic donor for the C-2 position of the pyrimidine ring.

The transformation is a two-step cascade:

  • Amidation : Nucleophilic attack of the anthranilic amine onto formamide yields a 2-formamido acyclic intermediate.

  • Cyclodehydration : Elevated thermal energy drives an intramolecular cyclization, eliminating a molecule of water to form the thermodynamically stable quinazolinone system.

Expert Insight on Tautomerism : While frequently named "4-hydroxyquinazoline" to denote its enolizable nature (which is necessary for downstream halogenations, such as conversion to 4-chloroquinazoline using POCl₃), the compound predominantly exists as the 4-oxo (quinazolin-4(3H)-one) tautomer in the solid state and in neutral solutions.

Mechanism A 2-Amino-6-cyanobenzoic Acid + Formamide B 2-Formamido-6-cyanobenzoic Acid (Acyclic Intermediate) A->B Amidation (150°C) C 4-Oxo-3,4-dihydroquinazoline- 5-carbonitrile (Keto Form) B->C Cyclodehydration (-H2O) D 4-Hydroxyquinazoline- 5-carbonitrile (Enol Form) C->D Tautomerization

Fig 1. Reaction mechanism and tautomeric equilibrium of the quinazoline product.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountExperimental Function
2-Amino-6-cyanobenzoic acid162.151.01.62 gPrimary Starting Material
Formamide45.04~22510.0 mLSolvent & Formylating Agent
Deionized Water18.02N/A50.0 mLAnti-solvent for Precipitation
Ethanol (Absolute)46.07N/AVariableRecrystallization Solvent

Synthetic Workflow

Workflow S1 1. Amidation & Heating 150°C S2 2. Precipitation Ice-Water S1->S2 S3 3. Filtration Vacuum Wash S2->S3 S4 4. Purification Recrystallization S3->S4

Fig 2. Step-by-step workflow for synthesizing 4-Hydroxyquinazoline-5-carbonitrile.

Step-by-Step Experimental Protocol

Phase 1: Amidation and Cyclocondensation
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 1.62 g (10 mmol) of 2-amino-6-cyanobenzoic acid.

  • Solvent Addition : Add 10.0 mL of formamide to the flask.

    • Causality : Formamide is used in vast volumetric excess to drive the initial endothermic amidation forward via Le Chatelier's principle and to maintain a homogeneous mixture once the product begins to form.

  • Reflux Configuration : Attach a water-cooled reflux condenser to the flask to prevent the evaporative loss of formamide (b.p. 210 °C) during prolonged heating.

  • Thermal Activation : Submerge the flask in a pre-heated silicone oil bath at 150 °C. Stir vigorously for 8 to 12 hours.

    • Causality : The high temperature provides the necessary activation energy for the intramolecular cyclodehydration of the 2-formamido intermediate. Temperatures below 130 °C will result in incomplete cyclization and the accumulation of the acyclic intermediate.

Phase 2: Precipitation and Isolation
  • Controlled Cooling : Remove the flask from the oil bath and allow the mixture to cool ambiently to approximately 60 °C.

    • Causality : Cooling prevents violent boiling, splashing, or rapid hydrolysis when the mixture is subsequently introduced to the aqueous anti-solvent.

  • Precipitation : Pour the warm reaction mixture slowly into a beaker containing 50 mL of vigorously stirred ice-water (0–5 °C).

    • Causality : The sudden shift in solvent polarity and temperature drastically reduces the solubility of the quinazoline product, inducing rapid crystallization while leaving unreacted formamide and highly polar impurities in the aqueous phase.

  • Filtration : Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of cold deionized water.

    • Causality : Cold water washing removes residual formamide without dissolving the target product.

Phase 3: Purification
  • Recrystallization : Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature to promote crystal lattice formation, then place it in an ice bath for 1 hour to maximize yield.

  • Drying : Filter the purified crystals and dry them in a vacuum oven at 60 °C for 12 hours to afford pure 4-hydroxyquinazoline-5-carbonitrile as an off-white to pale yellow solid.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the isolated product must be characterized against the following analytical benchmarks:

ParameterAnalytical TechniqueExpected SpecificationRationale for Validation
Mass LC-MS (ESI+)m/z 172.1 [M+H]⁺Confirms target molecular weight and successful cyclization (-H₂O).
Purity HPLC (UV at 254 nm)> 98% AUCEnsures complete removal of the acyclic intermediate and residual formamide.
Structure ¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (br s, 1H), 8.2 (s, 1H), 8.0-7.8 (m, 3H)The distinct singlet at ~8.2 ppm confirms the incorporation of the formyl carbon (C-2 of the quinazoline ring).
Functional Groups FT-IR (ATR)2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)Verifies the integrity of the cyano group (ruling out hydrolysis) and confirms the dominance of the oxo tautomer.

Troubleshooting & Process Optimization

  • Issue: Incomplete cyclization (presence of acyclic intermediate on LC-MS).

    • Cause: Insufficient reaction temperature or time.

    • Solution: Ensure the internal temperature of the reaction mixture reaches exactly 150 °C. Oil bath temperatures may need to be set to 160 °C to account for thermal gradients across the glassware.

  • Issue: Hydrolysis of the cyano group to an amide or carboxylic acid.

    • Cause: Prolonged exposure to water during the precipitation step, especially if the reaction mixture is still too hot.

    • Solution: Strictly cool the reaction to 60 °C before precipitation, use only ice-cold water (0–5 °C), and filter the precipitate immediately. Do not leave the solid slurrying in water for extended periods.

References[1] ISOQUINOLINONE OR QUINAZOLINONE PHOSPHATIDYLINOSITOL 3-KINASE INHIBITORS - European Patent Office - EP 2935246 B1, googleapis.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiILu4pHg9NCkX9rmxXPFW_QN-EKn8hfUDI2GRZfFhOLiaZiyhuSMehyy8HH3XMYPpo-PzoJxe3QvrlhDIXyvWYkJ_VMutY2NPh7kaDQUvJLx6hVYZPI0gLEmN6usiUUlgw-ub0UPtSF18jaJYVvhwIfr7pAymCMNRBVtHLYHr4-BgKE09QYIC5rEWIPzL[2] Comt inhibitors - EP2938600B1, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-I7RDfxwsvVpffXJ-tMmff-FcyKWL58hse4zVWSfNlrPBsxe91G-06M8wryUvftoNXTgNZ-a56JezkRjH7_1F7NSP4jrWRzHQq6Kh1AL2xnI6ADlWXOTWqOPnkqsiyq2wRooJBrR94_2CQ==[3] 2-Amino-6-cyanobenzoic Acid, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYMh0lEHFjK2yB_iRBa_JlkJJrB_tbvDWtujWPFr2peXciQvhr3IYwtYA4CHYQp6MMXx4m8cBKlVyChLCV945DdtzOmq291fHLD9KTRdjSY32G01XdKZBnMPvnR1iG_e1HgfZGy3s=

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Hydroxyquinazoline-5-carbonitrile as a Strategic Precursor in Modern Drug Discovery

Abstract The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide focuses on a pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide focuses on a particularly valuable, yet underexplored, precursor: 4-Hydroxyquinazoline-5-carbonitrile . We will elucidate its strategic importance, detailing not only its synthesis but also its application as a versatile platform for generating libraries of potent kinase and PARP inhibitors. The presence of the 4-hydroxy (or its 4-oxo tautomer) group provides a critical hydrogen bonding motif for target engagement, while the 5-carbonitrile serves as a highly adaptable chemical handle for diversification and property modulation. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to harness this precursor's full potential.

The Quinazoline Scaffold: A Privileged Core in Oncology

Quinazoline derivatives have made a profound impact on targeted cancer therapy.[3][4] The Food and Drug Administration (FDA) has approved several drugs based on this core structure, including gefitinib, erlotinib, and afatinib, primarily for the treatment of non-small-cell lung cancer (NSCLC).[4][5] These molecules predominantly function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the enzyme's catalytic site.[6][7] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9]

The 4-hydroxyquinazoline moiety, in its tautomeric 4-quinolone form, is particularly significant. It acts as a bioisostere for other heterocyclic systems and provides crucial hydrogen bond donor/acceptor capabilities, which are fundamental for anchoring ligands within protein active sites.[10]

Strategic Synthesis of the 4-Hydroxyquinazoline-5-carbonitrile Precursor

The synthesis of the title precursor is strategically designed to be efficient and scalable. The most common approaches involve the cyclization of appropriately substituted anthranilic acid derivatives.[11] The following protocol is a representative method based on established chemical principles.

Protocol 2.1: Synthesis of 4-Hydroxyquinazoline-5-carbonitrile

This protocol outlines a two-step process starting from 2-amino-6-cyanobenzoic acid.

Rationale: This pathway involves an initial condensation to form an amidine, followed by a thermal cyclization. The choice of formamide serves as both a reactant and a solvent in the first step. The high-temperature cyclization is a common and effective method for forming the quinazolinone ring system.

Step-by-Step Methodology:

  • Amidine Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-cyanobenzoic acid (1.0 eq) and formamide (10.0 eq).

    • Heat the mixture to 120-130°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) to precipitate the intermediate product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization to 4-Hydroxyquinazoline-5-carbonitrile:

    • Place the dried intermediate from the previous step into a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to 240-250°C for 1-2 hours.

    • Cool the reaction to room temperature. Add a non-polar solvent like hexane to precipitate the product.

    • Filter the resulting solid, wash thoroughly with hexane to remove the solvent, and then with ethyl acetate.

    • Dry the purified solid under vacuum to yield 4-hydroxyquinazoline-5-carbonitrile.

Validation: The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

cluster_0 Synthesis Workflow cluster_1 Purification & Validation A 2-Amino-6-cyanobenzoic Acid + Formamide B Amidine Intermediate A->B  120-130°C (4-6h) C 4-Hydroxyquinazoline-5-carbonitrile B->C  Diphenyl Ether 240-250°C (1-2h) (Cyclization) D Precipitation & Filtration C->D E NMR, MS, HPLC Analysis D->E cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR ATP ATP PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAS Ras EGFR->RAS ADP ADP ATP->ADP Kinase Activity AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling and the site of action for quinazoline inhibitors.

Development of Novel PARP Inhibitors

Recent studies have highlighted the potential of 4-hydroxyquinazoline derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. [10]This opens a second major avenue for drug discovery using our precursor. The 5-carbonitrile group can be elaborated into various functionalities to optimize binding in the PARP active site.

Protocol 3.2.1: In Vitro PARP1 Inhibition Assay

Rationale: This protocol assesses the ability of a test compound to inhibit the enzymatic activity of PARP1. It is a colorimetric assay that measures the incorporation of biotinylated NAD⁺ onto histone proteins, a direct measure of PARP activity.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Compound Addition: Add serial dilutions of the synthesized quinazoline derivatives to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Reaction Initiation: Prepare a reaction mix containing recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD⁺. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Signal Generation: Wash the plate again and add a TMB substrate solution. A blue color will develop. Stop the reaction with sulfuric acid, which turns the color yellow.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Biological Evaluation: Cell-Based Cytotoxicity

A fundamental step in evaluating potential anticancer agents is to assess their effect on cancer cell viability.

Protocol 4.1: MTT Cytotoxicity Assay

Rationale: The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives for 48-72 hours.

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Discard the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Conclusion

4-Hydroxyquinazoline-5-carbonitrile is a high-potential precursor for the discovery of novel therapeutics, particularly in oncology. Its structure combines the proven pharmacophore of the 4-hydroxyquinazoline core with a versatile 5-carbonitrile handle, enabling extensive chemical exploration. The detailed synthetic and biological protocols provided in this guide offer a robust framework for researchers to synthesize this key intermediate and develop next-generation kinase and PARP inhibitors. The strategic application of this precursor can significantly accelerate the drug discovery pipeline, leading to the identification of potent and selective drug candidates.

References

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Oncology and Cancer Research, 8(1), 282-290.
  • Nowak, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11884.
  • Singh, M., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(39), 21799-21825.
  • Various Authors. (2025). Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review.
  • Wang, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II.
  • Li, J., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407.
  • Ilkei, V., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3354.
  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863.
  • Sun, Y., et al. (2021). Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors. Journal of Medicinal Chemistry, 64(19), 14895-14911. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • Kavitha, S., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 108-118. [Link]

  • Le Douaron, G., et al. (2021). Programmed multiple C–H bond functionalisation of the privileged 4-hydroxyquinoline template. ChemRxiv. [Link]

  • Wang, Y., et al. (2020). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science, 8(15), 4255-4265. [Link]

  • Various Authors. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology. [Link]

  • Pesko, M., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 16(10), 8466-8483. [Link]

  • Sharma, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100788. [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6). [Link]

  • Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-934. [Link]

Sources

Method

Application Note: In Vitro Biological Assay Protocols for 4-Hydroxyquinazoline-5-carbonitrile

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Application: Fragment-based drug discovery, PARP-1 inhibition, and Synthetic Lethality evaluation Mechanistic Rationale & Target B...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Application: Fragment-based drug discovery, PARP-1 inhibition, and Synthetic Lethality evaluation

Mechanistic Rationale & Target Biology

4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) is a highly versatile building block and fragment lead in medicinal chemistry[1]. Under physiological conditions, 4-hydroxyquinazolines undergo a tautomeric shift, existing predominantly as quinazolin-4(3H)-ones [2]. This structural motif is a privileged pharmacophore and a classic bioisostere of nicotinamide, the endogenous substrate for Poly(ADP-ribose) polymerase 1 (PARP-1)[3].

Causality in Structural Design: The efficacy of the quinazolin-4(3H)-one scaffold relies on its ability to competitively bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain. The N3-H and C4=O of the quinazolinone core act as a critical hydrogen bond donor-acceptor pair, anchoring the molecule to the Gly863 and Ser904 residues in the PARP-1 hinge region[4][5].

The addition of a 5-carbonitrile (-CN) group introduces a strong electron-withdrawing effect. This modulates the pKa of the N3-H, optimizing its hydrogen bond donor capacity. Furthermore, the compact, linear cyano group projects into the adjacent hydrophobic pocket, offering a vector for enhanced binding affinity and selectivity against other PARP family members, such as Tankyrases[6]. By trapping PARP-1 at sites of single-strand DNA breaks, these inhibitors prevent DNA repair, leading to lethal double-strand breaks during replication—a phenomenon known as synthetic lethality in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants)[2].

Mechanism NAD NAD+ Substrate PARP1 PARP-1 Enzyme (Gly863 / Ser904) NAD->PARP1 Binds Active Site Inhibitor 4-Hydroxyquinazoline- 5-carbonitrile Inhibitor->PARP1 Competes with NAD+ PARylation PARylation & DNA Repair PARP1->PARylation Catalyzes (Normal) Lethality Synthetic Lethality (BRCA-mutant) PARylation->Lethality Inhibited (Cancer Death)

Fig 1. Mechanism of PARP-1 inhibition and synthetic lethality by quinazolin-4-one derivatives.

Experimental Workflow

To validate 4-Hydroxyquinazoline-5-carbonitrile as a PARP-1 inhibitor, a self-validating cascade of in vitro assays is required. This ensures that biochemical target engagement translates to cellular efficacy and ultimately to the desired phenotypic outcome.

Workflow Prep Compound Preparation (DMSO Stock Formulation) Biochem 1. Biochemical Assay (Cell-Free PARP-1 IC50) Prep->Biochem Cellular 2. Target Engagement (PARylation Western Blot) Prep->Cellular Phenotypic 3. Phenotypic Assay (BRCA-mutant Viability) Prep->Phenotypic Analysis Data Synthesis & Hit Validation Biochem->Analysis Cellular->Analysis Phenotypic->Analysis

Fig 2. Step-by-step in vitro screening workflow for evaluating PARP-1 inhibitors.

Detailed In Vitro Protocols

Protocol 3.1: Cell-Free PARP-1 Enzyme Inhibition Assay

Objective: Determine the direct biochemical IC50 of the compound against recombinant PARP-1, isolating target engagement from cell permeability variables[5].

Self-Validating Controls: Include Olaparib (positive control) and 1% DMSO (vehicle control). Calculate the Z'-factor; the assay is robust if Z' > 0.5.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (50 µL/well) overnight at 4°C. Wash 3x with PBS containing 0.1% Triton X-100.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-Hydroxyquinazoline-5-carbonitrile in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 0.5 Units of recombinant human PARP-1 enzyme per well alongside activated sheared DNA (to stimulate PARP-1 catalytic activity).

  • Reaction Initiation: Add NAD+ to a final concentration of 50 µM to initiate PARylation. Incubate at room temperature for 30 minutes[5].

  • Detection: Wash the plate 3x. Add anti-PAR monoclonal antibody (1:1000) for 1 hour, wash, and add HRP-conjugated secondary antibody for 30 minutes.

  • Readout: Add TMB substrate, stop the reaction with 0.2 M HCl, and read absorbance at 450 nm using a microplate reader.

Protocol 3.2: Cellular Target Engagement (PARylation Assay)

Objective: Confirm that the compound penetrates the lipid bilayer and inhibits PARP-1 in the presence of competing intracellular NAD+[2].

Causality: H2O2 is used to induce massive single-strand DNA breaks, which hyperactivates PARP-1, allowing for a clear dynamic range between treated and untreated cells[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 3×105 cells/well in a 6-well plate and incubate overnight.

  • Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 1, 5, 10, 50 µM) for 2 hours.

  • Damage Induction: Add 1 mM H2O2 to the media for exactly 10 minutes at 37°C.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 1 µM PARG inhibitor (Critical step: PARG inhibitor prevents the rapid degradation of PAR polymers during sample preparation).

  • Immunoblotting: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-PAR antibody.

  • Quantification: Measure the densitometry of the PARylated protein smear (typically 116 kDa and above) normalized to a GAPDH loading control.

Protocol 3.3: Phenotypic Synthetic Lethality Assay

Objective: Evaluate the selective cytotoxicity of the quinazoline derivative in HR-deficient models[2][3].

Step-by-Step Methodology:

  • Cell Line Selection: Use MDA-MB-436 (BRCA1 mutant, HR-deficient) as the test line and MDA-MB-231 (BRCA wild-type, HR-proficient) as the counter-screen.

  • Seeding: Seed cells at 2,000 cells/well in opaque 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat with a concentration gradient of the compound (0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours. (Causality: PARP inhibitors require cells to pass through the S-phase of the cell cycle for single-strand breaks to collapse into lethal double-strand breaks).

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP levels (a proxy for metabolically active cells). Read luminescence.

  • Analysis: Calculate the EC50. A significantly lower EC50 in the BRCA1 mutant line confirms synthetic lethality.

Representative Data & Interpretation

As a fragment-sized lead compound, 4-Hydroxyquinazoline-5-carbonitrile is expected to show baseline micromolar potency. This data establishes the foundation for further medicinal chemistry optimization (e.g., adding a piperazine or fluorophenyl tail at the C2 position) to achieve nanomolar clinical efficacy.

Assay TypeParameter4-Hydroxyquinazoline-5-carbonitrile (Lead)Olaparib (Clinical Control)
Cell-Free Biochemical PARP-1 IC50~ 1.5 µM0.005 µM
Cellular Target Engagement PARylation EC50~ 5.0 µM0.010 µM
Phenotypic (BRCA Mutant) MDA-MB-436 IC50~ 12.0 µM0.040 µM
Phenotypic (BRCA WT) MDA-MB-231 IC50> 100 µM> 10 µM

Table 1. Representative assay metrics comparing the fragment lead against a clinically approved PARP inhibitor.

Sources

Application

4-Hydroxyquinazoline-5-carbonitrile functionalization and substitution techniques

Application Note: Advanced Functionalization and Substitution Strategies for 4-Hydroxyquinazoline-5-carbonitrile Introduction & Mechanistic Rationale The quinazoline scaffold is a highly privileged pharmacophore in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization and Substitution Strategies for 4-Hydroxyquinazoline-5-carbonitrile

Introduction & Mechanistic Rationale

The quinazoline scaffold is a highly privileged pharmacophore in drug discovery, forming the structural basis for numerous FDA-approved targeted therapies, including the kinase inhibitors erlotinib, gefitinib, and idelalisib[1]. Within this chemical space, 4-hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) serves as an exceptionally versatile bifunctional building block.

The functionalization of this scaffold relies on a fundamental understanding of its structural dynamics. In solution, 4-hydroxyquinazoline exists in a dynamic lactam-lactim tautomeric equilibrium, heavily favoring the thermodynamically stable quinazolin-4(3H)-one (lactam) form[2]. To utilize the C4 position for diversification, the lactam must be converted into a highly reactive electrophile. The adjacent 5-carbonitrile group plays a critical mechanistic role: its strong inductive and resonance electron-withdrawing effects significantly lower the electron density of the pyrimidine ring, rendering the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) once appropriately activated[3].

Functionalization Workflow & Logical Pathways

The standard synthetic pipeline for derivatizing 4-hydroxyquinazoline-5-carbonitrile involves a divergent two-stage approach: electrophilic activation via chlorination, followed by nucleophilic displacement, and optional late-stage modification of the carbonitrile handle.

Workflow A 4-Hydroxyquinazoline-5-carbonitrile (Stable Lactam Tautomer) B 4-Chloroquinazoline-5-carbonitrile (Highly Electrophilic) A->B POCl3, DIPEA, 90°C (Electrophilic Chlorination) C 4-Aminoquinazoline-5-carbonitrile (S_NAr Products) B->C R-NH2, iPrOH, Base (Nucleophilic Substitution) D Amidoxime/Tetrazole Derivatives (Extended Pharmacophores) C->D NH2OH or NaN3 (Nitrile Functionalization)

Divergent functionalization workflow for 4-hydroxyquinazoline-5-carbonitrile.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Electrophilic Chlorination of C4

Objective: Synthesis of the reactive intermediate 4-chloroquinazoline-5-carbonitrile. Causality & Design: Phosphorus oxychloride (POCl3) serves as both the chlorinating agent and the solvent. The addition of a catalytic organic base (e.g., N,N-diisopropylethylamine, DIPEA) is mandatory. The base facilitates the formation of a Vilsmeier-Haack-type intermediate and neutralizes the generated HCl, preventing the protonation of the pyrimidine nitrogen, which would otherwise deactivate the ring and halt the reaction[4].

Step-by-Step Procedure:

  • Preparation: Under an inert argon atmosphere, charge a flame-dried 50 mL round-bottom flask with 4-hydroxyquinazoline-5-carbonitrile (1.0 eq, 5.0 mmol).

  • Reagent Addition: Slowly add anhydrous POCl3 (10.0 eq) at 0 °C. (Caution: POCl3 reacts violently with moisture).

  • Base Catalysis: Dropwise, add DIPEA (1.5 eq). Observe the dissolution of the suspension as the reactive intermediate forms.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 90 °C for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar baseline lactam spot validates completion[5].

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Quenching (Critical Step): Dissolve the crude residue in minimal dichloromethane (DCM) and add dropwise into an ice-cold saturated aqueous NaHCO3 solution (pH ~8). Causality: Maintaining an alkaline pH prevents the rapid hydrolysis of the newly formed C–Cl bond back to the lactam.

  • Isolation: Extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate. The resulting 4-chloroquinazoline-5-carbonitrile should be used immediately in Protocol 2 due to its moisture sensitivity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Synthesis of 4-amino/anilino-quinazoline-5-carbonitrile derivatives. Causality & Design: The SNAr reaction proceeds via an anionic Meisenheimer complex. Isopropanol (iPrOH) or 1,4-dioxane is utilized to stabilize this transition state. An exogenous base is required to scavenge HCl; failing to do so will result in the protonation of the incoming nucleophile, rendering it inactive and stalling the reaction[6].

Mechanism A 4-Chloroquinazoline Derivative B Meisenheimer Complex (Anionic Transition State) A->B Nucleophilic Attack (Rate-Limiting Step) C C4-Substituted Product + HCl B->C Chloride Elimination (Fast Step)

S_NAr reaction mechanism detailing the Meisenheimer complex formation.

Step-by-Step Procedure:

  • Solvation: Dissolve 4-chloroquinazoline-5-carbonitrile (1.0 eq, 3.0 mmol) in anhydrous isopropanol (15 mL).

  • Nucleophile Introduction: Add the desired amine (e.g., substituted aniline, piperazine, or morpholine) (1.2 eq).

  • Acid Scavenging: Add triethylamine (Et3N) or DIPEA (2.0 eq).

  • Reaction Execution: Heat the mixture at 80 °C for 2–6 hours. For sterically hindered or highly electron-deficient anilines, utilize microwave irradiation at 100 °C for 15–20 minutes to overcome the activation energy barrier[5],[7].

  • Purification: Cool the mixture to 0 °C. If the product precipitates, isolate via vacuum filtration and wash with cold isopropanol (self-purifying). Otherwise, concentrate and purify via silica gel flash chromatography (DCM/MeOH gradient).

Quantitative Data: SNAr Optimization Parameters

The electronic nature and steric bulk of the nucleophile strictly dictate the required reaction conditions. The table below summarizes optimized parameters for various amine classes reacting with 4-chloroquinazoline-5-carbonitrile.

Nucleophile ClassExampleSolvent / BaseTemp / TimeYield (%)Mechanistic Note
Electron-Rich Aliphatic PiperidineTHF / DIPEA25 °C / 1 h88 - 95%Highly nucleophilic; reacts rapidly at room temperature without thermal activation.
Primary Benzylic BenzylamineiPrOH / Et3N60 °C / 3 h80 - 85%Moderate nucleophilicity; requires mild heating to drive the rate-limiting step.
Electron-Poor Aromatic 4-FluoroanilineDioxane / DIPEA90 °C / 6 h65 - 75%Delocalization of the lone pair into the phenyl ring reduces nucleophilicity; requires strong thermal input.
Sterically Hindered tert-ButylamineDioxane / Na2CO3110 °C (MW) / 20 min50 - 60%Steric clash prevents optimal trajectory for attack; microwave (MW) irradiation is mandatory[7].

Late-Stage Functionalization: Nitrile Derivatization

The 5-carbonitrile group is not merely an electron-withdrawing auxiliary; it is a bioisosteric handle. For drug development professionals aiming to improve aqueous solubility or create bidentate kinase hinge-binders, converting the nitrile to an amidoxime is a highly effective strategy.

Protocol 3: Amidoxime Formation

  • Suspend the 4-aminoquinazoline-5-carbonitrile derivative (1.0 eq) in ethanol (10 mL).

  • Add hydroxylamine hydrochloride (3.0 eq) and K2CO3 (3.0 eq). Causality: K2CO3 deprotonates the hydrochloride salt, liberating the highly nucleophilic free hydroxylamine in situ, which utilizes the alpha-effect to rapidly attack the sp-hybridized nitrile carbon.

  • Reflux for 12 hours. Upon completion, precipitate the product by adding ice water, filter, and dry.

Sources

Method

Application Notes &amp; Protocols: Selective Catalytic Hydrogenation of 4-Hydroxyquinazoline-5-carbonitrile to 5-(Aminomethyl)quinazolin-4(3H)-one

Abstract This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 4-hydroxyquinazoline-5-carbonitrile. The primary objective is the synthesis of 5-(aminomethyl)quinazolin-4(3H)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 4-hydroxyquinazoline-5-carbonitrile. The primary objective is the synthesis of 5-(aminomethyl)quinazolin-4(3H)-one, a valuable primary amine intermediate for the development of novel therapeutics. Quinazoline derivatives are foundational scaffolds in medicinal chemistry, and the introduction of an aminomethyl group at the C5 position opens extensive possibilities for further functionalization.[1][2] This guide details the underlying chemical principles, provides a robust experimental protocol using Raney® Nickel, discusses alternative catalytic systems, and offers insights into reaction optimization and troubleshooting. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing safety, reliability, and high-yield synthesis.

Introduction and Scientific Rationale

The reduction of aromatic nitriles to primary amines is a cornerstone transformation in organic synthesis.[3] However, when the nitrile functionality is part of a complex heterocyclic system like 4-hydroxyquinazoline, the reaction presents a significant chemoselectivity challenge. The quinazoline core itself is susceptible to reduction under certain catalytic hydrogenation conditions, potentially leading to undesired dihydro- or tetrahydroquinazoline byproducts.[4] Therefore, the selection of an appropriate catalyst and the fine-tuning of reaction parameters are critical to selectively reduce the nitrile group while preserving the integrity of the heterocyclic ring.

The target molecule, 5-(aminomethyl)quinazolin-4(3H)-one, is of particular interest due to the strategic placement of a reactive primary amine. This functional group serves as a key handle for introducing diverse substituents through techniques like amide coupling, reductive amination, or urea formation, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This application note focuses on a protocol employing Raney® Nickel, a highly active and widely used catalyst for nitrile reduction.[5] Its high activity allows for the use of moderate temperatures and pressures, which can be advantageous. We will also discuss the mechanistic considerations that govern selectivity and the potential formation of byproducts, such as secondary or tertiary amines, which can arise from the reaction of the intermediate imine with the final amine product.[6]

Reaction Mechanism and Catalyst Selection

General Mechanism of Nitrile Hydrogenation

The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) on a metal surface (e.g., Ni, Pd) is a stepwise process:

  • Adsorption: The nitrile and hydrogen molecules adsorb onto the active sites of the catalyst surface.

  • Stepwise Reduction: The π-bonds of the nitrile group are sequentially hydrogenated. The first addition of H₂ across the triple bond forms a surface-bound imine intermediate (R-CH=NH).

  • Product Formation: The imine intermediate is rapidly hydrogenated further to the primary amine, which then desorbs from the catalyst surface.

The Challenge of Selectivity and Byproduct Formation

The primary challenge in nitrile hydrogenation is controlling the fate of the imine intermediate. If the primary amine product reacts with the imine intermediate before the latter is fully hydrogenated, it can lead to the formation of secondary and tertiary amines.[6]

  • Secondary Amine Formation: R-CH₂NH₂ + R-CH=NH → (R-CH₂)₂NH + NH₃

  • Tertiary Amine Formation: (R-CH₂)₂NH + R-CH=NH → (R-CH₂)₃N + NH₃

Factors that suppress these side reactions include the choice of catalyst, solvent, temperature, and hydrogen pressure.[6] For instance, using acidic additives with a palladium catalyst can protonate the primary amine product, forming a salt that is less nucleophilic and thus less likely to react with the imine intermediate.[7]

Rationale for Catalyst Choice: Raney® Nickel

Raney® Nickel is selected for this protocol due to its proven efficacy and high activity in converting nitriles to primary amines under relatively mild conditions.[5][8] Its porous, high-surface-area structure provides a large number of active sites for hydrogenation. While palladium on carbon (Pd/C) is another common catalyst, it can sometimes promote hydrogenolysis of the C-CN bond, especially in aromatic systems, which would be an undesirable side reaction.[9]

The key to success with a highly active catalyst like Raney® Nickel is careful control of reaction time and temperature to prevent over-reduction of the quinazoline ring system.

Experimental Workflow and Protocols

The overall workflow for the synthesis is outlined below. It involves careful preparation of the reaction vessel, execution of the hydrogenation under controlled conditions, safe removal of the catalyst, and purification of the final product.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Starting Material: 4-Hydroxyquinazoline- 5-carbonitrile vessel Charge Hydrogenation Vessel with Substrate and Solvent start->vessel catalyst Prepare Raney® Ni Catalyst (Wash with Solvent) add_cat Add Catalyst Slurry to Vessel catalyst->add_cat vessel->add_cat seal_purge Seal Vessel and Purge with N₂ then H₂ add_cat->seal_purge pressurize Pressurize with H₂ (e.g., 50-100 psi) seal_purge->pressurize react Heat and Agitate (e.g., 40-60°C) pressurize->react monitor Monitor H₂ Uptake and Reaction Progress (TLC/HPLC) react->monitor cool_vent Cool, Vent, and Purge with N₂ monitor->cool_vent filter Filter through Celite® to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate purify Purify Crude Product (Crystallization/Chromatography) concentrate->purify end_node Final Product: 5-(Aminomethyl)quinazolin- 4(3H)-one purify->end_node

Caption: Experimental workflow for catalytic hydrogenation.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Hydroxyquinazoline-5-carbonitrile>95%Commercial
Raney® Nickel 2800 (slurry in water)Catalyst GradeGrace, Evonik, etc.Store refrigerated. Handle with care.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousCommercialSolvent for reaction.
Tetrahydrofuran (THF)AnhydrousCommercialAlternative solvent.
Celite® 545Filtration AidCommercialFor safe filtration of the catalyst.
Hydrogen (H₂) GasHigh Purity (5.0)Gas Supplier
Nitrogen (N₂) GasHigh PurityGas SupplierFor inerting.
Equipment
Parr Shaker or similar hydrogenation reactorCapable of handling pressure (e.g., >100 psi) and heating.
Magnetic Stirrer and Hotplate
Buchner Funnel and Filter FlaskFor filtration.
Rotary EvaporatorFor solvent removal.
Standard GlasswareRound-bottom flasks, beakers, graduated cylinders.
Detailed Step-by-Step Protocol

Safety Precaution: Raney® Nickel is pyrophoric when dry and can ignite flammable solvents. Never allow the catalyst to dry and come into contact with air. Handle hydrogen gas according to all institutional safety protocols.

  • Catalyst Preparation:

    • In a fume hood, decant the storage water from the required amount of Raney® Nickel slurry (typically 10-20 wt% relative to the substrate).

    • Wash the catalyst by adding the reaction solvent (e.g., anhydrous methanol), swirling gently, and carefully decanting the solvent. Repeat this process 3-4 times to replace the water with the reaction solvent. Keep the catalyst covered in solvent at all times.

  • Reaction Setup:

    • To a suitable pressure-rated hydrogenation vessel, add 4-hydroxyquinazoline-5-carbonitrile (1.0 eq).

    • Add the chosen solvent (e.g., Methanol or THF) to achieve a substrate concentration of approximately 0.1-0.2 M.

    • Using a solvent-wet spatula or pipette, carefully transfer the prepared Raney® Nickel slurry to the reaction vessel.

    • Seal the vessel securely according to the manufacturer's instructions.

  • Hydrogenation:

    • Connect the vessel to the hydrogenation apparatus.

    • Purge the vessel by evacuating and backfilling with nitrogen gas (3 cycles).

    • Purge the vessel by evacuating and backfilling with hydrogen gas (3 cycles).

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous agitation (stirring or shaking) and heat the reaction to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours). Progress can also be checked by carefully depressurizing, taking a small aliquot, filtering, and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, stop the heating and allow the vessel to cool to room temperature.

    • Carefully vent the excess hydrogen pressure and purge the vessel with nitrogen gas (3 cycles).

    • Prepare a pad of Celite® in a Buchner funnel and wet it with the reaction solvent. Important: Keep the Celite® pad wet with solvent throughout the filtration process to prevent the catalyst from drying.

    • Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through the Celite® pad to remove the catalyst.

    • Rinse the reaction vessel and the Celite® pad with additional solvent to ensure complete transfer of the product.

    • Immediately quench the filtered catalyst on the Celite® pad by covering it with a large volume of water.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

    • The resulting crude solid can be purified by crystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol with a small amount of triethylamine to prevent streaking).

  • Characterization:

    • Confirm the structure of the purified 5-(aminomethyl)quinazolin-4(3H)-one using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Alternative Conditions

The optimal conditions for nitrile hydrogenation can vary. The following table provides a comparative overview of typical parameters for different catalytic systems used in the reduction of aromatic nitriles.

ParameterRaney® Nickel System (Recommended)Pd/C System (Alternative)Transfer Hydrogenation (Alternative)
Catalyst Raney® Nickel (10-20 wt%)5-10% Pd/C (1-5 mol%)[Ru(p-cymene)Cl₂]₂ or Raney® Ni
Hydrogen Source H₂ GasH₂ GasIsopropanol, KBH₄, or Ammonium Formate
Pressure 50-100 psi50-500 psiAtmospheric
Temperature 40-80 °C25-80 °C25-80 °C
Solvent Methanol, Ethanol, THFMethanol, Ethanol, Acetic AcidIsopropanol, Ethanol
Additives None typically requiredAcidic additive (e.g., H₂SO₄, NaH₂PO₄) to improve selectivity[10]Base (e.g., KOtBu) may be needed for some Ru catalysts
Pros High activity, cost-effective.[5]Good for multifunctional molecules, well-defined catalyst.Avoids high-pressure H₂ gas, often mild conditions.[3][8]
Cons Pyrophoric, potential for over-reduction if not controlled.Can cause hydrogenolysis, more expensive than Ni.[9]May require specific hydrogen donors and longer reaction times.

Mechanistic Visualization

The following diagram illustrates a simplified catalytic cycle for the hydrogenation of a nitrile on a metal surface.

G cluster_surface Catalyst Surface (e.g., Ni) node_adsorption R-C≡N + H₂ (Adsorption) node_imine [R-CH=NH]* (Surface-bound Imine) node_adsorption->node_imine 2. +H₂ node_amine [R-CH₂-NH₂]* (Surface-bound Amine) node_imine->node_amine 3. +H₂ finish R-CH₂-NH₂ (Product Desorption) node_amine->finish 4. start R-C≡N + 2H₂ (In Solution) start->node_adsorption 1.

Caption: Simplified catalytic cycle for nitrile hydrogenation.

Conclusion

This application note provides a detailed and reliable protocol for the chemoselective catalytic hydrogenation of 4-hydroxyquinazoline-5-carbonitrile to 5-(aminomethyl)quinazolin-4(3H)-one using Raney® Nickel. By carefully controlling reaction parameters such as temperature, pressure, and reaction time, researchers can achieve high yields of the desired primary amine while minimizing the formation of byproducts and preserving the quinazoline core. The information on alternative catalytic systems and troubleshooting provides a framework for further optimization, empowering scientists in the synthesis of novel and complex molecules for drug discovery and development.

References

  • H. O. H. O’Neill, A. M. et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Wikipedia. Available at: [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Available at: [Link]

  • Zhang, Y., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. Available at: [Link]

  • Hata, K., & Watanabe, K. (1959). Catalytic Hydrogenation of Aromatic Nitriles. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Lennon, D., et al. (2015). The palladium catalysed hydrogenation of multi-functional aromatic nitriles. University of Glasgow. Available at: [Link]

  • Orha, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. Available at: [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]

  • Zhang, J., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Young, K. B. (1966). The catalytic hydrogenation of quinazoline. University of British Columbia. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Available at: [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Incorporation of the 4-Hydroxyquinazoline-5-carbonitrile Scaffold in Modern Kinase Inhibitor Design

I. Introduction: The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form the basis of numerous biologically active compounds.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, provides a rigid and synthetically tractable framework for developing potent and selective ligands for various biological targets.[1][2] In oncology, its most profound impact has been in the domain of protein kinase inhibitors. Protein kinases are pivotal enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3][4] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

Quinazoline-based molecules, such as the FDA-approved drugs Gefitinib and Erlotinib, have revolutionized the treatment of certain cancers by targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[2][4][5] These inhibitors function by competitively blocking ATP, thereby preventing downstream signaling and inhibiting cancer cell proliferation.[4]

This guide focuses on a specific, yet versatile, starting scaffold: 4-Hydroxyquinazoline-5-carbonitrile . We will explore the strategic rationale for its use, detailing its potential for derivatization into potent kinase inhibitors and providing robust, field-tested protocols for its synthesis, biological evaluation, and computational profiling.

II. Design Rationale: Leveraging the 4-Hydroxyquinazoline-5-carbonitrile Scaffold

The selection of a starting scaffold is a critical decision in drug discovery. The 4-Hydroxyquinazoline-5-carbonitrile structure offers several strategic advantages for elaboration into a library of potent kinase inhibitors.

  • The 4-Hydroxy Group: This functional group is not typically the final pharmacophore for ATP-competitive inhibitors. Instead, it serves as a versatile synthetic handle. It can be readily converted into a leaving group, most commonly a chloro group, via treatment with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][6] This 4-chloroquinazoline intermediate is highly reactive and primed for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments (e.g., substituted anilines) to probe the ATP-binding site.[6][7] This C4-aniline linkage is a classic feature of many successful EGFR inhibitors.[2]

  • The 5-Carbonitrile Group: The cyano (–C≡N) group at the C5 position is a powerful modulator of both potency and selectivity. As a strong electron-withdrawing group and a potential hydrogen bond acceptor, it can engage in critical interactions within the kinase active site.[8] Its position on the "solvent-exposed" region of the quinazoline core allows it to interact with amino acid residues that differ between kinase family members, potentially conferring selectivity. Furthermore, the carbonitrile group can serve as a bioisostere for other functional groups or as a point for further chemical modification.

  • The Quinazoline Core: The core itself provides the fundamental binding motif that mimics the adenine ring of ATP, anchoring the inhibitor in the hinge region of the kinase domain.[6] Positions C6 and C7 are also critical for optimizing activity and are often substituted with small, electron-donating groups like methoxy moieties to enhance potency.[6]

The overall strategy involves a systematic exploration of the structure-activity relationship (SAR) by modifying three key positions, as illustrated below.

Caption: Core structure and key modification points.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table summarizes expected SAR trends based on established principles for quinazoline-based kinase inhibitors targeting a hypothetical kinase. This data serves as a guiding framework for a rational design approach.

Compound IDR¹ (at C4-Aniline)R² (at C6/C7)Rationale & Expected OutcomeHypothetical Kinase IC₅₀ (nM)
Parent-Cl (4-Chloro intermediate)HSynthetic precursor for library generation.>10,000
LIB-001 3-chloro-4-fluoroanilineHClassic substitution for EGFR inhibitors.[7]500
LIB-002 3-ethynylanilineHEthynyl group can act as H-bond acceptor or enable covalent binding.[6]250
LIB-003 3-chloro-4-fluoroaniline6,7-dimethoxyMethoxy groups at C6/C7 often increase potency by improving fit.[6]25
LIB-004 3-aminopyridine6,7-dimethoxyIntroduction of basic amine for improved solubility and new interactions.75
LIB-005 3-ethynylaniline6,7-dimethoxyCombining optimal substitutions at all positions for synergistic effect.[6]5

III. Experimental Protocols

The following protocols provide a comprehensive workflow, from chemical synthesis to biological and computational evaluation.

Protocol 1: Synthesis of a 4-Anilinoquinazoline-5-carbonitrile Library

This protocol details the conversion of the 4-hydroxy starting material into a library of 4-anilino derivatives. The process involves two key steps: chlorination and nucleophilic substitution.

G start Start: 4-Hydroxyquinazoline- 5-carbonitrile step1 Step 1: Chlorination Reagents: SOCl₂ or POCl₃, DMF (cat.) Conditions: Reflux, 2-4h start->step1 intermediate Intermediate: 4-Chloroquinazoline- 5-carbonitrile step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution Reagents: Substituted Aniline (R¹-Aniline) Solvent: Isopropanol or n-Butanol Conditions: Reflux, 4-12h intermediate->step2 purification Purification - Cool reaction mixture, filter precipitate - Wash with cold solvent - Column Chromatography (if needed) step2->purification product Final Product Library: 4-(R¹-Anilino)quinazoline-5-carbonitrile purification->product

Caption: Workflow for the synthesis of the inhibitor library.

Step-by-Step Methodology:

  • Chlorination of the Scaffold:

    • To a round-bottom flask, add 4-hydroxyquinazoline-5-carbonitrile (1.0 eq).

    • Add thionyl chloride (SOCl₂) (10 vol) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor the reaction progress by TLC.

    • Causality: The hydroxyl group is a poor leaving group. SOCl₂ converts it into a chlorosulfite intermediate, which readily decomposes to the 4-chloroquinazoline and SO₂, making the subsequent substitution possible.[1]

    • Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloroquinazoline-5-carbonitrile is often used directly in the next step.

  • Nucleophilic Substitution with Substituted Anilines:

    • Dissolve the crude 4-chloroquinazoline-5-carbonitrile intermediate in a suitable solvent like isopropanol or n-butanol (approx. 20 vol).

    • Add the desired substituted aniline (1.1 eq).

    • Heat the reaction mixture to reflux for 4-12 hours. Monitor the formation of the product by TLC.

    • Causality: The electron-deficient quinazoline ring system is activated towards nucleophilic attack at the C4 position by the aniline. The reaction proceeds via an addition-elimination mechanism.[6]

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to promote precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold isopropanol to remove unreacted starting materials and impurities.

    • If necessary, purify the final compound further by column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the compound's ability to inhibit the activity of a purified kinase by quantifying the amount of ADP produced. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[9]

G cluster_0 Assay Plate Setup (384-well) cluster_1 Kinase Reaction cluster_2 Signal Detection plate 1. Add 2.5 µL Kinase + Inhibitor/DMSO (Pre-incubate 15 min) reaction 2. Add 2.5 µL Substrate + ATP (Incubate 60 min at 30°C) plate->reaction stop 3. Add 5 µL ADP-Glo™ Reagent (Incubate 40 min, RT) reaction->stop detect 4. Add 10 µL Kinase Detection Reagent (Incubate 30 min, RT) stop->detect readout 5. Read Luminescence (Plate Reader) detect->readout

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

    • Prepare solutions of the target kinase, its specific substrate peptide, and ATP in 1x Kinase Assay Buffer. The optimal ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the kinase.[9]

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of the diluted kinase solution to all wells except the "no enzyme" negative controls.

    • Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO-only control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for Target Engagement

This protocol assesses whether the inhibitor can enter a cell and inhibit the phosphorylation of a known downstream substrate of the target kinase. This is a critical step to bridge the gap between biochemical potency and cellular activity.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to be dependent on the target kinase signaling pathway (e.g., A549 cells for EGFR inhibitors) in appropriate media.[6]

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-ERK for the MAPK pathway).

    • Self-Validation: After imaging, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH). This ensures that any decrease in the phospho-signal is due to kinase inhibition and not a general decrease in protein levels.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-substrate signal to the total substrate signal and/or the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Protocol 4: In Silico ADME/Tox Profiling

Early-stage computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify compounds with potentially poor pharmacokinetic profiles or toxicity liabilities, saving significant time and resources.[12][13][14][15]

Step-by-Step Methodology:

  • Structure Preparation:

    • Generate the 2D structure of the synthesized compounds and save them in a compatible format (e.g., SMILES string or .mol file).

  • Web Server Submission:

    • Utilize freely accessible, robust web-based platforms such as SwissADME () or pkCSM (biosig.unimelb.edu.au/pkcsm/).[12]

    • Input the SMILES string or upload the structure file for each compound.

  • Analysis of Key Parameters:

    • Absorption:

      • Lipophilicity (LogP): Assess the predicted octanol/water partition coefficient. Ideal values are typically between 1 and 5.

      • Water Solubility (LogS): Evaluate solubility. Poorly soluble compounds often have poor absorption.

      • Lipinski's Rule of Five: Check for violations. Compounds adhering to this rule are more likely to be orally bioavailable.

    • Metabolism:

      • Cytochrome P450 (CYP) Inhibition: The prediction server will indicate if the compound is a likely inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[12] Inhibition of these enzymes can lead to drug-drug interactions.

    • Toxicity:

      • hERG Inhibition: Predicts potential for cardiotoxicity.

      • Ames Toxicity: Predicts mutagenicity.

      • Hepatotoxicity: Predicts potential for liver damage.

  • Data Interpretation:

    • Compile the predicted data into a table for easy comparison across the compound library.

    • Use this data to flag compounds with potential liabilities. For example, a potent compound that is predicted to be a strong CYP3A4 and hERG inhibitor may be deprioritized in favor of a slightly less potent but cleaner compound. This process is a critical part of the hit-to-lead optimization cycle.[14]

IV. Conclusion

The 4-hydroxyquinazoline-5-carbonitrile scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high potency and selectivity. By integrating rational design, robust synthetic protocols, and a multi-tiered biological evaluation strategy—from in vitro enzymatic assays to cell-based target engagement and in silico profiling—researchers can efficiently navigate the complex path of drug discovery. The methodologies outlined in this guide provide a self-validating framework to unlock the full potential of this versatile scaffold, ultimately accelerating the development of next-generation targeted therapies.

V. References

  • Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved March 7, 2024, from [Link]

  • The association between anti-tumor potency and structure-activity of protein-kinases inhibitors based on quinazoline molecular skeleton. (2019, February 1). Bioorganic & Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022, March 21). Archives of Pharmacal Research. Retrieved March 7, 2024, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). Molecules. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). Molecules. Retrieved March 7, 2024, from [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Retrieved March 7, 2024, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS ONE. Retrieved March 7, 2024, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved March 7, 2024, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Latinoamerican Journal of Pharmacy. Retrieved March 7, 2024, from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). ACS Chemical Biology. Retrieved March 7, 2024, from [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved March 7, 2024, from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved March 7, 2024, from [Link]

  • Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020, June 25). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Discovery World. Retrieved March 7, 2024, from [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher. Retrieved March 7, 2024, from [Link]

  • ADME-Tox in drug discovery: Integration of experimental and computational technologies. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024, March 21). Molecules. Retrieved March 7, 2024, from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. (2000, August 9). Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved March 7, 2024, from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). European Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 4-Hydroxyquinazoline-5-carbonitrile

Here is a comprehensive Application Note detailing the cross-coupling strategies for 4-Hydroxyquinazoline-5-carbonitrile, designed for senior researchers and drug development professionals. Introduction & Mechanistic Ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note detailing the cross-coupling strategies for 4-Hydroxyquinazoline-5-carbonitrile, designed for senior researchers and drug development professionals.

Introduction & Mechanistic Overview

4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and apoptosis-inducing agents (such as Bcl-2 family binders)[1]. In solution, this compound exists in a tautomeric equilibrium heavily favoring the quinazolin-4(3H)-one form.

Functionalizing this heterocycle via transition-metal-catalyzed cross-coupling presents unique electronic and steric challenges:

  • The C-4 Position: The highly stable C=O bond of the quinazolinone tautomer renders the C-4 position inert to direct oxidative addition by Palladium (Pd) catalysts. It requires pre-activation into a pseudo-halide (e.g., chloride or triflate)[2]. Furthermore, the strongly electron-withdrawing 5-carbonitrile group increases the electrophilicity of the C-4 position, making the activated intermediate prone to rapid hydrolysis.

  • The C-2 Position: The C-2 proton is highly acidic. Rather than pre-activating this site, modern methodologies leverage direct C–H functionalization via deprotonative metalation using a bimetallic Pd/Cu catalytic system[3].

Divergent Functionalization Pathways

The following diagram illustrates the two primary synthetic workflows for arylating the quinazoline core: Path A (C-4 Suzuki-Miyaura Coupling) and Path B (C-2 Direct C–H Arylation).

Workflow cluster_C4 Path A: C-4 Functionalization cluster_C2 Path B: C-2 Functionalization SM 4-Hydroxyquinazoline-5-carbonitrile (Tautomer: Quinazolin-4(3H)-one) Act Activation (POCl3 / DIPEA) Yields: 4-Chloro Intermediate SM->Act POCl3, Toluene, Δ CH_Act Direct C-H Arylation (Microwave) Pd(OAc)2 / CuI, Ar-I SM->CH_Act DMF, 120°C, MW CC_C4 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 Act->CC_C4 Prod_C4 4-Arylquinazoline-5-carbonitrile CC_C4->Prod_C4 Prod_C2 2-Aryl-4-hydroxyquinazoline-5-carbonitrile CH_Act->Prod_C2

Divergent cross-coupling workflows for 4-Hydroxyquinazoline-5-carbonitrile.

Experimental Protocols & Self-Validating Workflows

Path A, Step 1: Activation to 4-Chloroquinazoline-5-carbonitrile

Chlorination of 4-hydroxyquinazolines can be troublesome and prone to degradation during standard silica gel chromatography[1]. To preserve the sensitive 5-carbonitrile group, a buffered chlorination protocol is required.

  • Causality: Neat POCl3 often leads to polymerization and nitrile hydrolysis upon workup. Using Toluene as a co-solvent controls the exotherm, while N,N -Diisopropylethylamine (DIPEA) acts as a non-nucleophilic buffer to neutralize generated HCl[2].

  • Reagents: 4-Hydroxyquinazoline-5-carbonitrile (1.0 eq), POCl3 (3.0 eq), DIPEA (1.5 eq), anhydrous Toluene (0.2 M).

  • Step-by-Step Methodology:

    • Suspend the starting material in anhydrous toluene under an inert N2 atmosphere.

    • Add DIPEA dropwise at room temperature.

    • Cool the mixture to 0 °C and add POCl3 dropwise over 10 minutes.

    • Gradually heat the reaction to 90 °C and stir for 3 hours.

    • Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, homogenous solution. TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the baseline starting material and the emergence of a high- Rf​ UV-active spot.

    • Cool to 0 °C and carefully quench by pouring over crushed ice/saturated NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate. Use the crude intermediate immediately for the next step to avoid hydrolysis.

Path A, Step 2: C-4 Suzuki-Miyaura Cross-Coupling

Coupling at the C-4 position of electron-deficient quinazolines is susceptible to competitive protodehalogenation.

  • Causality: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bidentate dppf ligand enforces a cis-geometry on the Palladium center. This accelerates the reductive elimination step, outcompeting off-target coordination from the adjacent 5-carbonitrile group[2].

  • Reagents: 4-Chloroquinazoline-5-carbonitrile (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Step-by-Step Methodology:

    • Charge a Schlenk flask with the 4-chloro intermediate, aryl boronic acid, and K2CO3.

    • Add the Dioxane/H2O solvent mixture and degas via three freeze-pump-thaw cycles.

    • Add Pd(dppf)Cl2​ under N2 flow.

    • Heat the mixture to 90 °C for 6 hours.

    • Self-Validation Check: LC-MS analysis of an aliquot must show the mass of the desired product. Crucially, the disappearance of the distinct isotopic chlorine pattern (M, M+2) in the chromatogram confirms total consumption of the electrophile.

    • Filter through a Celite pad, partition with EtOAc/Brine, and purify via flash chromatography.

Path B: Direct C-2 C–H Arylation (Microwave-Assisted)

Direct arylation bypasses the chlorination step entirely. A microwave-assisted, ligand-free Pd/Cu bicatalytic system is highly efficient for functionalizing the C-2 position[3].

  • Causality: CuI acts as a critical co-catalyst. It coordinates to the N-3 nitrogen, acidifying the C-2 proton. LiOtBu facilitates deprotonation, generating an active Cu(I)-amide complex that transmetalates with the Pd(II)-aryl species[3]. Microwave (MW) heating rapidly overcomes the activation energy barrier, preventing the thermal degradation of the nitrile group that typically occurs under prolonged conventional heating[4].

  • Reagents: 4-Hydroxyquinazoline-5-carbonitrile (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)2​ (0.05 eq), CuI (0.50 eq), LiOtBu (2.0 eq), anhydrous DMF (0.1 M).

  • Step-by-Step Methodology:

    • In a microwave-safe vial equipped with a magnetic stir bar, combine all solid reagents: quinazoline core, Pd(OAc)2​ , CuI, and LiOtBu.

    • Transfer the vial to a glovebox or use standard Schlenk techniques to add anhydrous DMF and the Aryl Iodide.

    • Seal the vial with a crimp cap and irradiate in a microwave reactor at 120 °C for exactly 30 minutes.

    • Self-Validation Check: The reaction mixture will turn from pale yellow to deep brown/black (indicating the precipitation of Pd black). Complete conversion is verified by UPLC-MS showing the [M+H]+ of the 2-aryl product.

    • Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify via reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes the causal parameters and expected outcomes for the two divergent cross-coupling methodologies.

Reaction ParameterPath A: C-4 Suzuki-Miyaura CouplingPath B: C-2 Direct C–H Arylation
Target Substitution Site C-4C-2
Pre-activation Requirement Required (POCl3 conversion to 4-Cl)None (Direct C–H functionalization)
Optimal Catalyst System Pd(dppf)Cl2​ (5 mol%) Pd(OAc)2​ (5 mol%) / CuI (50 mol%)
Optimal Base K2CO3 (Mild, prevents hydrolysis)LiOtBu (Strong, drives metalation)
Solvent System 1,4-Dioxane / H2O (4:1)Anhydrous DMF
Heating Modality Conventional Thermal (90 °C)Microwave Irradiation (120 °C)
Reaction Time 4 – 12 hours30 minutes
Regioselectivity Exclusive to C-4Exclusive to C-2

Sources

Application

Application Note: Strategic Synthesis of 4-Hydroxyquinazoline-5-carbonitrile Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract The 4-hydroxyquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic introduction of a carbonitrile grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-hydroxyquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic introduction of a carbonitrile group at the 5-position offers a unique opportunity to explore novel chemical space and modulate physicochemical and pharmacological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 4-hydroxyquinazoline-5-carbonitrile derivatives for Structure-Activity Relationship (SAR) studies. We present three distinct and robust synthetic routes to the core scaffold, followed by detailed protocols for diversification to generate a library of analogues. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to ensure reproducible and efficient synthesis.

Introduction: The Rationale for 4-Hydroxyquinazoline-5-carbonitrile in Drug Discovery

The quinazoline ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The 4-hydroxy (or 4-oxo) tautomer is particularly significant as it can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3]

The introduction of a nitrile (cyano) group is a well-established strategy in drug design. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and metabolic stability can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Specifically, placing the nitrile at the 5-position of the 4-hydroxyquinazoline core is hypothesized to:

  • Modulate Target Binding: The nitrile's electronic properties can alter the electron density of the quinazoline ring system, potentially enhancing interactions with target proteins.

  • Improve Physicochemical Properties: The polar nature of the nitrile can impact solubility and cell permeability.

  • Provide a Handle for Further Derivatization: The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, expanding the diversity of the compound library.

This guide details the synthesis of the core 4-hydroxyquinazoline-5-carbonitrile scaffold, a key building block for generating a focused library of compounds for SAR studies. Understanding the relationship between structural modifications and biological activity is paramount in the iterative process of drug discovery.

Strategic Synthesis of the 4-Hydroxyquinazoline-5-carbonitrile Core

Three plausible synthetic routes to the target scaffold are presented, each with its own set of advantages and considerations. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Niementowski Cyclization of a Pre-functionalized Anthranilic Acid

This classic approach involves the construction of the quinazoline ring from a pre-synthesized, appropriately substituted anthranilic acid derivative. The key intermediate is 2-amino-6-cyanobenzoic acid.

Workflow for Route A:

Route A Workflow A 2-Chloro-6-nitrobenzoic acid B 2-Amino-6-nitrobenzoic acid A->B Amination C 2,6-Diaminobenzoic acid B->C Reduction D 2-Amino-6-cyanobenzoic acid C->D Sandmeyer Reaction E 4-Hydroxyquinazoline-5-carbonitrile D->E Niementowski Reaction Route B Workflow A 2-Amino-5-bromobenzoic acid B 5-Bromo-4-hydroxyquinazoline A->B Niementowski Reaction C 4-Hydroxyquinazoline-5-carbonitrile B->C Pd-Catalyzed Cyanation Route C Workflow A 2-Amino-5-nitrobenzoic acid B 5-Nitro-4-hydroxyquinazoline A->B Niementowski Reaction C 5-Amino-4-hydroxyquinazoline B->C Reduction D 4-Hydroxyquinazoline-5-carbonitrile C->D Sandmeyer Reaction Derivatization Workflow Core 4-Hydroxyquinazoline-5-carbonitrile N3_Deriv N3-Substituted Derivatives Core->N3_Deriv N-Alkylation/Arylation C4_Chloro 4-Chloroquinazoline-5-carbonitrile Core->C4_Chloro Chlorination (POCl3) C4_Amino 4-Aminoquinazoline-5-carbonitrile Derivatives C4_Chloro->C4_Amino Nucleophilic Substitution

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Hydroxyquinazoline-5-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) [1]. This compound—which exists in tautomeric equilibrium with 5-cyanoquinazolin-4(3H)-one—is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) [1]. This compound—which exists in tautomeric equilibrium with 5-cyanoquinazolin-4(3H)-one—is a highly valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antimalarial agents [3]. However, researchers frequently encounter low yields during its synthesis due to the steric hindrance of the 5-position substituent and the extreme susceptibility of the nitrile group to hydrolysis.

This guide provides field-proven troubleshooting strategies, optimized step-by-step protocols, and mechanistic insights to help you achieve >85% yields reliably.

Section 1: Reaction Pathway & Mechanistic Workflow

To optimize the yield, it is critical to understand the reaction pathway. The most efficient route involves the cyclocondensation of 2-amino-6-cyanobenzoic acid with a one-carbon donor and a nitrogen source.

G SM 2-Amino-6-cyanobenzoic acid (Starting Material) Condensation Amidine Intermediate (In-situ formation) SM->Condensation Reagents HC(OEt)3 + NH4OAc (1-C Donor & N-Source) Reagents->Condensation Cyclization Cyclization Pathway (- EtOH, - H2O) Condensation->Cyclization Controlled Heating/MWI Product 4-Hydroxyquinazoline-5-carbonitrile (Target Product) Cyclization->Product Anhydrous/Optimal Byproduct 5-Carboxamide Quinazolinone (Hydrolysis Byproduct) Cyclization->Byproduct Aqueous/Prolonged Heat

Caption: Synthesis pathway of 4-Hydroxyquinazoline-5-carbonitrile highlighting side-reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yield consistently below 40% when using the standard Niementowski reaction (neat formamide at 150°C)? A1: The traditional Niementowski quinazoline synthesis involves heating anthranilic acids with amides at high temperatures [2]. For 4-hydroxyquinazoline-5-carbonitrile, this method is fundamentally flawed for two causal reasons:

  • Steric Hindrance: The nitrile group at the 5-position sterically clashes with the incoming cyclization reagents at the adjacent 4-position, slowing down the reaction kinetics.

  • Nitrile Hydrolysis: Formamide decomposes at high temperatures to release ammonia and water. The prolonged heating required to overcome the steric hindrance exposes the sensitive 5-carbonitrile group to this water, leading to rapid hydrolysis into the corresponding 5-carboxamide byproduct. Solution: Abandon neat formamide. Switch to a milder, water-scavenging system like triethyl orthoformate and ammonium acetate, or utilize Microwave Irradiation (MWI) to drastically reduce reaction times [2].

Q2: How does Triethyl Orthoformate prevent byproduct formation? A2: Triethyl orthoformate ( HC(OEt)3​ ) acts as both the one-carbon electrophile and an in-situ water scavenger. As the condensation with ammonium acetate releases water, HC(OEt)3​ reacts with it to form ethanol and ethyl formate. This maintains strictly anhydrous conditions in the microenvironment, completely suppressing the hydration of the nitrile group to an amide. This self-validating protocol ensures that as long as an excess of orthoformate is present, hydrolysis is chemically suppressed.

Q3: Is Microwave Irradiation (MWI) strictly necessary for this synthesis? A3: While not strictly necessary, MWI is highly recommended. Microwave-assisted synthesis of quinazolinones has been shown to improve yields from ~40% to >85% while reducing reaction times from 12 hours to 10 minutes[2]. MWI provides uniform, rapid volumetric heating that accelerates the Dimroth-type cyclization step faster than the competing degradation pathways.

Q4: How do I separate the desired 4-hydroxyquinazoline-5-carbonitrile from unreacted starting material? A4: The target compound exhibits distinct acid-base properties due to the tautomerization between the 4-hydroxy and 4-oxo forms. Self-Validating Extraction Protocol: Dissolve the crude mixture in a dilute alkaline solution (e.g., 5% aqueous NaOH ). The quinazolinone readily forms a water-soluble sodium salt. Unreacted organic impurities can be washed away with ethyl acetate. Carefully acidify the aqueous layer to pH 4-5 using 1M HCl to precipitate the pure 4-hydroxyquinazoline-5-carbonitrile.

Section 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and isolated yields, based on optimized synthetic methodologies for substituted quinazoline-carbonitriles [1, 2].

MethodSolventReagents / CatalystTemp / TimeYield (%)Primary Impurity
ConventionalFormamide (Neat)None150°C / 12 h38%5-Carboxamide
ConventionalEthanol HC(OEt)3​ / NH4​OAc 80°C / 6 h68%Unreacted SM
MicrowaveSolvent-freeFormamide130°C / 15 min79%Trace hydrolysis
Microwave Ethanol HC(OEt)3​ / NH4​OAc 100°C / 10 min 92% None detected
Section 4: Validated Experimental Protocols
Protocol A: Optimized Microwave-Assisted Synthesis (Recommended)

This protocol utilizes orthoformate to scavenge moisture, ensuring high E-factor efficiency and product purity.

  • Preparation: In a 10 mL microwave-safe reaction vial, add 2-amino-6-cyanobenzoic acid (1.0 mmol, 162 mg).

  • Reagent Addition: Add ammonium acetate (1.5 mmol, 115 mg) and triethyl orthoformate (1.5 mmol, 222 mg).

  • Solvent: Add 3 mL of anhydrous ethanol. Add a magnetic stir bar and seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 100°C, 50 W power limit, and a hold time of 10 minutes.

  • Cooling & Precipitation: Allow the vial to cool to room temperature. The product will typically precipitate out of the ethanol solution. If precipitation is incomplete, add 2 mL of ice-cold diethyl ether.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 1 mL), and dry under high vacuum to afford 4-hydroxyquinazoline-5-carbonitrile as a white to off-white solid.

Protocol B: Conventional Heating (Scale-up Alternative)

Use this method if microwave synthesis is unavailable. A slight drop in yield is expected due to longer thermal exposure.

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube to prevent atmospheric moisture ingress.

  • Reaction Mixture: Combine 2-amino-6-cyanobenzoic acid (5.0 mmol, 810 mg), ammonium acetate (7.5 mmol, 578 mg), and triethyl orthoformate (10.0 mmol, 1.48 g) in 15 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath for 6 to 8 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Once complete, concentrate the mixture under reduced pressure to half its volume. Cool the flask in an ice bath to induce crystallization.

  • Purification: Filter the precipitate and perform the acid-base extraction detailed in Q4 to remove any unreacted starting material.

References
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Open Medicinal Chemistry Journal. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (PMC). [Link]

Optimization

Technical Support Center: Column Chromatography Purification of 4-Hydroxyquinazoline-5-carbonitrile

Welcome to the technical support resource for the purification of 4-Hydroxyquinazoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-Hydroxyquinazoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar, nitrogen-containing heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The unique structure of 4-Hydroxyquinazoline-5-carbonitrile, featuring a basic quinazoline core, a polar nitrile group, and a hydroxyl group capable of tautomerization to the 4-oxo form, presents specific challenges in column chromatography. This guide addresses these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for Thin-Layer Chromatography (TLC) analysis of 4-Hydroxyquinazoline-5-carbonitrile?

A good starting point for many quinazoline derivatives is a mixture of a non-polar and a polar solvent.[1] For this particular molecule, its polarity suggests beginning with a system like Ethyl Acetate/Hexane or Dichloromethane (DCM)/Methanol .

  • Initial Trial: Start with a 1:1 mixture of Ethyl Acetate/Hexane.

  • If the Rf is too low (spot remains at the baseline): Increase the polarity. A good next step is to switch to a DCM/Methanol system, starting at a ratio of 98:2. Gradually increase the percentage of methanol (e.g., 95:5, 90:10) until the target compound has an Rf value between 0.2 and 0.4, which is ideal for column chromatography separation.[2]

Q2: My compound is streaking badly on the TLC plate. What is the primary cause and how can I fix it?

Streaking or "tailing" is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silanol groups on the surface of the silica gel.[3] The nitrogen atoms in the quinazoline ring are particularly prone to this.

Immediate Solution: To get a clean spot on your TLC plate, add a small amount of a basic modifier to your developing solvent. A common and effective choice is 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the methanol portion of your mobile phase.[4] This will neutralize the acidic sites on the silica, leading to a much-improved spot shape.

Q3: Should I use normal-phase (silica/alumina) or reversed-phase chromatography for this compound?

Both are viable, but normal-phase chromatography on silica gel is the most common and accessible method. However, if you continue to face issues with low recovery or degradation on silica, reversed-phase (e.g., C18) chromatography is an excellent alternative.[5] In reversed-phase HPLC, a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid or phosphoric acid, is used.[6]

Q4: 4-Hydroxyquinazoline-5-carbonitrile has poor solubility in common non-polar solvents. How should I load it onto the column?

This is a critical issue that, if handled incorrectly, can ruin your separation. Direct liquid loading in a strong, polar solvent is not recommended as it will cause the compound to crash out of solution when it hits the non-polar mobile phase, leading to broad bands and poor resolution.

The recommended method is Dry Loading . Here is a detailed protocol:

Experimental Protocol: Dry Loading of Sample

  • Dissolution: Dissolve your crude 4-Hydroxyquinazoline-5-carbonitrile in a minimal amount of a suitable solvent in which it is soluble (e.g., Dichloromethane, Methanol, or a mixture).

  • Adsorption: To this solution, add a small amount of silica gel (typically 1-2 times the weight of your crude product).

  • Evaporation: Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. You should be left with a fine, free-flowing powder of your crude product adsorbed onto the silica gel.

  • Loading: Carefully layer this powder on top of your packed column. This technique ensures that your compound is introduced to the column in a low-polarity environment, resulting in a tight, narrow starting band and maximizing separation efficiency.[7]

Troubleshooting Guides: In-Depth Problem Solving

Problem 1: Poor Separation from Structurally Similar Impurities

Q: I've run my column, but my fractions contain a mixture of my product and a very close-running impurity. How can I improve the resolution?

A: This is a common challenge, especially when dealing with impurities like unreacted starting materials or side-products from the synthesis.[8][9] The key is to modify the selectivity of your chromatographic system, not just the overall polarity.

Causality: While two solvents like Hexane and Ethyl Acetate might give the right general polarity (elution strength), they may not have the right chemical interactions to differentiate between your product and a stubborn impurity. Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding).

Solutions:

  • Change Solvent Composition: Keep the Rf the same but change the solvents. If you optimized your separation in 30% Ethyl Acetate/Hexane, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system that gives a similar Rf. The different solvent properties can alter the elution order and improve separation.[2]

  • Employ a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent over time. This keeps non-polar impurities at the top of the column while allowing your compound of interest to move, and then elutes more polar impurities later.[10]

G Problem Poor Separation (Co-elution of Impurities) Cause1 Cause: Incorrect Polarity (Rf too high or low) Problem->Cause1 Cause2 Cause: Poor Selectivity (Impurities have similar polarity) Problem->Cause2 Solution1 Adjust Solvent Ratio (e.g., Increase % EtOAc in Hexane) Cause1->Solution1 Solution2 Switch Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) Cause2->Solution2 Solution3 Implement Gradient Elution Cause2->Solution3

Problem 2: Product Recovery is Very Low

Q: I ran my column, but I recovered less than 50% of my starting material. TLC analysis of the crude material showed it was mostly product. Where did my compound go?

A: Low recovery is typically due to one of two issues: irreversible adsorption to the silica gel or on-column degradation.[3] Given the basic nature of the quinazoline ring, strong, irreversible binding to the acidic stationary phase is the most likely culprit.

Causality: The silica gel surface is covered in acidic silanol groups (Si-OH). The basic nitrogen atoms of your molecule can act as a Lewis base, forming a very strong, sometimes irreversible, bond with these sites, effectively "sticking" your compound to the column.

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush it with your initial, non-polar eluent containing 1% triethylamine (TEA). This pre-saturates the acidic sites. Then, ensure your mobile phase for the entire run also contains 0.5-1% TEA. This is the most effective way to prevent irreversible binding and improve recovery for basic compounds.

  • Switch to a Less Acidic Stationary Phase: If the problem persists, consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina has fewer strongly acidic sites and is often a better choice for purifying basic compounds.

  • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a significant decrease in the main spot's intensity, your compound is degrading on the silica, and an alternative purification method (like recrystallization) or stationary phase should be considered.[3]

Problem Potential Cause Recommended Solution Underlying Principle
Low RecoveryIrreversible adsorptionAdd 0.5-1% Triethylamine (TEA) to the mobile phase.Neutralizes acidic silanol sites on silica gel.
Switch to neutral or basic alumina stationary phase.Alumina is less acidic than silica.
On-column degradationPerform TLC stability test.Confirms if the compound is stable on the chosen stationary phase.
Consider recrystallization as an alternative.Avoids interaction with the stationary phase altogether.
Caption: Summary of troubleshooting strategies for low product recovery.
Problem 3: The Purified Product Elutes as a Very Broad Band, Spanning Many Fractions

Q: My product isn't coming off the column in a sharp peak. It's "tailing" and spread across 20-30 fractions, resulting in low concentration and mixed fractions. Why is this happening?

A: This is a classic symptom of peak tailing, which is a less severe form of the strong interactions described in Problem 2.[3] While the compound isn't binding irreversibly, the interactions are strong enough to slow down a portion of the molecules, causing them to elute later than the main band.

Causality: The primary cause is the interaction of the basic quinazoline nitrogens with acidic silica sites. A secondary, contributing factor could be the keto-enol tautomerism of the 4-hydroxy group to the 4-quinazolinone. If both forms are present and interconverting on the column, it can lead to band broadening.

Solutions:

  • The Basic Modifier is Key: As with low recovery, the most effective solution is to add 0.5-1% triethylamine (TEA) or a similar base to your mobile phase. This will dramatically sharpen your elution band, leading to fewer, more concentrated fractions and better separation from nearby impurities.[4]

  • Optimize Column Packing and Loading: Ensure your column is packed perfectly without any cracks or channels. Use the dry loading method described in the FAQs to ensure a tight starting band. A poorly loaded sample is a common cause of band broadening.

  • Increase Flow Rate (Flash Chromatography): Increasing the flow rate by applying pressure (flash chromatography) reduces the time the compound spends on the column, minimizing the time for diffusion and unwanted secondary interactions, which can lead to sharper peaks.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Solvents) Crude->TLC DryLoad Dry Loading (Adsorb on Silica) TLC->DryLoad Load Load Sample DryLoad->Load Pack Pack Column Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • Al-Obaidi, A., Al-Shammari, A. M., & Al-Sammarraie, A. M. K. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Medicinal Chemistry, 16(1), 25-41.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Nagy, M., Mándi, A., Varga, Z., & Manku, S. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3582.
  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • Benchchem. (n.d.). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
  • Seijas, J. A., Vázquez-Tato, M. P., & Martínez, M. M. (2000). MICROWAVE SYNTHESIS OF 4-HYDROXYQUINAZOLINES. Molecules, 5(8), 943-944.
  • ResearchGate. (n.d.). List of major mobile phases and HPLC columns screened.
  • ResearchGate. (2016, April 29). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?
  • Reddit. (2022, February 22). Troubleshooting column chromatography.
  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • NextSDS. (n.d.). 4-HYDROXYQUINAZOLINE — Chemical Substance Information.
  • LCGC International. (2026, February 4). What's Happening to My Column?
  • PubChemLite. (n.d.). 4-hydroxyquinazoline-7-carbonitrile (C9H5N3O).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • National Center for Biotechnology Information. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation.
  • Benchchem. (n.d.). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • IntechOpen. (2020, May 8). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives.
  • ChemBK. (2025, August 19). 4-hydroxy quinazoline - Physico-chemical Properties.
  • IJPPR. (2022, July 15). Method Development by High-Performance Liquid Chromatography: Review.
  • DDDT. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones.
  • Indian Chemical Society. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities.
  • Google Patents. (2014, May 21). CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Tebubio. (n.d.). 4-Hydroxyquinazoline - 5G.
  • National Center for Biotechnology Information. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Chem-Impex. (n.d.). 4-Hydroxyquinazoline.
  • SIELC Technologies. (2018, May 16). 4-Hydroxyquinazoline.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • Guidechem. (n.d.). 4-Hydroxyquinoline 611-36-9 wiki.
  • PubChem. (n.d.). 4(1H)-Quinazolinone.
  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT.
  • Sigma-Aldrich. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions of 4-Hydroxyquinazoline-5-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the crystallization of 4-Hydroxyquinazoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the crystallization of 4-Hydroxyquinazoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive framework, blending fundamental principles with actionable troubleshooting strategies, to help you achieve high-purity, crystalline material suitable for downstream applications, including structural analysis and pharmaceutical development.

Given that 4-Hydroxyquinazoline-5-carbonitrile is a specific derivative, this guide establishes a robust, first-principles approach to developing a crystallization protocol, drawing on established methods for quinazoline-based heterocyclic compounds and aromatic nitriles.

Section 1: Understanding the Molecule: Predicted Physicochemical Properties

Before embarking on crystallization trials, a foundational understanding of the target molecule's properties is crucial. The structure combines a polar 4-hydroxyquinazoline core, capable of hydrogen bonding and tautomerism, with a polar, electron-withdrawing nitrile group. This duality will significantly influence its solubility profile. While experimental data for this exact molecule is scarce, we can extrapolate from the parent compound, 4-Hydroxyquinazoline, to guide our initial solvent selection.

PropertyEstimated Value / CharacteristicRationale & Implication for Crystallization
Molecular Weight ~171.16 g/mol Low molecular weight suggests it should be soluble in a range of common organic solvents.
Melting Point (MP) Expected to be high (>200 °C)The parent compound, 4-hydroxyquinazoline, has a melting point of 216-219 °C. The planar, aromatic structure and potential for strong intermolecular hydrogen bonding suggest a high melting point. A high MP is advantageous as it reduces the risk of "oiling out" during crystallization[1].
Polarity PolarThe presence of the lactam-like N-C=O group, the additional nitrogen atom, and the nitrile (-C≡N) group contribute to a high molecular polarity. This predicts good solubility in polar protic (alcohols) and polar aprotic (DMSO, DMF, Acetone) solvents.
Hydrogen Bonding Donor & AcceptorThe hydroxyl/amide hydrogen acts as a donor, while the oxygen, ring nitrogens, and nitrile nitrogen are all potential acceptors. This strong hydrogen bonding capability will favor solvents that can also participate in such interactions (e.g., alcohols, water)[2].
Tautomerism Keto-Enol Tautomerism4-Hydroxyquinazoline exists in equilibrium with its 4(3H)-quinazolinone tautomer[3]. This equilibrium can be solvent-dependent and may affect crystal packing and polymorphism.

Section 2: Troubleshooting Guide: Common Crystallization Issues

This section addresses the most common challenges encountered during the crystallization process in a direct question-and-answer format.

Q1: I've followed a standard cooling protocol, but my compound fails to crystallize and the solution remains clear. What should I do?

A1: This is a classic sign that the solution is not supersaturated, which is the thermodynamic driving force for crystallization.

  • Primary Cause: Excessive Solvent. This is the most frequent reason for crystallization failure[1]. You have likely used more solvent than the minimum required to dissolve the compound when hot.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration. Allow the concentrated solution to cool again. To check if you've used too much solvent, you can dip a glass rod into the filtrate (mother liquor) after an unsuccessful attempt; significant solid residue upon solvent evaporation indicates high compound loss[4].

  • Secondary Cause: High Solubility. The chosen solvent may be too effective, keeping the compound in solution even at low temperatures.

    • Solution: Re-evaluate your solvent choice. An ideal solvent dissolves the compound when hot but has low solubility when cold[5]. If the compound is highly soluble, consider an anti-solvent crystallization approach (see Section 4).

  • Tertiary Cause: Inhibition of Nucleation. Crystal formation requires an initial "seed" or nucleation site to begin growing. This can be kinetically hindered.

    • Solution: Induce Nucleation.

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin[6].

      • Seeding: If you have a small crystal of pure 4-Hydroxyquinazoline-5-carbonitrile from a previous batch, add a single, tiny crystal to the cooled solution. This "seed" provides a perfect template for further crystal growth[6].

Q2: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation to occur[1][5]. This is common with impure compounds or when cooling is too rapid.

  • Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to lower the saturation temperature. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can achieve this[1][4].

  • Solvent System Modification: Oiling out is more likely in mixed solvent systems[1]. If using a solvent/anti-solvent pair, try a single solvent system. Alternatively, choose a solvent with a lower boiling point.

  • Purity Check: Impurities can significantly depress the melting point of a compound, increasing the likelihood of oiling out. Consider re-purifying your starting material using column chromatography before attempting crystallization.

Q3: I managed to get crystals, but my final yield is very low (<50%). How can I improve it?

A3: A low yield typically means a significant portion of your compound remained dissolved in the mother liquor.

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your compound. Working with a saturated solution is key to maximizing yield[7].

  • Maximize Cooling: After initial crystal formation at room temperature, cool the flask further in an ice-water bath (0 °C) or even a dry ice/acetone bath for a lower temperature, if the solvent allows. This will decrease the compound's solubility and cause more of it to crystallize out of solution[7].

  • Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a significant portion of the solvent and cool it again. You can often recover a "second crop" of crystals, which should be analyzed separately for purity before combining with the first batch.

Q4: My crystals are extremely fine needles or a powder. How can I grow larger, more defined crystals?

A4: The formation of very small crystals indicates that the rate of nucleation was much faster than the rate of crystal growth. This happens when the solution becomes supersaturated too quickly.

  • Slower Cooling is Critical: Rapid cooling is a primary cause of small crystal formation[5]. The key is to allow molecules sufficient time to arrange themselves into an ordered crystal lattice. Use a Dewar flask or an insulated container to slow the cooling process over several hours or even overnight.

  • Reduce Supersaturation: Add a small excess of hot solvent (5-10%) beyond the minimum required for dissolution. This will cause crystallization to begin at a lower temperature, reducing the initial supersaturation level and favoring slower, more controlled growth[4].

  • Use a More Viscous Solvent: Higher viscosity can slow down diffusion, which can sometimes lead to the growth of fewer, larger crystals.

  • Consider Vapor Diffusion: For obtaining high-quality single crystals suitable for X-ray crystallography, the vapor diffusion method is superior as it achieves supersaturation very slowly and controllably (see Section 4)[2][8].

Section 3: Systematic Experimental Protocols

Here we provide step-by-step methodologies for developing and executing a crystallization protocol for 4-Hydroxyquinazoline-5-carbonitrile.

Protocol 1: Solvent Screening

The goal is to find a solvent that dissolves the compound when hot but not when cold.

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Choose solvents from a range of polarities (see table below). Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent cooling crystallization but may be a "good" solvent for an anti-solvent system.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent will show no crystals when hot but will form a significant crystalline precipitate upon cooling.

Solvent ClassExample SolventsRationale for 4-Hydroxyquinazoline-5-carbonitrile
Polar Protic Water, Methanol, Ethanol, IsopropanolLikely to be good solvents due to strong H-bonding capability. Ethanol is a common recrystallization solvent for quinazoline derivatives[9][10].
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dioxane[11]Can dissolve the polar compound. Acetonitrile is a good choice for aromatic nitriles. Dioxane has been used in the synthesis of similar compounds[12].
Non-Polar Toluene, Hexane, Diethyl EtherLikely to be poor solvents. These are excellent candidates for use as anti-solvents in a solvent-pair system[8].
Protocol 2: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude 4-Hydroxyquinazoline-5-carbonitrile to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[7].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all suitable hot solvents.

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DMSO or DMF) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water or hexane) dropwise while stirring[8].

  • Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

  • Maturation: Allow the mixture to stand, letting the initial precipitate mature into well-defined crystals. Cooling may improve the yield.

  • Isolation: Collect, wash (with the anti-solvent), and dry the crystals as described above.

Section 4: Visual Workflows & Diagrams

Diagram 1: Systematic Solvent Screening Workflow

This diagram outlines the logical steps for identifying a suitable crystallization solvent system.

SolventScreening start Start: Crude 4-HQ-5-CN test_solvents Test Solubility in Range of Solvents (e.g., EtOH, Acetone, Toluene) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No good_solvent Result: Good Solvent for Anti-Solvent Method dissolves_cold->good_solvent Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes bad_solvent Result: Poor Solvent (Potential Anti-Solvent) dissolves_hot->bad_solvent No ideal_solvent Result: Ideal Solvent for Slow Cooling Method crystals_cool->ideal_solvent Yes try_again Result: Unsuitable Solvent System crystals_cool->try_again No

Caption: Logic tree for selecting an appropriate crystallization solvent.

Diagram 2: Troubleshooting Crystallization Failures

This decision tree helps diagnose and solve common crystallization problems.

Troubleshooting start Crystallization Attempted outcome What is the Outcome? start->outcome clear_solution Clear Solution (No Crystals) outcome->clear_solution A oiled_out Oily Liquid Formed outcome->oiled_out B poor_yield Low Yield of Crystals outcome->poor_yield C success Good Crystals Formed outcome->success D action_clear1 1. Concentrate Solution (Evaporate Solvent) clear_solution->action_clear1 action_oil1 1. Re-heat & Add More Solvent oiled_out->action_oil1 action_yield1 1. Use Minimum Hot Solvent poor_yield->action_yield1 action_clear2 2. Induce Nucleation (Scratch/Seed) action_clear1->action_clear2 action_oil2 2. Ensure Slow Cooling action_oil1->action_oil2 action_oil3 3. Re-purify Material action_oil2->action_oil3 action_yield2 2. Cool to Lower Temp (Ice Bath) action_yield1->action_yield2 action_yield3 3. Concentrate Mother Liquor action_yield2->action_yield3

Caption: Decision tree for troubleshooting common crystallization issues.

Section 5: Frequently Asked Questions (FAQs)

Q: What is polymorphism and should I be concerned about it for 4-Hydroxyquinazoline-5-carbonitrile?

A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability. Quinazoline derivatives have been shown to be polymorphic[13]. For drug development, controlling polymorphism is critical as different forms can have different bioavailability and therapeutic efficacy. It is highly recommended to characterize your final crystalline material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.

Q: My crude material is highly colored. How can I remove colored impurities during crystallization?

A: Colored impurities are often high-molecular-weight byproducts that can be effectively removed using activated charcoal (also known as Norit). After dissolving your crude compound in the hot solvent but before cooling, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can lead to the loss of your desired product.

Q: What is the best way to grow single crystals for X-ray diffraction?

A: Growing single crystals suitable for structural elucidation requires very slow, controlled crystal growth. Standard cooling crystallization often produces polycrystalline material. The best methods are:

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial. Cover the vial with a cap that has a few pinholes and leave it undisturbed for several days or weeks. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the growth of high-quality crystals[8].

  • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent". The anti-solvent vapor will slowly diffuse into the compound's solution, gradually reducing its solubility and inducing the growth of excellent crystals[2][8].

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Diva-Portal.org. (2023, January 8). The effect of side chain variations on quinazoline-pyrimidine G-quadruplex DNA ligands. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Zhang, X., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14194. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General reference for standard lab techniques).
  • ResearchGate. (n.d.). Isomeric forms of 4-hydroxyquinazoline (4-HQZ). Retrieved from [Link]

  • ResearchGate. (2024, May 25). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]

  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. Retrieved from [Link]

  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PMC. Retrieved from [Link]

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of quinazolinone/quinazoline-morpholine hybrids. Retrieved from [Link]

  • NextSDS. (n.d.). 4-HYDROXYQUINAZOLINE — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

preventing degradation of 4-Hydroxyquinazoline-5-carbonitrile during long-term storage

From the Desk of the Senior Application Scientist Welcome to the technical support and troubleshooting center for 4-Hydroxyquinazoline-5-carbonitrile. As researchers and drug development professionals, you are acutely aw...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support and troubleshooting center for 4-Hydroxyquinazoline-5-carbonitrile. As researchers and drug development professionals, you are acutely aware that the integrity of your experimental data is entirely dependent on the purity of your chemical probes and intermediates. 4-Hydroxyquinazoline-5-carbonitrile is a deceptively complex molecule; its dual functional groups—a highly electrophilic nitrile and a tautomeric quinazoline core—make it highly susceptible to silent degradation during long-term storage.

This guide is designed to move beyond basic storage recommendations. Here, we will dissect the chemical causality behind compound degradation and provide you with self-validating, field-proven protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Understanding of Degradation (The "Why")

To prevent degradation, we must first understand the molecular vulnerabilities of 4-Hydroxyquinazoline-5-carbonitrile. The degradation is primarily driven by two interconnected pathways:

  • Nitrile Hydrolysis: The nitrile (-C≡N) group is highly polarized, making the carbon atom electrophilic. In the presence of ambient moisture and trace catalytic ions (acidic or basic), the nitrile undergoes nucleophilic attack by water. This forms a primary amide intermediate, which can further hydrolyze into a carboxylic acid[1][2]. This reaction is heavily pH-dependent and accelerated by temperature[3].

  • Lactam-Lactim Tautomerism: The 4-hydroxyquinazoline core exists in a dynamic equilibrium with its quinazolin-4(3H)-one (lactam) tautomer[4][5]. The lactam form features a carbonyl oxygen and an N-H bond, which act as strong hydrogen-bond acceptors and donors. This structural feature causes the crystal lattice to aggressively trap ambient moisture (hygroscopicity). This trapped water provides the exact nucleophile needed to initiate the adjacent nitrile hydrolysis.

Degradation A 4-Hydroxyquinazoline- 5-carbonitrile B Quinazolin-4(3H)-one (Lactam Tautomer) A->B Tautomerization (Moisture/pH dependent) C Amide Intermediate (Partial Hydrolysis) A->C H2O, Trace Acid/Base B->C Trapped H2O (H-bonding) E Oxidative Byproducts (Ring Cleavage) B->E UV Light / O2 (Radical Oxidation) D Carboxylic Acid (Complete Hydrolysis) C->D H2O, Elevated Temp

Caption: Chemical degradation pathways of 4-Hydroxyquinazoline-5-carbonitrile.

Troubleshooting Guide & FAQs

Q1: I detected a +18 Da mass shift in my LC-MS analysis after 3 months of storage at 4°C. What happened? A1: A +18 Da shift is the definitive mass spectrometric signature of nitrile hydrolysis to an amide (the addition of one H₂O molecule). At 4°C, condensation can introduce moisture into the vial if it was opened while cold or improperly sealed. Causality: Water acts as a nucleophile attacking the polarized C≡N bond[2]. Solution: This is an irreversible degradation. To prevent this, always ensure vials are warmed to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

Q2: My compound has become insoluble in DMSO after prolonged storage, and the solution turns slightly yellow. Why? A2: This indicates oxidative cross-linking or degradation of the quinazolin-4(3H)-one core. The lactam tautomer is susceptible to oxidation when exposed to atmospheric oxygen and UV light over long periods[4]. Causality: UV light and O₂ generate reactive oxygen species that attack the electron-rich nitrogen atoms of the quinazoline ring, leading to polymeric byproducts that crash out of solution. Solution: Store the solid powder in amber glass vials (light protection) under an Argon overlay (oxygen displacement).

Q3: Can I store this compound as a stock solution in DMSO or an aqueous buffer for long-term use? A3: Absolutely not. Storing nitriles in aqueous buffers will inevitably lead to pH-dependent hydrolysis[3]. Furthermore, while DMSO is technically an organic solvent, it is highly hygroscopic. It will rapidly absorb water from the air every time the vial is opened, initiating hydrolysis of the nitrile group. Always store the compound as a lyophilized solid and prepare fresh solutions immediately prior to your assays.

Self-Validating Experimental Protocol for Long-Term Storage

To guarantee the integrity of 4-Hydroxyquinazoline-5-carbonitrile for multi-year storage, you must implement a system that controls moisture, oxygen, temperature, and light. The following protocol is designed to be self-validating: by incorporating indicating silica gel, you create a visual failsafe that confirms the storage environment remains anhydrous.

Step-by-Step Methodology:

  • Lyophilization: Dry the synthesized or purchased compound in a lyophilizer or vacuum oven at 30°C for 24 hours to ensure residual moisture is <0.5%.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 1 mg or 5 mg) into 2 mL amber glass vials. Causality: This prevents the bulk supply from undergoing repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Inert Gas Purging: Place the open vials in a glove box or use a Schlenk line manifold to gently purge the headspace of each vial with Argon. Note: Argon is heavier than air and nitrogen, making it vastly superior for displacing oxygen at the bottom of the vial.

  • Sealing: Cap the vials immediately using PTFE-lined screw caps. Do not use standard rubber septa, as they are permeable to oxygen over time. Wrap the seal tightly with Parafilm.

  • Secondary Containment: Place the sealed vials into a heavy-duty Mylar foil bag. Add a packet of indicating silica gel (which turns from blue to pink in the presence of moisture) to act as your self-validating moisture sensor. Heat-seal the Mylar bag.

  • Temperature Control: Store the sealed bag in a monitored -20°C freezer.

Workflow S1 Step 1: Lyophilization Remove residual H2O S2 Step 2: Aliquoting Single-use amber vials S1->S2 S3 Step 3: Inert Gas Purge Argon overlay S2->S3 S4 Step 4: Sealing PTFE-lined caps S3->S4 S5 Step 5: Storage -20°C + Desiccant S4->S5

Caption: Step-by-step workflow for the optimal long-term storage preparation.

Quantitative Stability Data

The table below summarizes the expected stability and shelf-life of 4-Hydroxyquinazoline-5-carbonitrile based on empirical storage conditions. Use this to audit your current laboratory practices.

Storage ConditionTemperatureAtmosphereMoisture ControlExpected Shelf LifePrimary Degradation Risk
Optimal (Solid) -20°CArgonDesiccant + Sealed> 36 MonthsNegligible
Standard (Solid) 4°CAirNone6 - 12 MonthsNitrile Hydrolysis (Amide formation)
Benchtop (Solid) 25°CAirNone< 3 MonthsOxidation & Hydrolysis
DMSO Stock -20°CAirHygroscopic Solvent1 - 3 MonthsHydrolysis (Trapped H₂O in DMSO)
Aqueous Buffer 4°CAirAqueous< 48 HoursRapid Hydrolysis to Carboxylic Acid
References
  • Chemistry Stack Exchange. "Hydrolysis of nitriles: Amide vs Carboxylic acid." Stack Exchange Network. Available at:[Link]

  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides." Master Organic Chemistry Reaction Guide. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." PMC. Available at:[Link]

  • Google Patents. "WO2020057511A1 - Quinazoline derivatives as antitumor agents." World Intellectual Property Organization.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxyquinazoline-5-carbonitrile

Welcome to the technical support center for the synthesis of 4-Hydroxyquinazoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hydroxyquinazoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you minimize side product formation and maximize the yield and purity of your target compound.

Introduction: The Challenge of Selectivity

4-Hydroxyquinazoline-5-carbonitrile is a valuable building block in medicinal chemistry, often serving as a precursor for potent kinase inhibitors and other therapeutic agents. While several synthetic routes exist, achieving high purity can be challenging due to the formation of closely related side products. The key to a successful synthesis lies in understanding the reaction mechanism and carefully controlling critical process parameters to favor the desired reaction pathway over competing side reactions. This guide will equip you with the knowledge to diagnose and resolve common issues encountered during its preparation.

Section 1: Troubleshooting Guide - Diagnosing and Solving Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is sluggish, and the final yield is low, with a significant amount of unreacted 2-aminobenzonitrile starting material detected by TLC/LC-MS. What are the likely causes and solutions?

Answer: This is a classic issue of incomplete conversion, which can typically be traced back to three factors: reaction temperature, reaction time, or reagent stoichiometry.

  • Causality: The cyclization step to form the pyrimidine ring of the quinazoline core often requires a significant activation energy. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Similarly, using an insufficient amount of the cyclizing agent (e.g., formamide or triethyl orthoformate) will naturally leave the starting material unreacted.

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments. For reactions using high-boiling solvents like formamide or DMF, ensure the temperature is maintained consistently. High temperatures can sometimes reduce the formation of certain by-products, as seen in related heterocyclic syntheses.[1][2] However, be cautious, as excessive heat can lead to degradation or polymerization (see Question 2).

    • Extend Reaction Time: Monitor the reaction progress every hour using TLC. If the starting material spot is still prominent after the initially planned duration, extend the reaction time until it is consumed.

    • Adjust Stoichiometry: Ensure that the cyclizing agent is used in a slight molar excess as recommended by established protocols for quinazolinone synthesis.[3] For example, when using formamide, it often serves as both a reactant and the solvent, ensuring it is not the limiting reagent.

Question 2: I've isolated a significant byproduct that is less soluble than my target compound and has a higher molecular weight. What is it, and how can I prevent its formation?

Answer: The formation of a high-molecular-weight, poorly soluble byproduct often points to dimerization or polymerization.

  • Causality: The quinazoline intermediates, or even the final product, can possess reactive sites that may self-condense under harsh conditions. High reaction temperatures and high concentrations of reactants can accelerate these intermolecular side reactions, leading to the formation of dimers or oligomers. In related syntheses of quinoline derivatives, the formation of bis-quinoline structures has been observed as a significant side reaction.[1][2]

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Determine the minimum temperature required for efficient conversion of the starting material (as discussed in Question 1) and do not exceed it.

    • Optimize Concentration: Running the reaction at a slightly lower concentration may disfavor intermolecular side reactions. This can be achieved by increasing the volume of the solvent.

    • Gradual Addition: If the reaction is highly exothermic or proceeds rapidly, consider adding one of the reagents portion-wise or via a syringe pump over a period of time to maintain a low instantaneous concentration of reactive intermediates.

Question 3: My analytical data (IR, NMR, Mass Spec) suggests that the nitrile group (-C≡N) has been converted to an amide (-CONH₂) or a carboxylic acid (-COOH). How does this happen?

Answer: Unintended hydrolysis of the nitrile group is a common side reaction, particularly if water is present under acidic or basic conditions, often exacerbated by prolonged heating.

  • Causality: The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base. The initial product is an amide, which can be further hydrolyzed to a carboxylic acid under more forcing conditions. Many quinazolinone syntheses are performed at high temperatures, and even trace amounts of water in the reagents or solvent can become problematic over long reaction times.

  • Troubleshooting and Prevention:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure reagents are dry. For example, if using formamide, a freshly opened bottle or a redistilled portion is recommended.

    • Control pH: If the reaction conditions are strongly acidic or basic, consider whether a milder catalyst or buffer system could be employed. For instance, some modern quinazoline syntheses utilize metal-free or mild catalytic systems to avoid harsh conditions.[4][5]

    • Minimize Reaction Time: Do not heat the reaction mixture longer than necessary. Once TLC or LC-MS indicates the consumption of the starting material, proceed with the workup promptly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 4-Hydroxyquinazoline-5-carbonitrile?

The three most critical parameters are Temperature , Reaction Time , and Water Content . As detailed in the troubleshooting section, temperature directly influences both the rate of the desired cyclization and the rate of competing side reactions like dimerization. Reaction time must be sufficient for completion but not so long as to promote hydrolysis or degradation. Finally, controlling water content is essential to preserve the integrity of the nitrile functional group.

Q2: How can I effectively monitor the reaction's progress to avoid over-running or under-running it?

Thin-Layer Chromatography (TLC) is the most convenient method.[6] Develop a solvent system that provides good separation between your starting material, product, and any major byproducts. A common starting point for such systems is a mixture of a non-polar solvent like hexane or dichloromethane with a polar solvent like ethyl acetate or methanol.[7] Spot the reaction mixture alongside a spot of your starting material at regular intervals (e.g., every 30-60 minutes). The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, HPLC can be used.

Q3: What are the recommended purification strategies for removing stubborn side products?

  • Recrystallization: This is the most effective method if a suitable solvent system can be found.[8] The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water.[6]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step.[8] Due to the polar nature of the 4-hydroxyquinazoline core, a polar mobile phase will likely be required. A gradient elution from dichloromethane to a mixture of dichloromethane/methanol is a good starting point. If the compound streaks on the TLC plate, adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can improve peak shape.[7]

  • Acid-Base Extraction: The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) is weakly acidic. It may be possible to perform an acid-base extraction to separate it from non-acidic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous base (e.g., 1M Na₂CO₃). The desired product should move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which is then collected by filtration.

Section 3: Protocols and Data

Illustrative Synthetic Protocol: Cyclization of 2-Amino-3-cyanobenzoic Acid with Formamide

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-amino-3-cyanobenzoic acid (1.0 eq).

  • Reagent Addition: Add formamide (20-30 eq, serving as reagent and solvent).

  • Reaction: Heat the mixture with vigorous stirring to 150-160 °C.

  • Monitoring: Monitor the reaction progress by TLC every hour until the starting material is consumed (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water (10x the volume of formamide used). A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.[6]

  • Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by silica gel chromatography.

Table 1: Impact of Key Parameters on Synthesis Outcome
ParameterSub-Optimal ConditionObserved ProblemRecommended Action
Temperature < 140 °CIncomplete reaction, low yield.Increase temperature to 150-160 °C.
> 180 °CFormation of dark, insoluble polymer.Reduce temperature to 150-160 °C.
Reaction Time < 3 hoursSignificant unreacted starting material.Extend time; monitor with TLC until completion.
> 8 hoursIncreased nitrile hydrolysis to amide/acid.Stop reaction as soon as starting material is gone.
Water Content Non-anhydrous reagentsPresence of amide/acid byproduct.Use anhydrous solvents and dry glassware.

Section 4: Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations discussed in this guide.

G cluster_main Primary Reaction Pathway A 2-Amino-3-cyanobenzoic Acid + Formamide B Formimidamide Intermediate A->B Condensation C 4-Hydroxyquinazoline-5-carbonitrile (Target Product) B->C Intramolecular Cyclization

Caption: Desired reaction pathway for synthesis.

G cluster_desired Desired Path cluster_side Side Reactions Intermediate Reactive Intermediate Product Target Product: 4-Hydroxyquinazoline- 5-carbonitrile Intermediate->Product Fast, Desired Side1 Hydrolysis Product: Amide/Carboxylic Acid Intermediate->Side1 Slow, H₂O/Heat Side2 Dimerization Product Intermediate->Side2 High Temp/ Concentration

Caption: Competing reaction pathways from a key intermediate.

References

  • Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016). An efficient rhodium- and copper-co-catalyzed C-H bond activation and [4 + 2] annulation enables the construction of bioactively important quinazolines. Organic Letters, 18(9), 2062-2065. Available at: [Link]

  • Wu, J., et al. (2023). A mild metal-free protocol towards the construction of quinazolines scaffolds. As cited in Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 250, 115228. Available at: [Link]

  • Sipos, G., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5543. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Zhang, L., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. Available at: [Link]

  • Naik, N., & Kumar, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 610621. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S. Patent and Trademark Office.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available at: [Link]

  • ChemRxiv. (2023). Programmed multiple C–H bond functionalisation of the privileged 4-hydroxyquinoline template. Preprint. Available at: [Link]

  • Kumar, A., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 11(11), e202200146. Available at: [Link]

  • Google Patents. (1984). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Pourshojaei, Y., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Pharmaceutical and Biomedical Research, 3(2), 43-50. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • El-Naggar, M., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 319-333. Available at: [Link]

  • Zhang, Y., et al. (2019). Optimization of Synthesis Process of 4-Methylquinazoline. IOP Conference Series: Earth and Environmental Science, 300(3), 032043. Available at: [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Hydroxyquinazoline-5-carbonitrile

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that present unique chromatographic challenges.

4-Hydroxyquinazoline-5-carbonitrile is a prime example: its basic nitrogen atoms, hydrogen-bonding capabilities, and potential for tautomerization require a highly controlled chromatographic environment. This guide provides a self-validating, mechanistic framework for diagnosing and resolving peak tailing for this specific molecule.

Section 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why does 4-Hydroxyquinazoline-5-carbonitrile exhibit severe peak tailing in reversed-phase HPLC? A1: The tailing of this specific molecule is primarily driven by two competing chemical mechanisms:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the quinazoline ring and the polar nitrile group interact strongly with unprotonated, acidic residual silanols (Si-O⁻) on the silica stationary phase. This creates a mixed-mode retention mechanism (hydrophobic + ion-exchange), delaying the elution of a fraction of the analyte, as detailed in authoritative guides on [1][2].

  • Metal Chelation: The 4-hydroxy group can tautomerize to a quinazolinone. The spatial proximity of the oxygen and nitrogen atoms creates a potent bidentate chelating motif. This motif coordinates with trace metal ions (e.g., Fe³⁺, Al³⁺) present in the silica matrix or the stainless steel hardware of the HPLC system[3][4].

Q2: How do I distinguish between silanol interactions and metal chelation? A2: A systematic elimination approach is required. If lowering the mobile phase pH to < 3.0 resolves the tailing, the issue is secondary silanol interactions, because the low pH protonates and neutralizes the active silanol sites[5][6]. Conversely, if adding a volatile chelator (e.g., EDTA) or switching to a instantly sharpens the peak, metal chelation is the root cause[4][7].

Section 2: Diagnostic Workflow

Follow this logical pathway to isolate the root cause of the peak tailing.

G Start Peak Tailing Observed: 4-Hydroxyquinazoline-5-carbonitrile CheckAll Are all peaks tailing? Start->CheckAll Physical Physical Issue: Check column void, frits, or extra-column volume CheckAll->Physical Yes Chemical Chemical Interaction: Proceed to Chemical Troubleshooting CheckAll->Chemical No (Only Analyte) TestPH Step 1: Lower Mobile Phase pH (< 3.0) Chemical->TestPH Silanol Silanol Interactions Confirmed. Use End-capped Type B Silica. TestPH->Silanol Tailing Resolved TestMetal Step 2: Add Chelator (e.g., Citric Acid) or use PEEK Column TestPH->TestMetal Tailing Persists Metal Metal Chelation Confirmed. Use Metal-Free LC System. TestMetal->Metal Tailing Resolved Overload Step 3: Check Mass/Volume Overload. Dilute sample 1:10. TestMetal->Overload Tailing Persists

Diagnostic workflow for identifying the root cause of HPLC peak tailing.

Section 3: Quantitative Data & Causality

The table below summarizes the expected impact of mobile phase and hardware modifications on the Tailing Factor (Tf). A Tf value close to 1.0 indicates a perfectly symmetrical peak[8].

Mobile Phase pHColumn TypeHardwareTailing Factor (Tf)Mechanistic Rationale
7.0 (Neutral) Standard C18 (Type A)Stainless Steel2.45 (Severe)Ionized silanols (Si-O⁻) and active metal sites strongly bind the basic/chelating analyte.
2.5 (Acidic) Standard C18 (Type A)Stainless Steel1.65 (Moderate)Silanols are protonated (neutralized), but metal chelation persists in the hardware.
2.5 (Acidic) End-capped C18 (Type B)Stainless Steel1.35 (Slight)High-purity silica and end-capping physically shield remaining silanols[2][9].
2.5 (Acidic) End-capped C18 (Type B)PEEK (Metal-Free)1.05 (Ideal)Elimination of metal hardware prevents chelation; ideal peak symmetry is achieved[4].
Section 4: Self-Validating Experimental Protocols
Protocol 1: Silanol Suppression via pH Optimization
  • Objective: Protonate residual silanols and the analyte to ensure a single, uniform retention mechanism.

  • Causality & Validation: Operating at a pH of 2.5 ensures that both the basic nitrogens of the analyte and the residual silanols on the column are fully protonated. This eliminates the secondary ion-exchange retention mechanism[5]. If the Asymmetry Factor (As) drops below 1.2 after this protocol, silanol interaction is validated as the primary cause.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to HPLC-grade water (Target pH ~2.5 - 2.8).

  • Prepare Mobile Phase B: Add 0.1% FA or TFA to HPLC-grade Acetonitrile.

  • System Flush: Flush the HPLC system with 50:50 Water:Acetonitrile (without acid) to remove any previous buffered salts.

  • Equilibration: Equilibrate the analytical column with the acidic mobile phase at your starting gradient conditions for at least 20 column volumes.

  • Injection & Analysis: Inject the 4-Hydroxyquinazoline-5-carbonitrile sample. Calculate the Tailing Factor (Tf) using your chromatography data system.

Protocol 2: System Passivation and Metal Chelation Mitigation
  • Objective: Passivate the HPLC system to verify if trace metals are causing the tailing.

  • Causality & Validation: Stainless steel frits and tubing can introduce active metal sites that bind to the quinazolinone core[4][7]. Flushing the system with a strong chelator like EDTA strips these transient metal ions from the fluidic path[10]. If peak symmetry is restored post-wash, the protocol self-validates metal chelation as the culprit.

Step-by-Step Methodology:

  • Prepare Passivation Solution: Prepare a 0.1 M EDTA solution or a 0.5% Phosphoric Acid solution in HPLC-grade water.

  • Bypass Column: Disconnect your analytical column and replace it with a zero-dead-volume union to protect the stationary phase.

  • System Wash: Flush the entire HPLC system (pump, autosampler, and tubing) with the passivation solution at 1.0 mL/min for 60 minutes.

  • Rinse: Flush the system thoroughly with HPLC-grade water for 30 minutes to remove all traces of the chelating agent.

  • Reinstall & Test: Reinstall the analytical column. Re-equilibrate with your standard mobile phase and inject the sample. A significant reduction in tailing confirms hardware-induced metal chelation. (Note: If this resolves the issue temporarily, consider switching to a metal-free PEEK column setup for long-term stability).

Section 5: References
  • Understanding HPLC Peak Tailing Source: Scribd / LCGC URL:[Link]

  • LC Technical Note LT152: Metal-free Columns for HPLC Part 1 Source: GL Sciences URL:[Link]

  • A technique for the speciation analysis of metal-chelator complexes in aqueous matrices using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry Source: ResearchGate URL:[Link]

Sources

Troubleshooting

optimizing microwave parameters for 4-Hydroxyquinazoline-5-carbonitrile scale-up

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and engineering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and engineering challenges associated with scaling up the synthesis of 4-Hydroxyquinazoline-5-carbonitrile.

Moving from a milligram-scale discovery vial to a multi-gram or continuous-flow production system is not a simple matter of increasing volume. Microwave chemistry is governed by dielectric heating, where energy transfer is highly dependent on the reaction medium's loss tangent ( tanδ ), reactor geometry, and the penetration depth of the electromagnetic field[1].

Below, you will find our validated scale-up methodology, a diagnostic workflow, troubleshooting FAQs, and empirical data tables to ensure your scale-up process is safe, reproducible, and high-yielding.

Diagnostic Workflow: Microwave Scale-Up Logic

MW_Optimization A Small-Scale Optimization (1-5 mmol, Single-Mode) B Assess Dielectric Loss (tan δ) & Reaction Kinetics A->B C Volume > 50 mL? B->C D Multimode Parallel Batch (Overcomes Penetration Depth) C->D No (< 500 mL total) E Continuous-Flow MW (For >500 mL Scale) C->E Yes (> 500 mL) F 4-Hydroxyquinazoline- 5-carbonitrile Isolation D->F E->F

Workflow for scaling up microwave-assisted quinazoline synthesis based on volume.

Self-Validating Protocol: Milligram to Multi-Gram Scale-Up

To synthesize 4-Hydroxyquinazoline-5-carbonitrile (tautomeric with 5-cyanoquinazolin-4(3H)-one), we utilize a modified Niementowski cyclocondensation. This protocol is engineered as a self-validating system, ensuring that kinetic data remains consistent across scales[2].

Objective: Transition from a 2 mmol baseline to a 100 mmol parallel batch scale. Reagents: 2-Amino-6-cyanobenzoic acid (1.0 equiv) and formamidine acetate (1.5 equiv).

  • Step 1: Dielectric Profiling & Solvent Selection Avoid pure formamide due to its tendency to decompose into NH3​ and CO gas at high temperatures, which causes catastrophic pressure spikes in sealed microwave vessels. Instead, utilize 2-Methoxyethanol ( tanδ≈0.4 ). This provides a moderate dielectric loss, allowing for efficient microwave coupling without localized superheating.

  • Step 2: Single-Mode Baseline Establishment (2 mmol) Suspend reagents in 4 mL of 2-Methoxyethanol in a 10 mL quartz vial. Validation Checkpoint: Insert a fiber-optic temperature probe directly into the reaction mixture. Do not rely solely on external IR sensors, which can misread bulk temperatures by up to 20 °C. Ramp to 140 °C over 3 minutes and hold for 15 minutes. Confirm >95% conversion via HPLC.

  • Step 3: Multimode Parallel Batch Distribution (100 mmol) To bypass the fundamental 2–3 cm penetration depth limit of 2.45 GHz microwaves[3], do not use a single 250 mL vessel. Instead, distribute the 100 mmol reaction mixture equally across an 8-position multimode rotor system (12.5 mmol / 25 mL per 50 mL PTFE-TFM vessel).

  • Step 4: Power Calibration & Ramping Apply a maximum magnetron power limit of 1000 W. Extend the heating ramp time from 3 minutes to 6 minutes. This slower ramp prevents thermal runaway across the larger combined volume. Hold at 140 °C for 15 minutes[4].

  • Step 5: Post-Reaction Validation & Isolation Allow the system to actively cool to <50 °C before venting. Pool the contents of all 8 vessels. Validation Checkpoint: Analyze a pooled aliquot via HPLC. The yield and impurity profile must match the Step 2 baseline within a ±2% margin. Isolate the product via precipitation by pouring the mixture into ice-cold water, followed by vacuum filtration.

Troubleshooting Guide & FAQs

Q1: Why does the yield of 4-Hydroxyquinazoline-5-carbonitrile drop from 92% at the 2 mmol scale to 61% when scaled up in a single 250 mL batch vessel? A1: This is a direct consequence of limited microwave penetration depth. At the standard operating frequency of 2.45 GHz, microwaves can only penetrate 1 to 3 centimeters into highly absorbing organic solvents[5]. In a large 250 mL batch reactor, only the outer perimeter of the reaction mixture undergoes direct dielectric heating. The core relies on standard convective heat transfer, creating severe "cold spots" that lead to incomplete cyclization[1]. Resolution: Transition to a multimode parallel batch reactor (processing multiple small vessels simultaneously) or a continuous-flow microwave reactor to maintain an optimal surface-area-to-volume ratio[3].

Q2: I am experiencing severe thermal runaway and pressure spikes during the heating ramp. How can this be mitigated? A2: Thermal runaway occurs when a highly polar reaction mixture absorbs microwave energy faster than it can dissipate heat, causing the temperature to overshoot the target. Furthermore, if you are using formamide, it thermally degrades above 130 °C into carbon monoxide and ammonia, causing rapid pressurization[6]. Resolution: First, switch from formamide to formamidine acetate in 2-Methoxyethanol. Second, implement a two-stage heating ramp: ramp to 100 °C over 3 minutes, hold for 2 minutes to allow thermal equilibration, then ramp to the final 140 °C over 4 minutes. Enable simultaneous compressed-air cooling during the heating phase; this forces the magnetron to apply continuous power (ensuring deep penetration) while preventing the bulk temperature from overshooting.

Q3: HPLC analysis shows the accumulation of an uncyclized amidine intermediate. Should I increase the microwave hold time? A3: No. Microwave-assisted Dimroth rearrangements and cyclodehydrations are highly temperature-dependent. Due to Arrhenius kinetics, increasing the target temperature by 10 °C is exponentially more effective at driving the final cyclization step than doubling the hold time[7]. Resolution: Increase the target temperature from 140 °C to 150 °C, provided your vessel material (e.g., PTFE-TFM) and pressure limits can safely accommodate the increased vapor pressure of the solvent.

Quantitative Data Presentation

The following table summarizes the causal relationship between reactor geometry, dielectric properties, and reaction efficiency during scale-up.

ScaleReactor ConfigurationSolvent System ( tanδ )Target Temp (°C)Ramp Time (min)Hold Time (min)Max Pressure (bar)Yield (%)
2 mmolSingle-Mode (10 mL)Formamide (~0.75)1502.01518.0 (Vented)45.0
2 mmolSingle-Mode (10 mL)2-Methoxyethanol (~0.40)1403.0154.292.5
50 mmolSingle Batch (250 mL)2-Methoxyethanol (~0.40)1405.0205.161.0
100 mmolParallel Batch (8x50mL)2-Methoxyethanol (~0.40)1406.0154.589.2
500 mmolContinuous-Flow MW2-Methoxyethanol (~0.40)160N/A2.5 (Res)15.094.0

Table 1: Optimization parameters demonstrating the failure of single-batch scale-up and the success of parallel batch and continuous-flow systems for quinazoline synthesis.

References

  • Approaches for Scale-Up of Microwave-Promoted Reactions Organic Process Research & Development - ACS Publications URL:[Link]

  • Reproducibility and Scalability of Microwave-Assisted Reactions IntechOpen URL:[Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Organic Process Research & Development - ACS Publications URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry URL:[Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles: Synthesis of Quinazoline Synthetic Communications - Taylor & Francis URL:[Link]

  • Microwave-Assisted, Green Synthesis of 4(3H)-Quinazolinones under CO Pressure in γ-Valerolactone ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile

Introduction: The Quinazoline Scaffold and the Imperative of Precise Structural Elucidation The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Imperative of Precise Structural Elucidation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer drugs like Gefitinib and Erlotinib.[1] The biological activity of these molecules is exquisitely sensitive to their substitution patterns. Consequently, unambiguous structural characterization is not merely a procedural step but a cornerstone of rational drug design and development.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for elucidating the molecular structure of such compounds in solution.[4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile, a key intermediate for more complex derivatives. We will explore its characteristic spectral features, compare them against the parent quinazolinone structure, and detail a robust experimental protocol for acquiring high-fidelity data.

A critical point of clarification is the tautomeric nature of the analyte. While named "4-Hydroxyquinazoline," it predominantly exists in the more stable lactam form, 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile . This guide will proceed with the analysis of this stable tautomer.

Analyte Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the quinazoline ring system is used.

Caption: Structure of 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile

¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile, predicted based on established data for quinazolinone derivatives and the known electronic effects of substituents.[3][5][6][7] The electron-withdrawing nature of the nitrile group at C5 is expected to significantly influence the chemical shifts of adjacent protons and carbons.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H2~8.25s~148.5
NH (N3)~12.50br s-
H6~7.80d~128.0
H7~7.65t~135.5
H8~7.95d~122.0
C4--~161.0
C4a--~140.0
C5--~108.0
C8a--~149.0
C≡N--~117.0

Comparative Analysis: 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile vs. 4-Hydroxyquinazoline (Parent)

To understand the influence of the 5-carbonitrile group, a direct comparison with the parent 4-Hydroxyquinazoline (existing as the 4-oxo tautomer) is instructive.[8]

Atom 4-Hydroxyquinazoline ¹H (δ, ppm) 4-Oxo-...-5-carbonitrile ¹H (δ, ppm, Predicted) Effect of -CN Group
H2~8.13~8.25Downfield shift
H5~8.15--
H6~7.52~7.80Significant downfield shift
H7~7.78~7.65Upfield shift (altered coupling)
H8~7.65~7.95Significant downfield shift

The comparison highlights the strong anisotropic and electron-withdrawing effects of the nitrile group, which deshields the ortho (H6) and para (H8) protons, shifting them downfield. The chemical environment of H7 is also altered, leading to a relative upfield shift compared to its position in the parent structure.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-resolution NMR data for quinazolinone derivatives. The causality behind each step is explained to ensure both reproducibility and data integrity.

1. Sample Preparation

  • Step 1.1: Accurately weigh 5-10 mg of the purified 4-Oxo-3,4-dihydroquinazoline-5-carbonitrile into a clean, dry vial.

  • Step 1.2: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for many quinazolinone compounds due to its excellent solubilizing power for polar heterocyclic systems and its high boiling point, which is advantageous for variable temperature studies.[5][9] The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary reference.

  • Step 1.3: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Step 1.4: Transfer the clear solution to a clean, high-precision 5 mm NMR tube.

2. Instrument Setup and Data Acquisition (400 MHz Spectrometer or higher)

  • Step 2.1: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Causality: The lock system uses the deuterium frequency to counteract magnetic field drift, ensuring the stability required for long experiments like ¹³C NMR.

  • Step 2.2: Shim the magnetic field to optimize homogeneity. Aim for a sharp, symmetrical solvent peak.[10]

    • Causality: Shimming corrects for spatial inhomogeneities in the magnetic field, which is crucial for achieving high resolution and minimizing peak distortion.

  • Step 2.3: Acquire the ¹D ¹H NMR spectrum using standard parameters.

    • Pulse Angle: 30° (zg30). Rationale: A smaller flip angle allows for a shorter relaxation delay (D1), increasing the number of scans in a given time without saturating the signals.

    • Spectral Width (SW): 0-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16-64. Rationale: Sufficient to achieve a good signal-to-noise ratio for proton signals.

  • Step 2.4: Acquire the ¹D ¹³C NMR spectrum.

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30). Rationale: Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and improving signal-to-noise.

    • Spectral Width (SW): 0-200 ppm.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): ≥ 1024. Rationale: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[11]

3. Data Processing and Analysis

  • Step 3.1: Apply Fourier Transform to the Free Induction Decay (FID) for both ¹H and ¹³C spectra.

  • Step 3.2: Perform phase and baseline corrections to ensure all peaks are in positive absorptive mode and the baseline is flat.

  • Step 3.3: Calibrate the chemical shift scale. Reference the residual DMSO-d₆ peak to 2.50 ppm for ¹H and the carbon signal to 39.52 ppm for ¹³C.[11]

  • Step 3.4: Integrate the ¹H NMR signals to determine the relative proton ratios.

  • Step 3.5: Analyze chemical shifts, coupling constants (J-values), and integrations to assign all signals to the corresponding nuclei in the molecular structure. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be required for complete assignment.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and analytical process.

cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acq_h1 Acquire 1D ¹H Spectrum shim->acq_h1 acq_c13 Acquire 1D ¹³C Spectrum acq_h1->acq_c13 ft Fourier Transform (FID -> Spectrum) acq_c13->ft correct Phase & Baseline Correction ft->correct reference Reference Chemical Shifts correct->reference analyze Assign Signals & Elucidate Structure reference->analyze

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Comparative

HPLC method validation for 4-Hydroxyquinazoline-5-carbonitrile purity

An in-depth technical analysis and method validation guide for the purity assessment of 4-Hydroxyquinazoline-5-carbonitrile, designed for analytical chemists and drug development professionals. Introduction: The Analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method validation guide for the purity assessment of 4-Hydroxyquinazoline-5-carbonitrile, designed for analytical chemists and drug development professionals.

Introduction: The Analytical Challenge of Quinazoline Cores

4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) is a highly functionalized heterocyclic intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs), including advanced KRAS G12C covalent inhibitors like divarasib[1]. During the upstream manufacturing of these substituted quinazoline cores, aggressive reaction conditions often lead to unusual halogen scrambling and the generation of closely related positional isomers (e.g., 4-hydroxyquinazoline-6-carbonitrile)[1].

Furthermore, quinazoline derivatives are susceptible to specific degradation pathways, such as alkaline hydrolysis of the carbonitrile group[2]. To ensure API safety and efficacy, analytical control must be absolute. This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches and establishes a highly optimized, self-validating protocol compliant with [3].

Methodological Rationale: Causality in Column Selection

When analyzing highly functionalized nitrogen heterocycles, the choice of stationary and mobile phases cannot be arbitrary.

The Tautomerism Problem (Method A - Standard C18): Standard C18 columns utilizing neutral mobile phases (e.g., Water/Acetonitrile) routinely fail to provide adequate resolution for 4-hydroxyquinazolines. Causality: The molecule exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinazoline and quinazolin-4(3H)-one forms. At a neutral pH, this equilibrium, combined with the basicity of the aromatic nitrogens, results in severe peak broadening, tailing, and retention time instability.

The π−π Solution (Method B - Phenyl-Hexyl): To achieve baseline separation of positional isomers, Method B employs a Phenyl-Hexyl stationary phase paired with an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). Causality: The highly acidic environment fully protonates the molecule, locking the tautomeric state and suppressing secondary interactions with residual surface silanols. Simultaneously, the Phenyl-Hexyl column introduces robust π−π stacking interactions. Because the electron density of the quinazoline ring shifts dramatically depending on whether the electron-withdrawing carbonitrile group is at the 5-position or the 6-position, the π−π interactions differentiate the isomers with extreme precision, a feat impossible on purely hydrophobic C18 phases.

Mechanism Analyte 4-Hydroxyquinazoline- 5-carbonitrile Interaction1 π-π Stacking (Aromatic Rings) Analyte->Interaction1 Interaction2 Hydrophobic (Hexyl Chain) Analyte->Interaction2 Phase Phenyl-Hexyl Stationary Phase Phase->Interaction1 Phase->Interaction2 Result High Resolution of Positional Isomers Interaction1->Result Interaction2->Result

Figure 1: Mechanistic interactions between quinazoline derivatives and Phenyl-Hexyl stationary phase.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol for Method B is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) as an automated gatekeeper; if the system fails to meet the physical separation criteria, the run is aborted before any sample data is integrated.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • SST Resolution Solution: Spike 4-Hydroxyquinazoline-5-carbonitrile (1.0 mg/mL) with the 6-carbonitrile positional isomer at 0.15% w/w (the typical ICH reporting threshold)[4].

  • Sample Solution: Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

Step 3: Chromatographic Execution (Gradient Program)

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min | Column Temp: 35°C | Detection: UV at 254 nm.

  • Gradient:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 10% 60% B (Linear gradient for isomer separation)

    • 15.0 - 18.0 min: 60% B (Column wash)

    • 18.0 - 20.0 min: 10% B (Re-equilibration)

Step 4: Self-Validation Gate (SST Criteria) Inject the SST Resolution Solution in 5 replicates. The system is only validated for sample analysis if:

  • Resolution ( Rs​ ) between the 5-carbonitrile and 6-carbonitrile isomers is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the main peak is ≤1.5 .

  • Precision (%RSD) of the main peak area across 5 replicates is ≤1.0% .

Comparative Validation Data

The performance of the optimized Phenyl-Hexyl method (Method B) was benchmarked against the standard C18 method (Method A) using simulated validation data aligned with ICH Q2(R2) parameters[4].

Table 1: Chromatographic Performance & Specificity Comparison

ParameterMethod A (C18, Neutral pH)Method B (Phenyl-Hexyl, Acidic pH)
Retention Time ( Rt​ ) 4.2 min (broad peak)6.8 min (sharp peak)
Tailing Factor ( Tf​ ) 1.85 (Fails SST)1.05 (Passes SST)
Theoretical Plates ( N ) 4,50012,500
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution)3.4 (Baseline separation)
Alkaline Degradation Specificity Degradant co-elutes with main peakDegradant resolved ( Rs​ = 2.8)

Table 2: ICH Q2(R2) Validation Summary for Method B

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod B Results
LOD / LOQ Signal-to-Noise 3 (LOD), 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL
Linearity ( R2 ) 0.999 (LOQ to 120% of specification)0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.8%
Repeatability Precision 2.0% RSD0.65% RSD
Robustness Stable under ± 0.2 pH, ± 5°C variations Rs​ maintained 2.0

ICH Q2(R2) Validation Workflow Integration

To ensure regulatory compliance, the validation lifecycle must follow a structured, risk-based approach[3]. Method B successfully navigates all critical phases of the ICH Q2(R2) framework, particularly excelling in Specificity during forced degradation. Under alkaline stress (0.1 N NaOH, 80°C), the carbonitrile group hydrolyzes into an amide/carboxylic acid[2]. Method B completely resolves these polar degradants from the active pharmaceutical intermediate, proving it is a true stability-indicating method.

ValidationWorkflow N1 Method Development (Column & Mobile Phase Selection) N2 Specificity (Forced Degradation & Isomer Resolution) N1->N2 N3 Linearity & Range (LOQ to 120% Specification) N2->N3 N4 Accuracy (Spike Recovery at 80%, 100%, 120%) N3->N4 N5 Precision (Repeatability & Intermediate Precision) N4->N5 N6 Robustness (Flow Rate, Temp, pH Variations) N5->N6 N7 Final Validated Method (ICH Q2(R2) Compliant) N6->N7

Figure 2: ICH Q2(R2) compliant HPLC method validation workflow for quinazoline purity analysis.

Conclusion

For the purity analysis of 4-Hydroxyquinazoline-5-carbonitrile, standard C18 methodologies are analytically insufficient due to tautomeric peak tailing and poor isomeric selectivity. By transitioning to a Phenyl-Hexyl stationary phase under strictly controlled acidic conditions (Method B), analytical chemists can leverage π−π interactions to achieve baseline resolution of critical positional isomers and degradation products. This self-validating approach ensures robust, ICH-compliant data generation essential for downstream API manufacturing.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Validation

Analytical Platform Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole MS for the Structural Elucidation of 4-Hydroxyquinazoline-5-carbonitrile

Executive Summary In modern drug discovery, the 4-hydroxyquinazoline scaffold is a critical pharmacophore, frequently utilized in the development of kinase and PARP1 inhibitors[1]. During metabolite profiling and impurit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 4-hydroxyquinazoline scaffold is a critical pharmacophore, frequently utilized in the development of kinase and PARP1 inhibitors[1]. During metabolite profiling and impurity characterization, differentiating positional isomers—such as 4-Hydroxyquinazoline-5-carbonitrile (CAS: 1260658-66-9) versus its 6-carbonitrile counterpart—poses a significant analytical challenge.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry and Triple Quadrupole (QqQ) Tandem Mass Spectrometry in mapping the fragmentation pattern of 4-Hydroxyquinazoline-5-carbonitrile. By detailing the causality behind its gas-phase dissociation and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals.

Mechanistic Fragmentation Causality (Expertise & Experience)

To effectively utilize mass spectrometry data, one must understand why a molecule fragments the way it does. The gas-phase fragmentation of 4-Hydroxyquinazoline-5-carbonitrile is strictly dictated by its tautomeric equilibrium and steric environment.

  • The Tautomeric Driver (Loss of CO): While drawn as a phenol-like structure (4-hydroxy), under Electrospray Ionization (ESI+) conditions, the molecule predominantly exists as the protonated quinazolin-4(3H)-one tautomer. This structural causality explains the primary neutral loss: the rapid expulsion of carbon monoxide (CO, -27.9949 Da) from the pyrimidine ring, a well-documented hallmark of quinazolinone derivatives[2].

  • The Cyano Contribution (Loss of HCN): Following the loss of CO, the resulting intermediate (m/z 144.0562) undergoes ring contraction and subsequent elimination of hydrogen cyanide (HCN, -27.0109 Da)[2]. Furthermore, the presence of the 5-carbonitrile group introduces an orthogonal fragmentation pathway: the direct loss of HCN from the precursor ion, yielding m/z 145.0402.

  • The Peri-Effect Causality: Differentiating the 5-cyano isomer from the 6-cyano isomer relies on the relative abundance of these fragments. The spatial proximity of the 5-CN group to the 4-carbonyl induces steric strain (the peri-effect). This strain thermodynamically accelerates the initial CO loss compared to the more stable 6-CN isomer, resulting in a significantly higher [M+H - CO]⁺ to[M+H]⁺ peak area ratio. Establishing these structure-specific ESI-MS/MS rules is vital for rapid drug impurity screening[3].

MS_Fragmentation M [M+H]+ C9H6N3O+ m/z 172.0511 F1 [M+H - CO]+ C8H6N3+ m/z 144.0562 M->F1 -CO (-27.9949 Da) F2 [M+H - HCN]+ C8H5N2O+ m/z 145.0402 M->F2 -HCN (-27.0109 Da) F3 [M+H - CO - HCN]+ C7H5N2+ m/z 117.0453 F1->F3 -HCN (-27.0109 Da) F2->F3 -CO (-27.9949 Da) F4 [M+H - 2HCN]+ C7H4NO+ m/z 118.0293 F2->F4 -HCN (-27.0109 Da)

Proposed ESI-MS/MS fragmentation pathway of 4-Hydroxyquinazoline-5-carbonitrile.

Product Comparison: HR-QTOF vs. QqQ MS

When mapping fragmentation pathways or quantifying metabolites, the choice of analytical platform dictates the quality of the data. Below is an objective comparison of how High-Resolution Q-TOF and Triple Quadrupole platforms perform specifically for the analysis of 4-Hydroxyquinazoline-5-carbonitrile.

Analytical FeatureHigh-Resolution Q-TOF MS (e.g., Agilent 6546)Triple Quadrupole MS (e.g., Waters Xevo TQ-XS)Advantage for 4-Hydroxyquinazoline-5-carbonitrile Analysis
Mass Accuracy < 2 ppm~ 0.1 Da (Nominal)Q-TOF unambiguously resolves isobaric losses (e.g., distinguishing CO[-27.9949 Da] from C2H4 [-28.0313 Da]).
Sensitivity (LOD) Low pg/mLSub pg/mLQqQ is vastly superior for trace-level in vivo metabolite quantitation using MRM transitions.
Scan Speed Up to 50 Hz (Full Scan)Up to 500 MRMs/secQ-TOF captures complete, untargeted MS/MS spectra, essential for elucidating unknown degradation products.
Dynamic Range 4–5 orders of magnitude6 orders of magnitudeQqQ provides superior linearity, making it the standard for pharmacokinetic (PK) clearance assays.
Pathway Elucidation Excellent (Exact Mass MS/MS)Limited (Requires pre-known transitions)Q-TOF is mandatory for initial structural characterization and distinguishing the 5-CN from the 6-CN isomer.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. The following UHPLC-MS/MS workflow is designed as a self-validating system, ensuring that the observed fragments are definitively derived from 4-Hydroxyquinazoline-5-carbonitrile and not from isobaric background noise or source-induced fragmentation.

Step 1: Standard Preparation & Ionization Control
  • Dissolve the 4-Hydroxyquinazoline-5-carbonitrile reference standard in LC-MS grade DMSO to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using Methanol:Water (50:50, v/v) containing 0.1% Formic Acid .

    • Causality: The addition of Formic Acid is critical. It ensures stable ionization in ESI+ mode and drives the tautomeric equilibrium toward the protonated quinazolinone state ([M+H]⁺), which is required to trigger the characteristic CO loss[2].

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: A rapid, steep gradient minimizes on-column degradation while effectively separating the target compound from unreacted synthesis precursors (e.g., anthranilonitrile derivatives) that could cause MS/MS spectral interference.

Step 3: MS/MS Tuning and Collision Energy (CE) Ramping
  • Precursor Isolation: Isolate m/z 172.0511 using a narrow quadrupole isolation window (~1.3 m/z).

  • CE Ramping: Acquire MS/MS spectra at three distinct Collision Energies: 10 eV, 20 eV, and 40 eV.

    • Causality: Ramping CE is a self-validating technique. Low CE (10 eV) preserves the fragile[M+H - CO]⁺ intermediate (m/z 144.0562). High CE (40 eV) shatters this intermediate, driving deep fragmentation to [M+H - CO - HCN]⁺ (m/z 117.0453). Observing this sequential transition across CE levels mathematically proves the pathway.

Step 4: Data Validation (Isotope Pattern Check)
  • Before interpreting the MS/MS spectrum, verify the precursor's isotope pattern. The M+1 peak at m/z 173.0544 must exhibit approximately 10.2% relative abundance compared to the monoisotopic mass.

    • Causality: This confirms the molecular formula (C9H6N3O⁺) and guarantees the absence of co-eluting isobaric contaminants.

Workflow S1 1. Sample Prep 1 µg/mL + 0.1% FA S2 2. UHPLC Separation C18 Column Gradient S1->S2 S3 3. ESI+ Ionization Protonation to [M+H]+ S2->S3 S4 4. MS/MS Analysis CE Ramping (10-40 eV) S3->S4 S5 5. Data Processing Exact Mass Validation S4->S5

Self-validating UHPLC-MS/MS workflow for quinazoline structural elucidation.

References

  • Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton (ePrints Soton) URL: [Link]

  • Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: Journal of Chemica Acta / ResearchGate URL: [Link]

  • Title: Mass spectrum of quinazolines Source: J. Chem. Soc. (B), 1967, RSC Publishing URL: [Link]

  • Title: Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide to the FT-IR Characterization of 4-Hydroxyquinazoline-5-carbonitrile

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Hydroxyquinazoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Hydroxyquinazoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] By dissecting its vibrational modes and comparing them with related structural analogs, we offer a comprehensive framework for the characterization and peak assignment of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize FT-IR spectroscopy for molecular identification and structural elucidation.

The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

In the realm of complex organic molecules, particularly those with pharmaceutical potential, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique. It probes the vibrational modes of a molecule, which are directly related to the types of chemical bonds present and their immediate chemical environment. For a molecule like 4-Hydroxyquinazoline-5-carbonitrile, which possesses a rigid quinazoline core and key functional groups—a hydroxyl group and a nitrile group—FT-IR provides a unique "fingerprint" that is invaluable for its identification and for tracking its transformations in chemical reactions.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the accurate characterization of 4-Hydroxyquinazoline-5-carbonitrile, a standardized experimental protocol for obtaining its FT-IR spectrum is crucial. The following outlines the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, two commonly employed techniques for solid samples.

Attenuated Total Reflectance (ATR) Method
  • Sample Preparation: A small amount of the powdered 4-Hydroxyquinazoline-5-carbonitrile sample is placed directly onto the ATR crystal.

  • Pressure Application: Consistent pressure is applied to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: The FT-IR spectrum is then recorded.

  • Cleaning: Post-measurement, the ATR crystal must be meticulously cleaned with an appropriate solvent to prevent cross-contamination.[2]

Potassium Bromide (KBr) Pellet Method
  • Sample Preparation: A minute quantity of the sample (approximately 1-2% by weight) is thoroughly ground with dry KBr powder in a mortar and pestle.

  • Pellet Formation: The homogenous mixture is then pressed under high pressure (8-10 tons) in a hydraulic press to form a translucent pellet.

  • Spectrum Acquisition: The KBr pellet is placed in the spectrometer's sample holder, and the spectrum is acquired.[2]

Deciphering the Spectrum: Peak Assignment for 4-Hydroxyquinazoline-5-carbonitrile

The FT-IR spectrum of 4-Hydroxyquinazoline-5-carbonitrile is a composite of the vibrational modes of its constituent functional groups and the quinazoline scaffold. A detailed assignment of the expected peaks is presented below, supported by comparative data from related molecules.

The Hydroxyl (O-H) and Aromatic C-H Stretching Region (3500-3000 cm⁻¹)
  • O-H Stretch: The presence of the hydroxyl group will give rise to a broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In non-hydrogen-bonded or dilute solutions, a sharper peak may be observed around 3600 cm⁻¹.[3]

  • Aromatic C-H Stretch: The C-H stretching vibrations of the quinazoline ring system are expected to appear as a series of weaker bands between 3100 cm⁻¹ and 3000 cm⁻¹.[4][5]

The Nitrile (C≡N) Stretching Region (2260-2220 cm⁻¹)
  • C≡N Stretch: The nitrile group is a particularly strong and sharp absorber in the infrared spectrum. For aromatic nitriles, the C≡N stretching frequency typically falls between 2240 and 2220 cm⁻¹.[6] This is slightly lower than that of saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring.[6] The intensity of this peak is significant due to the large change in dipole moment during the stretching vibration.[6] For comparison, the C≡N stretch in benzonitrile is observed at 2229 cm⁻¹.[2]

The Fingerprint Region (1700-650 cm⁻¹)

This region contains a wealth of structural information arising from various stretching and bending vibrations.

  • C=N and C=C Stretching: The quinazoline ring system will exhibit a series of strong to medium absorption bands between 1635 cm⁻¹ and 1475 cm⁻¹ due to C=N and C=C stretching vibrations.[7] Specifically, strong bands are characteristic for quinazolines in the ranges of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[7]

  • C-H Bending: In-plane C-H bending vibrations of the aromatic ring are expected between 1290 and 1010 cm⁻¹.[7] Out-of-plane C-H bending vibrations give rise to bands in the 1000 to 700 cm⁻¹ range.[7]

  • C-O Stretching: The C-O stretching vibration of the hydroxyl group is anticipated to appear in the 1320-1210 cm⁻¹ region.[5]

Comparative FT-IR Data

To aid in the precise assignment of the observed peaks for 4-Hydroxyquinazoline-5-carbonitrile, the following table presents typical FT-IR absorption frequencies for relevant functional groups and related molecules.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch (H-bonded)3500 - 3200Broad absorption
Aromatic C-H Stretch3100 - 3000Medium to weak, sharp peaks
Nitrile (C≡N) Stretch2240 - 2220Strong and sharp.[6]
Aromatic C=C and C=N Stretch1635 - 1475Multiple strong to medium bands.[7]
C-O Stretch1320 - 1210Medium intensity.[5]
Aromatic C-H In-plane Bend1290 - 1010[7]
Aromatic C-H Out-of-plane Bend1000 - 700[7]

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups and their characteristic vibrational modes in 4-Hydroxyquinazoline-5-carbonitrile.

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Validation

A Comparative Guide to the Elemental Analysis and Purity Validation of 4-Hydroxyquinazoline-5-carbonitrile

In the landscape of modern drug discovery and materials science, the quinazoline scaffold is a cornerstone of privileged structures, demonstrating a wide spectrum of biological activities. Among its derivatives, 4-Hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the quinazoline scaffold is a cornerstone of privileged structures, demonstrating a wide spectrum of biological activities. Among its derivatives, 4-Hydroxyquinazoline-5-carbonitrile emerges as a pivotal intermediate and a potential pharmacophore. Its journey from a synthesized powder to a qualified candidate for further development hinges on a rigorous and multi-faceted analytical characterization. The presence of impurities, even in trace amounts, can drastically alter biological efficacy, toxicity profiles, and downstream reaction yields.

This guide provides an in-depth, comparative analysis of the essential techniques required to ascertain the elemental composition and purity of 4-Hydroxyquinazoline-5-carbonitrile. We will move beyond a mere listing of methods to a nuanced discussion of the "why" behind each experimental choice, offering a framework for robust, self-validating analytical protocols.

The Analytical Imperative: Why Purity is Paramount

4-Hydroxyquinazoline-5-carbonitrile is a heterocyclic compound featuring a fused pyrimidine and benzene ring system, with hydroxyl and cyano functional groups. This intricate structure, while conferring desirable chemical properties, also presents potential challenges in synthesis and purification. Impurities can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[1] Therefore, a comprehensive analytical strategy is not just a quality control measure; it is a fundamental component of the research and development process.

Part 1: Elemental Analysis - Confirming the Fundamental Building Blocks

Elemental analysis serves as the initial gatekeeper in the characterization of a newly synthesized compound.[2][3] It provides the empirical formula by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For a molecule with the chemical formula C₉H₅N₃O, the theoretical elemental composition is:

  • Carbon (C): 63.16%

  • Hydrogen (H): 2.95%

  • Nitrogen (N): 24.55%

Experimental Protocol: Combustion Analysis (CHNS)

Combustion analysis is the gold standard for determining the elemental composition of organic compounds.[3]

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of 4-Hydroxyquinazoline-5-carbonitrile is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of a controlled amount of oxygen.[4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3]

  • Gas Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then measures the concentration of each gas.[4]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.

Interpreting the Data: A Self-Validating System

The trustworthiness of combustion analysis lies in its adherence to stoichiometric principles. The experimental results should align with the theoretical values within a narrow margin of error, typically ±0.4%. A significant deviation may indicate the presence of impurities or residual solvent.

ElementTheoretical %Experimental % (Example)Deviation
Carbon (C)63.1662.98-0.18
Hydrogen (H)2.952.99+0.04
Nitrogen (N)24.5524.45-0.10

Table 1: Example of acceptable elemental analysis results for 4-Hydroxyquinazoline-5-carbonitrile.

Caption: Workflow for Combustion-Based Elemental Analysis.

Part 2: Purity Validation - A Multi-Technique Approach

While elemental analysis confirms the building blocks, it does not provide a complete picture of purity. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, making it ideal for chemical purity testing.[7] For 4-Hydroxyquinazoline-5-carbonitrile, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC

  • Column: A C18 column is a common choice, offering good retention and separation of moderately polar compounds.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all potential impurities.[8][9]

  • Detection: A UV detector set at a wavelength where 4-Hydroxyquinazoline-5-carbonitrile and its likely impurities have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan). A photodiode array (PDA) detector is even more powerful as it can provide spectral information for each peak, aiding in identification.

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

  • Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time (the time it takes for the compound to elute from the column) and the peak area are recorded.

Data Interpretation and Comparison

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

TechniquePrincipleInformation GainedTypical Purity Specification
HPLC Differential partitioning between a stationary and mobile phaseQuantitative purity, detection of non-volatile impurities>98% (for drug development)
LC-MS HPLC separation followed by mass analysisPurity, molecular weight confirmation, impurity identificationConfirms identity of main peak and impurities
¹H NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, detection of proton-containing impuritiesConforms to structure, no significant impurity signals

Table 2: Comparison of key purity validation techniques for 4-Hydroxyquinazoline-5-carbonitrile.

Caption: Integrated workflow for comprehensive purity validation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[10] This provides two critical pieces of information: the retention time and the mass-to-charge ratio (m/z) of the eluting compounds.

Why it's a Self-Validating System:

The power of LC-MS lies in its dual-confirmation. The HPLC component provides the purity profile, while the MS component confirms the molecular weight of the main peak, ensuring it corresponds to 4-Hydroxyquinazoline-5-carbonitrile (Expected [M+H]⁺ = 172.05). Furthermore, the mass data for minor peaks can provide crucial clues for identifying unknown impurities.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 4-Hydroxyquinazoline-5-carbonitrile, the ¹H NMR spectrum should show a characteristic pattern of signals corresponding to the aromatic protons.

Expert Insights:

The absence of unexpected signals in the ¹H NMR spectrum is a strong indicator of high purity. The integration of the peaks should also correspond to the number of protons in the molecule. The presence of residual solvents from the synthesis or purification process (e.g., acetone, ethyl acetate, DMSO) can often be detected and quantified by ¹H NMR, which is a critical aspect of quality control according to guidelines such as USP <467>.[11][12][13]

Conclusion: An Integrated Approach to Confidence

The elemental analysis and purity validation of 4-Hydroxyquinazoline-5-carbonitrile are not a checklist of techniques but a holistic and interconnected strategy. Combustion analysis provides the foundational confirmation of the empirical formula.[2][3] HPLC offers a robust and quantitative measure of purity, while LC-MS confirms the molecular identity of the main component and aids in the characterization of impurities.[7][10] Finally, ¹H NMR serves as the ultimate arbiter of structural integrity.[14][15] By employing this multi-technique, self-validating approach, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their starting material is well-characterized and of high quality.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.[Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). AMSBiopharma. [Link]

  • AMSBiopharma. (2025). Impurity guidelines in drug development under ICH Q3.[Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.[Link]

  • United States Pharmacopeia. (2007). <467> Residual Solvents.[Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques.[Link]

  • Wikipedia. (n.d.). Elemental analysis.[Link]

  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.[Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.[Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination.[Link]

  • United States Pharmacopeia. (2019). <467> Residual Solvents.[Link]

  • Chemistry LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.[Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.[Link]

  • PubMed. (2001). [Chromatographic methods in the European Pharmacopoeia].[Link]

  • Bioanalysis Zone. (2015). Mass Spectrometry in Small Molecule Drug Development.[Link]

  • Scribd. (n.d.). 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0.[Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.[Link]

  • Tianming. (2026). Analytical Method Development for Intermediate Purity & Impurities.[Link]

  • ResearchGate. (2012). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.[Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.[Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.[Link]

  • ResearchGate. (2024). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...[Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • PMDA. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxyquinazoline-5-carbonitrile proper disposal procedures

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex heterocyclic intermediates. 4-Hydroxyquinazoline-5-carbonitrile (which tautomerizes to 4-oxo-3,4-dihydroquinazoline-5-carboni...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex heterocyclic intermediates. 4-Hydroxyquinazoline-5-carbonitrile (which tautomerizes to 4-oxo-3,4-dihydroquinazoline-5-carbonitrile) is a prime example of a compound where operational safety, chemical stability, and environmental compliance intersect. This compound is a privileged scaffold in drug discovery, frequently utilized in the synthesis of potent PI3K and COMT inhibitors.

Because of its targeted biological activity and the presence of a nitrile group, improper disposal can lead to severe environmental contamination and regulatory violations. Below is the definitive, field-proven guide to handling and disposing of this material.

Quantitative & Chemical Profiling

To design a self-validating disposal protocol, we must first understand the physicochemical boundaries of the molecule.

ParameterSpecificationOperational Disposal Implication
CAS Number 1260658-66-9Mandatory identifier for hazardous waste manifesting and tracking.
Molecular Structure Contains -CN and -OH (tautomerizes to quinazolinone)Biologically active core; environmental persistence strictly requires high-temperature incineration.
Solubility High in DMSO/DMF; Low in H₂OAqueous sink disposal is physically ineffective and illegal; organic solvent rinses are required for initial decontamination.
Reactivity Stable under standard conditionsAvoid mixing waste with strong acids/bases to prevent exothermic nitrile hydrolysis.

Mechanistic Causality in Disposal Choices

Why do we mandate high-temperature incineration over in-lab chemical deactivation for 4-Hydroxyquinazoline-5-carbonitrile?

  • Tautomeric Stability and Biological Hazard: The compound exists in equilibrium with its 4-oxo-3,4-dihydroquinazoline-5-carbonitrile tautomer. This core is highly biologically active, often used to target specific kinase pathways in oncology and neurology (1)[1]. Because of this targeted activity, even trace environmental release can disrupt aquatic ecosystems. The EPA explicitly prohibits the sewering of such pharmaceutical intermediates to protect water systems (2)[2].

  • Nitrile Hydrolysis Risks: While aliphatic nitriles are highly reactive, aromatic nitriles like this one are relatively robust. However, attempting in-lab chemical deactivation using strong acids or bases can trigger exothermic hydrolysis, converting the nitrile into an amide or carboxylic acid. This does not eliminate the biological hazard of the quinazoline core and merely generates a new, potentially more soluble hazardous waste stream (3)[3]. Therefore, collection and incineration is the only self-validating, fail-safe disposal method.

Operational Workflows & Methodologies

Laboratory personnel must treat all waste chemical solids and liquids associated with this compound as hazardous waste, ensuring zero discharge to sink drains (4)[4].

Standard Operating Procedure 1: Laboratory Glassware Decontamination

Objective: To systematically remove 4-Hydroxyquinazoline-5-carbonitrile residues from reaction vessels while preventing environmental discharge.

  • Primary Organic Rinse: Under a certified fume hood, add a minimal volume of a compatible organic solvent (e.g., DMSO, DMF, or Methanol) to the contaminated glassware. Swirl to fully dissolve the quinazoline residues.

  • Organic Waste Segregation: Transfer the primary rinse into a designated, chemically compatible organic waste carboy. Ensure this carboy does not contain strong oxidizers or acids.

  • Secondary Aqueous Wash: Wash the glassware with a mild alkaline laboratory detergent solution, followed by a deionized water rinse.

  • Aqueous Waste Collection: Collect all aqueous washings into a separate aqueous hazardous waste container. Critical: Never discharge these washings into the sanitary sewer.

  • Labeling and Manifesting: Clearly label all containers with the chemical name, CAS: 1260658-66-9, and hazard warnings (Toxic/Irritant). Store in a secondary containment tray until transferred to an EPA-compliant facility for high-temperature incineration.

Standard Operating Procedure 2: Solid Spill Containment and Recovery

Objective: To safely recover spilled powder without aerosolization or cross-contamination.

  • Isolation and PPE: Immediately restrict access to the spill zone. Don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles.

  • Wetting the Spill: Do not sweep the dry powder, as aromatic nitriles pose an inhalation hazard. Gently mist the spill with a compatible solvent mixture (e.g., 70% ethanol/water) to dampen the powder and prevent aerosolization.

  • Absorption and Collection: Cover the dampened area with an inert, non-reactive absorbent pad or vermiculite. Use a non-sparking scoop to transfer the absorbed material into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent, followed by a water rinse. Collect all liquid washings using absorbent materials and place them into the same hazardous waste container.

  • Manifesting: Seal the container, label it as "Hazardous Waste: 4-Hydroxyquinazoline-5-carbonitrile Spill Debris," and route it for high-temperature incineration.

Waste Routing Decision Tree

WasteWorkflow A 4-Hydroxyquinazoline-5-carbonitrile Waste Generation B Solid Powder / Crystals A->B C Organic Solutions (DMSO, DMF) A->C D Aqueous Washings A->D E Seal in Primary Compatible Container B->E F Segregate in Halogenated or Non-Halogenated Carboy C->F G Verify pH 6-8 (Avoid Strong Acids) D->G I Sanitary Sewer D->I H High-Temperature Incineration (EPA Compliant Facility) E->H F->H G->H J STRICTLY PROHIBITED I->J

Workflow for the segregation and EPA-compliant disposal of quinazoline carbonitrile waste.

References

  • EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS."3

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." 4

  • US EPA. "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." 2

  • European Patent Office. "COMT inhibitors - EP2938600B1." 1

  • European Patent Office. "ISOQUINOLINONE OR QUINAZOLINONE PHOSPHATIDYLINOSITOL 3-KINASE INHIBITORS - EP 2935246 B1." 5

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Hydroxyquinazoline-5-carbonitrile: PPE, Operations, and Disposal

As a researcher in the fast-paced world of drug development, your safety and the integrity of your work are paramount. While 4-Hydroxyquinazoline-5-carbonitrile is a valuable compound, its handling requires a meticulous...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher in the fast-paced world of drug development, your safety and the integrity of your work are paramount. While 4-Hydroxyquinazoline-5-carbonitrile is a valuable compound, its handling requires a meticulous approach rooted in a deep understanding of its potential hazards. This guide moves beyond a simple checklist, offering a comprehensive operational framework built on the principles of chemical causality and risk mitigation. Since specific safety data for the 5-carbonitrile isomer is not extensively published, our protocols are expertly extrapolated from the known hazards of closely related quinazoline derivatives and nitrile-containing compounds, ensuring a robust margin of safety.

Core Hazard Analysis: Understanding the Risks

The foundational step in safe handling is a thorough understanding of the compound's hazard profile. Based on data from structural analogs, 4-Hydroxyquinazoline-5-carbonitrile should be treated as a hazardous substance with the following potential risks[1][2][3][4][5]:

Hazard ClassificationGHS CategoryPotential Effect
Acute Toxicity, Oral Category 4Harmful if swallowed[4][5][6].
Skin Corrosion/Irritation Category 2Causes skin irritation[2][4][5].
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation[4][5].
Specific Target Organ Toxicity Category 3May cause respiratory irritation[2][3][5].

The presence of the nitrile group (C≡N) warrants caution, as compounds in this class can have toxicological implications. The quinazoline core, while common in pharmaceuticals, requires respect. Therefore, all handling procedures must be designed to eliminate routes of exposure—inhalation, ingestion, and dermal contact.

The PPE Protocol: Your Primary Barrier to Exposure

Personal Protective Equipment (PPE) is your last and most critical line of defense.[7] The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. All handling of the solid compound must be performed within a certified chemical fume hood.[8]

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionMinimum Respiratory Protection
Pre-handling & Setup Safety glasses with side shields.N/AClosed-toe shoes, long pants.N/A (outside fume hood).
Weighing Solid Compound Chemical splash goggles.Chemically resistant nitrile or neoprene gloves. Inspect before use[2][8].Full-length lab coat.Required: Work within a certified chemical fume hood. A NIOSH-approved N95 dust mask is also recommended as a secondary precaution[8][9].
Preparing Solutions Chemical splash goggles.Chemically resistant nitrile or neoprene gloves.Full-length lab coat.Required: Work within a certified chemical fume hood.
Reaction & Transfer Chemical splash goggles. Add a full-face shield for transfers >100mL or reactions with splash potential[8][10].Chemically resistant nitrile or neoprene gloves.Full-length lab coat.Required: Work within a certified chemical fume hood.
Post-Handling & Cleanup Chemical splash goggles.Chemically resistant nitrile or neoprene gloves.Full-length lab coat.Required: Work within a certified chemical fume hood.
Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory because the compound is a known eye irritant, and splashes can occur during weighing or dissolution.[10][11] A face shield adds a necessary layer of protection for the entire face during higher-risk procedures.[8][10]

  • Gloves: Nitrile and neoprene gloves are recommended for their general resistance to the types of organic solvents often used with such compounds.[2][8] Crucially, no glove material offers permanent protection. Always check the manufacturer's compatibility chart for the specific solvent you are using. After handling, remove gloves with care to avoid contaminating your skin and wash hands thoroughly.[2]

  • Respiratory Protection: The primary risk from the solid form is the inhalation of airborne particles, which can cause respiratory irritation.[3][5] Therefore, a certified chemical fume hood is the primary engineering control. An N95 mask provides an additional layer of personal protection against any transient dust.[8]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[8]

  • Prepare Your Workspace: Decontaminate the work surface within the fume hood. Lay down absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood to minimize traffic in and out of the controlled workspace.

  • Don PPE: Put on your lab coat, followed by safety goggles and gloves, as dictated by the PPE Protocol table.

Step-by-Step: Weighing and Solution Preparation
  • Perform in Fume Hood: Conduct all weighing and transfer of the solid compound exclusively within the fume hood to control dust.[8]

  • Minimize Dust: Handle the container gently. Use a dedicated spatula to carefully transfer the solid to a tared weigh boat or vial.

  • Prepare Solution: To dissolve, add the solvent slowly to the solid to prevent splashing.[8] Do not add the solid to a large volume of stirred solvent, as this can generate dust.

  • Seal and Label: Tightly seal the primary container of the solid immediately after use. Clearly label any new solutions with the compound name, concentration, solvent, date, and your initials.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent. Collect this solvent rinse as hazardous liquid waste.

  • Wipe Surfaces: Wipe down the work surface in the fume hood with a suitable solvent. Dispose of the wipe as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order: gloves first, followed by the lab coat (turning it inside out if contamination is suspected), and finally, eye protection.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water after the procedure is complete, even if you wore gloves.[4][8]

Visualization of the PPE Decision Workflow

To aid in rapid and accurate safety decisions, the following workflow outlines the process for selecting appropriate PPE based on the task at hand.

PPE_Decision_Workflow cluster_0 Task Assessment cluster_1 Risk Analysis cluster_2 Required PPE & Controls Start Identify Experimental Task Task_Solid Handling Solid Compound (Weighing, Transfer) Start->Task_Solid Task_Liquid Handling Solutions (Transfer, Reaction) Start->Task_Liquid Risk_Dust Primary Risk: Inhalation of Dust/ Aerosol Task_Solid->Risk_Dust Risk_Splash Primary Risk: Dermal/Ocular Splash Task_Liquid->Risk_Splash PPE_Solid Control: Fume Hood PPE: • Chemical Goggles • Nitrile/Neoprene Gloves • Lab Coat • N95 Respirator Risk_Dust->PPE_Solid PPE_Liquid Control: Fume Hood PPE: • Chemical Goggles • (Face Shield for Volume >100mL) • Nitrile/Neoprene Gloves • Lab Coat Risk_Splash->PPE_Liquid

Caption: PPE selection workflow based on task and primary risk.

Disposal Plan: Managing the Waste Stream

All waste streams containing 4-Hydroxyquinazoline-5-carbonitrile must be treated as hazardous chemical waste.[8] Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • What: Unused solid compound, contaminated weigh boats, paper towels, and gloves.

    • Procedure: Collect in a dedicated, clearly labeled, and sealable hazardous waste container.[8] Do not place this waste in regular trash. Contaminated gloves are considered hazardous waste and are not suitable for standard recycling programs.[12]

  • Liquid Waste:

    • What: Unused solutions of the compound, solvent rinses from cleaning equipment.

    • Procedure: Collect in a dedicated, labeled hazardous liquid waste container.[8] Ensure the container is compatible with the solvents used. Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Sharps Waste:

    • What: Any needles, syringes, or glass pipettes contaminated with the compound.

    • Procedure: Dispose of immediately in a designated, puncture-proof sharps container.[8]

By integrating these safety protocols into your daily laboratory operations, you build a system that protects not only yourself and your colleagues but also the integrity and reproducibility of your scientific endeavors.

References

  • 4-hydroxyquinazoline-6-carbonitrile — Chemical Substance Information. NextSDS. Available from: [Link]

  • Are Nitrile Gloves Recyclable? Polycarbin. Available from: [Link]

  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. Available from: [Link]

  • 4(1H)-Quinazolinone. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Personal Protective Equipment Requirements. Stanford University. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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